Cartap hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXTAQSSIEBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-53-3 (Parent) | |
| Record name | Cartap hydrochloride [ISO] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9058315 | |
| Record name | Cartap hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |
| Record name | Cartap hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline, slightly hygroscopic solid | |
CAS No. |
15263-52-2, 22042-59-7 | |
| Record name | Cartap hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cartap hydrochloride [ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |
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| Record name | Cartap hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 22042-59-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C to 181 °C (with decomposition) | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cartap Hydrochloride on Nicotinic Acetylcholine Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cartap hydrochloride is a widely used insecticide that functions primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the insect central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, its metabolic activation to nereistoxin, and its interaction with nAChRs. The document details the non-competitive, open-channel blocking mechanism and presents quantitative data on its potency. Furthermore, it outlines the detailed experimental protocols used to elucidate this mechanism, including radioligand binding assays and electrophysiological techniques. Visual diagrams are provided to illustrate key pathways and experimental workflows, offering a complete resource for researchers in neurotoxicology and insecticide development.
Introduction to this compound and Nicotinic Acetylcholine Receptors
This compound is a synthetic insecticide derived from nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] It is effective against a variety of chewing and sucking insect pests.[2] Its primary mode of action is the disruption of neurotransmission by targeting nicotinic acetylcholine receptors.
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the insect central nervous system.[3] These receptors are pentameric structures composed of five subunits arranged around a central ion pore.[2] The binding of the neurotransmitter acetylcholine (ACh) to the extracellular domain of the receptor induces a conformational change that opens the ion channel, allowing the influx of cations and leading to neuronal depolarization. The diverse subunit composition of nAChRs across different species and even within the same organism gives rise to a wide range of pharmacological profiles.
Core Mechanism of Action
The insecticidal activity of this compound is primarily attributed to its action on nAChRs, where it functions as a non-competitive antagonist.[3] This mechanism involves a dual-action pathway: direct action of cartap and its metabolic conversion to the more potent nereistoxin.
Metabolic Activation of Cartap to Nereistoxin
This compound is considered a pro-insecticide, as it undergoes metabolic conversion to nereistoxin in both plants and insects. This bioactivation process involves hydrolysis of the thiocarbamate groups, followed by oxidation to form the cyclic disulfide structure of nereistoxin. This conversion is crucial for its full insecticidal effect.
Non-Competitive Antagonism and Channel Block
Both cartap and its metabolite nereistoxin act as non-competitive antagonists of insect nAChRs. Unlike competitive antagonists that bind to the acetylcholine binding site, nereistoxin analogues block the ion channel pore directly. This is supported by evidence showing that they do not compete with agonists like imidacloprid for the ACh binding site but do displace radiolabeled open channel blockers such as [³H]thienylcyclohexylpiperidine ([³H]TCP). This action physically obstructs the flow of ions, even when acetylcholine is bound to the receptor, thereby preventing depolarization of the postsynaptic membrane and leading to paralysis of the insect. While cartap acts as a channel blocker, some evidence suggests that nereistoxin may also have a secondary, weaker interaction with the agonist binding site.
Quantitative Data
The potency of this compound and its metabolites has been quantified using various assays. The following tables summarize key findings from toxicological and receptor binding studies.
Table 1: Toxicological Potency of this compound
| Test Organism | Assay Duration | EC₅₀ | Reference |
|---|---|---|---|
| Apis mellifera | 30 minutes | 4.9 mg/L |
| Apis mellifera | 24 hours | 5.2 µg/L | |
Table 2: Receptor Binding and Inhibition Data
| Compound | Receptor/Preparation | Assay | Value | Reference |
|---|---|---|---|---|
| Nereistoxin | Apis mellifera nAChR | [³H]TCP displacement | IC₅₀ = 79 nM | |
| Cartap | Apis mellifera nAChR | [³H]TCP displacement | IC₅₀ = 82 nM | |
| Nereistoxin | Apis mellifera nAChR | [³H]imidacloprid displacement | IC₅₀ = 2,100 nM |
| Cartap | Apis mellifera nAChR | [³H]imidacloprid displacement | > 100,000 nM | |
Experimental Protocols
The mechanism of action of this compound on nAChRs has been elucidated through a combination of radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays
These assays are used to determine the binding affinity of cartap and nereistoxin to specific sites on the nAChR.
5.1.1 Preparation of Insect Neuronal Membranes
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Tissue Dissection: Dissect the heads of the target insect species (e.g., honeybees, houseflies) on ice.
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Homogenization: Homogenize the tissue in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) using a glass-Teflon homogenizer.
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Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.
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Membrane Pellet Collection: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
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Washing and Resuspension: Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.
5.1.2 [³H]TCP Displacement Assay for Channel Site Binding
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Incubation: In a microtiter plate, incubate the insect neuronal membrane preparation with a fixed concentration of [³H]TCP (a radiolabeled open channel blocker) and varying concentrations of the test compound (cartap or nereistoxin).
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Equilibration: Allow the binding to reach equilibrium by incubating for a specified time (e.g., 60 minutes) at room temperature.
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Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
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Washing: Wash the filters with cold buffer to remove non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCP) by non-linear regression analysis.
Electrophysiological Assays
These techniques directly measure the effect of cartap on the function of nAChRs by recording the ion currents flowing through the channels.
5.2.1 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
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Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
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cRNA Injection: Inject the oocytes with cRNA encoding the specific insect nAChR subunits of interest.
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Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
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Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution.
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Impaling: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
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Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).
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Agonist Application: Apply a pulse of acetylcholine to activate the nAChRs and record the resulting inward current.
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Antagonist Application: Co-apply cartap or nereistoxin with acetylcholine and record the inhibition of the acetylcholine-induced current.
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Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC₅₀.
5.2.2 Patch-Clamp Recording from Cultured Insect Neurons
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Cell Culture: Culture neurons dissociated from the central nervous system of the target insect.
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Recording Pipette: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular-like solution.
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Giga-seal Formation: Gently press the pipette against the membrane of a neuron and apply suction to form a high-resistance (gigaohm) seal.
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Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
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Voltage Clamp: Clamp the neuron's membrane potential at a holding potential.
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Drug Application: Use a rapid perfusion system to apply acetylcholine and the test compounds to the neuron.
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Current Recording and Analysis: Record the nAChR-mediated currents and analyze the inhibitory effects of cartap as described for the TEVC method.
Conclusion
This compound exerts its insecticidal effect through a well-defined mechanism of action on nicotinic acetylcholine receptors. As a pro-insecticide, it is metabolized to the more active nereistoxin. Both compounds act as non-competitive antagonists, physically blocking the ion channel of insect nAChRs. This mode of action is distinct from that of other major classes of insecticides, such as neonicotinoids, which act as agonists at the acetylcholine binding site. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of nereistoxin analogues and the development of novel insecticides targeting nAChRs. The use of radioligand binding and electrophysiological assays remains critical for characterizing the interactions of these compounds with their molecular target.
References
An In-depth Technical Guide to Cartap Hydrochloride: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda. First introduced in 1967, it is effective against a wide range of chewing and sucking insect pests, particularly Lepidoptera and Coleoptera.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug and pesticide development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Cartap. The systematic IUPAC name is S,S′-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride.[2]
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Molecular Weight: 273.80 g/mol [4]
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CAS Number: 15263-52-2
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Synonyms: Cartap HCl, Caldan, Padan
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Appearance | Colorless crystalline, slightly hygroscopic solid | |
| Melting Point | 179 - 181 °C (with decomposition) | |
| Boiling Point | 407.2 °C at 760 mmHg | |
| Solubility in Water | Approximately 200 g/L at 25 °C | |
| Solubility in Organic Solvents | Very slightly soluble in methanol and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |
| pKa | 7.61 (base) | |
| Vapor Pressure | 7.7 x 10⁻⁷ mmHg at 25 °C | |
| Stability | Stable in acidic conditions; hydrolyzed in neutral or alkaline media. |
Mode of Action and Signaling Pathway
This compound acts as a systemic insecticide with both stomach and contact action. Its primary mode of action is the non-competitive blockade of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This blockade disrupts cholinergic neurotransmission, leading to paralysis and eventual death from starvation as the insects cease to feed.
Cartap itself is a pro-insecticide that is metabolized in the insect's body to the active compound, nereistoxin. Nereistoxin is the actual agent that binds to and blocks the ion channel of the nAChRs.
Metabolic Pathway
In both insects and mammals, this compound is rapidly metabolized. The primary metabolic pathway involves the hydrolysis of the thiocarbamate groups and subsequent oxidation to form nereistoxin and its derivatives. Further metabolism can lead to N-demethylation and the formation of various other metabolites that are eventually excreted.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves a multi-step process starting from 1,3-dichloro-2-propanol. The following is a representative, though generalized, protocol.
Materials:
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1,3-dichloro-2-propanol
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Dimethylamine
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Sodium thiocyanate
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Hydrochloric acid
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Sodium hydroxide
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Organic solvents (e.g., methanol, isopropanol)
Procedure:
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Amination: React 1,3-dichloro-2-propanol with dimethylamine in an aqueous or alcoholic solution to form 1,3-dichloro-2-(dimethylamino)propane. This reaction is typically carried out at a controlled temperature.
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Thiocyanation: The resulting 1,3-dichloro-2-(dimethylamino)propane is then reacted with sodium thiocyanate in a suitable solvent. This step substitutes the chlorine atoms with thiocyanate groups to yield 2-(dimethylamino)-1,3-propanedithiocyanate.
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Hydrolysis and Salt Formation: The dithiocyanate intermediate is hydrolyzed under acidic conditions using hydrochloric acid. This step converts the thiocyanate groups to thiocarbamate groups and forms the hydrochloride salt of Cartap.
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Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as methanol/isopropanol, to yield the final crystalline product.
Analytical Method for Residue Analysis (GC-FPD)
This protocol outlines a general procedure for the determination of this compound residues in environmental or biological samples using Gas Chromatography with a Flame Photometric Detector (GC-FPD).
Materials:
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Sample matrix (e.g., soil, water, plant tissue)
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Hydrochloric acid (for extraction)
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Sodium hydroxide (for pH adjustment)
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Nickel(II) chloride (for derivatization)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Anhydrous sodium sulfate (for drying)
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GC-FPD system with a suitable capillary column
Procedure:
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Extraction:
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Homogenize the sample if necessary.
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Extract a known weight or volume of the sample with a dilute solution of hydrochloric acid. This is typically done by shaking or sonication.
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Centrifuge the mixture and collect the acidic aqueous supernatant.
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Derivatization:
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Adjust the pH of the aqueous extract to basic conditions (pH > 8) using sodium hydroxide.
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Add a solution of nickel(II) chloride to catalyze the conversion of Cartap to nereistoxin.
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Incubate the reaction mixture at a controlled temperature for a specific time to ensure complete derivatization.
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Liquid-Liquid Extraction (LLE):
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Extract the nereistoxin from the aqueous solution into an organic solvent like dichloromethane or ethyl acetate.
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Repeat the extraction process multiple times to ensure quantitative recovery.
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Combine the organic extracts.
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Drying and Concentration:
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Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
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Concentrate the extract to a small, known volume using a rotary evaporator or a gentle stream of nitrogen.
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GC-FPD Analysis:
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Inject an aliquot of the concentrated extract into the GC-FPD system.
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The FPD is typically operated in sulfur mode for selective detection of the sulfur-containing nereistoxin.
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Quantify the concentration of Cartap in the original sample by comparing the peak area of the derivatized analyte to a calibration curve prepared from certified reference standards of this compound that have undergone the same derivatization procedure.
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Conclusion
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies for this compound. The information presented, including the structured data tables and detailed diagrams, is intended to be a valuable resource for professionals engaged in research and development in the fields of agriculture, environmental science, and toxicology. The provided experimental protocols offer a foundation for the synthesis and analysis of this important insecticide, facilitating further study and application.
References
Toxicological Profile of Cartap Hydrochloride in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[1] As a nereistoxin analogue, it is primarily used to control chewing and sucking insect pests on a variety of crops, including rice, vegetables, and fruits.[2] Its mode of action involves the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and subsequent death.[3] In mammals, this compound is rapidly metabolized to nereistoxin.[2] This document provides a comprehensive overview of the toxicological profile of this compound in mammalian species, summarizing key findings on its acute, sub-chronic, and chronic toxicity, as well as its effects on reproduction, development, genetic material, and the nervous system.
Acute Toxicity
This compound exhibits moderate acute toxicity in mammals upon oral and dermal exposure. The clinical signs of acute poisoning include nausea, vomiting, salivation, tremors, spasms, and dyspnea.[4] In severe cases, respiratory failure and convulsions may occur.
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Rat (Male) | Oral | LD50 | 345 | |
| Rat (Female) | Oral | LD50 | 325 | |
| Rat | Oral | LD50 | 200 - 412 | |
| Mouse | Oral | LD50 | 165 - 225 | |
| Monkey | Oral | LD50 | 100 - 200 | |
| Rat | Dermal | LD50 | > 1000 | |
| Mouse | Dermal | LD50 | > 1000 | |
| Rat | Inhalation | LC50 (6h) | > 0.54 mg/L |
Sub-chronic and Chronic Toxicity
Repeated dose studies in rodents have been conducted to evaluate the long-term effects of this compound. In a 2-year feeding study in rats, a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg/day was established, with reductions in body weight observed at higher doses. Similarly, a 1.5-year study in mice determined a NOAEL of 20 mg/kg bw per day. A two-year chronic toxicity study in monkeys established a NOAEL of 3.0 mg/kg bw/day.
Table 2: Sub-chronic and Chronic Toxicity of this compound in Mammals
| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | 2 years | Oral (diet) | 10 | Reduction in body weight at higher doses (20 and 40 mg/kg/day). No pathological alterations at the NOAEL. | |
| Mouse | 1.5 years | Oral (diet) | 20 | No significant adverse effects reported at the NOAEL. | |
| Monkey | 2 years | Oral | 3.0 | The lowest NOAEL observed in chronic studies. | |
| Rat | 3 months | Oral (diet) | 50 | No significant changes in urine, blood, and tissues at this dose. |
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. In a 2-year feeding study with rats, there was no evidence of a compound-related increase in tumor incidence. The Food Safety Commission of Japan has also concluded that this compound has no carcinogenicity.
Table 3: Carcinogenicity of this compound in Mammals
| Species | Duration | Route | Dose Levels Tested | Findings | Reference |
| Rat | 2 years | Oral (diet) | Up to 40 mg/kg bw/day | No marked inter-group differences in tumor incidence. | |
| Mouse | 1.5 years | Oral (diet) | Not specified | No evidence of carcinogenicity reported. |
Genotoxicity
This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results have consistently been negative, indicating a lack of mutagenic and clastogenic activity.
Table 4: Genotoxicity of this compound
| Assay | System | Results | Reference |
| Ames Test (S. typhimurium and E. coli) | In vitro | Negative | |
| DNA Repair Assay (Bacillus subtilis) | In vitro | Negative | |
| Chromosome Aberration Test (Mouse) | In vivo | Negative | |
| Chromosome Aberration Test (Rat) | In vivo | Negative | |
| Dominant Lethal Test (Mouse) | In vivo | Negative |
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted in rats and rabbits. In a two-generation reproduction study in rats, no adverse effects on reproductive parameters were observed at dietary levels up to 100 ppm. Developmental toxicity studies in mice and rats did not reveal any teratogenic activity at doses that were not maternally toxic.
Table 5: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | 2-Generation Reproduction | Oral (diet) | 100 ppm (approx. 5 mg/kg bw/day) | No adverse effects on reproduction. | |
| Rat | Developmental Toxicity | Oral (gavage) | 50 (Maternal and Developmental) | No teratogenic or fetotoxic effects. | |
| Mouse | Developmental Toxicity | Oral (gavage) | 50 (Maternal and Developmental) | No teratogenic or fetotoxic effects. | |
| Rabbit | Developmental Toxicity | Oral (gavage) | 10 (Maternal and Developmental) | No teratogenic or fetotoxic effects. |
Neurotoxicity
The primary mechanism of this compound's toxicity is through its action on the nervous system. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), blocking cholinergic transmission in the central nervous system. An acute neurotoxicity study in rats established a NOAEL of 10 mg/kg bw/day.
Table 6: Neurotoxicity of this compound
| Species | Study Type | Route | NOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | Acute Neurotoxicity | Oral | 10 | Based on general pharmacology data. |
Signaling Pathway of this compound
Caption: Mechanism of this compound neurotoxicity.
Metabolism and Pharmacokinetics
In mammals, this compound is rapidly absorbed and metabolized. The primary metabolic pathway involves the conversion of Cartap to nereistoxin. Nereistoxin is then further metabolized through hydrolysis of the carbonyl carbon and oxidation of the sulfur atom, with subsequent N-demethylation of thiomethyl derivatives. The metabolites are primarily excreted in the urine, and there is no significant accumulation in tissues.
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound in mammals.
Experimental Protocols
The toxicological evaluation of this compound has been conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
90-Day Sub-chronic Oral Toxicity Study in Rodents (based on OECD 408)
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are randomized into control and treatment groups, with an equal number of males and females in each group.
-
Dose Administration: The test substance is administered orally, usually via gavage or mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed before the start of the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
-
Data Analysis: Statistical methods are used to analyze the data and determine a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Workflow for a 90-Day Oral Toxicity Study
Caption: Workflow for a 90-day oral toxicity study.
Conclusion
This compound exhibits moderate acute toxicity in mammals. Long-term exposure studies have established No-Observed-Adverse-Effect-Levels for chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity. It is not genotoxic. The primary toxicological concern is its neurotoxicity, which is a result of its antagonistic action on nicotinic acetylcholine receptors. The rapid metabolism and excretion of this compound in mammals limit its potential for bioaccumulation. The comprehensive toxicological data available provide a basis for risk assessment and the establishment of safe exposure levels for this insecticide.
References
Cartap Hydrochloride: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and toxicological profile of the insecticide Cartap Hydrochloride.
Chemical Identity
This compound is a nereistoxin analogue insecticide used to control a variety of chewing and sucking pests.[1] Its chemical identity is defined by the following International Union of Pure and Applied Chemistry (IUPAC) name and Chemical Abstracts Service (CAS) number.
| Identifier | Value |
| IUPAC Name | S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride[2][3] |
| CAS Number | 15263-52-2[4][5] |
| Alternative IUPAC Name | S,S′-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride |
| Alternative CAS Number | 22042-59-7 (unspecified hydrochloride) |
Mechanism of Action
This compound functions primarily as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This action blocks synaptic transmission, leading to paralysis and eventual death of the insect. While it is often considered a pro-insecticide that converts to nereistoxin, studies have shown that cartap itself can directly block the nAChR channel.
A secondary mechanism of action has been proposed, involving the disruption of calcium homeostasis. This hypothesis suggests that this compound inhibits the binding of ryanodine to the Ca2+ release channel in the sarcoplasmic reticulum in a dose-dependent manner. This inhibition, coupled with the promotion of extracellular Ca2+ influx and induction of internal Ca2+ release, leads to persistent muscle contraction and paralysis.
Toxicological Data
This compound is classified as a moderately hazardous insecticide. The following table summarizes key toxicological data.
| Parameter | Value | Species | Reference |
| Oral LD₅₀ | 100-200 mg/kg | Monkey |
Experimental Protocols
Radioligand Binding Assay for nAChR
Objective: To determine the binding affinity of this compound to the nicotinic acetylcholine receptor.
Methodology:
-
Prepare membrane fractions from honeybee (Apis mellifera) heads.
-
Incubate the membrane preparation with a radiolabeled ligand that binds to the nAChR, such as [³H]thienylcyclohexylpiperidine, which targets the non-competitive blocker site.
-
Add varying concentrations of this compound to the incubation mixture to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand using a filtration method.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is a measure of its binding affinity.
In Vivo Toxicity Study in Earthworms
Objective: To assess the ecotoxicity of this compound on a non-target organism, the earthworm Perionyx excavatus.
Methodology:
-
Acclimate earthworms (Perionyx excavatus) to laboratory conditions.
-
Prepare soil microcosms with varying sublethal concentrations of this compound (e.g., 2 ppm, 5 ppm, and 10 ppm) and a control group with no pesticide.
-
Introduce a known number and weight of earthworms into each microcosm.
-
Maintain the microcosms for a set period (e.g., 30 days) under controlled temperature and pH conditions.
-
At regular intervals, monitor and record survivability, changes in body weight, and feeding rate.
-
At the end of the experiment, analyze the data to determine the dose-dependent effects of this compound on the physiological parameters of the earthworms.
Conclusion
This technical guide provides a comprehensive overview of this compound for researchers and scientists. The information presented on its chemical identity, dual mechanisms of action involving both nicotinic acetylcholine receptors and calcium channels, and toxicological profile offers a solid foundation for further investigation. The detailed experimental protocols serve as a practical starting point for studies on its efficacy, safety, and environmental impact.
References
- 1. This compound - Broad-spectrum systemic insecticide |News|Agripesticide [agripesticide.com]
- 2. A brief analysis of the pesticide this compound|News|Agripesticide [agripesticide.com]
- 3. irac-online.org [irac-online.org]
- 4. This compound: Raising the level of safe and sustainable farmin – Kingelong Việt Nam [kingelong.com.vn]
- 5. Nereistoxin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility and Stability of Cartap Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cartap hydrochloride, a nereistoxin analogue insecticide. The information presented herein is intended to support research, development, and analytical activities related to this compound.
Executive Summary
This compound is a systemic insecticide that functions as a pro-drug, converting to the active compound nereistoxin. Its efficacy and environmental fate are significantly influenced by its solubility and stability in various solvents and conditions. This document details the solubility profile of this compound in aqueous and organic solvents, its stability under different pH, temperature, and light conditions, and provides standardized protocols for its analysis.
Solubility Profile
This compound exhibits high solubility in water, which is a key attribute for its formulation and systemic action in plants. Its solubility in organic solvents, however, is limited.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 10 | 132 | |
| Water | 20 | 178 | |
| Water | 25 | ~200 | [1][2] |
| Water | 30 | 253 | |
| Methanol | 5 | 20.8 | |
| Methanol | 25 | Very slightly soluble | |
| Ethanol | 25 | Very slightly soluble | |
| Acetone | Ambient | Insoluble | |
| Diethyl Ether | Ambient | Insoluble | |
| Ethyl Acetate | Ambient | Insoluble | |
| Chloroform | Ambient | Insoluble | |
| Benzene | Ambient | Insoluble | |
| n-Hexane | Ambient | Insoluble |
Stability Profile
The stability of this compound is highly dependent on the pH of the medium. It is relatively stable in acidic conditions but undergoes rapid hydrolysis in neutral and alkaline environments.
pH-Dependent Hydrolytic Stability
This compound is stable in acidic aqueous solutions (pH 3-4). As the pH increases towards neutral and alkaline, the rate of hydrolysis to form nereistoxin and other degradation products increases significantly. At a pH of 7 and a temperature of 25°C, the half-life of this compound is approximately 10 minutes.
Thermal and Photolytic Stability
The compound is stable in storage at 40°C and 60°C for up to 3 months when stored in airtight containers at room temperature. It is also noted to be slightly hygroscopic. In aqueous solutions, this compound is susceptible to degradation by direct sunlight. On plant and soil surfaces, it undergoes rapid photodegradation, with a reported half-life ranging from 8 hours to one day.
Mechanism of Action and Signaling Pathway
This compound itself is not the active toxicant. It is a pro-drug that undergoes in vivo or environmental conversion to nereistoxin, a naturally occurring toxin. Nereistoxin then acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. By blocking the ion channel of the nAChR, it prevents the transmission of nerve impulses, leading to paralysis and death of the insect.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound, as well as its quantification in various matrices.
Solubility Determination (Adapted from OECD Guideline 105)
This protocol outlines the flask method, suitable for substances with solubility above 10-2 g/L.
Objective: To determine the aqueous solubility of this compound at a specific temperature.
Materials:
-
This compound (analytical standard)
-
Distilled or deionized water
-
Constant temperature water bath or shaker
-
Centrifuge (thermostatted, if possible)
-
Analytical balance
-
pH meter
-
Appropriate analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of water in a glass flask.
-
Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the solution for a sufficient time to reach equilibrium (preliminary tests may be needed, but 24 hours is often adequate).
-
After equilibration, allow the solution to stand at the test temperature to let the undissolved solid settle.
-
Centrifuge the samples at the test temperature to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant for analysis.
-
Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC).
-
Repeat the procedure to obtain at least three replicate measurements.
Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)
This protocol determines the rate of hydrolysis as a function of pH.
Objective: To determine the hydrolysis rate and half-life of this compound at different pH values.
Materials:
-
This compound (analytical standard)
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
Constant temperature incubator or water bath
-
Sterile glass flasks with stoppers
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Prepare sterile aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 9).
-
Add a known concentration of this compound to each buffer solution in separate sterile flasks. The concentration should be well below the solubility limit.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw an aliquot from each flask for analysis. Sampling frequency should be higher for conditions where rapid degradation is expected (e.g., pH 9).
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated analytical method.
-
Continue the experiment until at least 90% of the substance has degraded or for a maximum of 30 days.
-
Calculate the first-order rate constant (k) and the half-life (t1/2 = ln(2)/k) for each pH value.
Analytical Methodologies
A common method for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., Kinetex 5µm, 100 mm x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 65:35 v/v). An alternative mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid to maintain a low pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
Injection Volume: 20 µL.
-
Sample Preparation: For complex matrices like soil or plant tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed prior to HPLC analysis.
A colorimetric method for the determination of this compound.
-
Derivatization: this compound is converted into a hydroxamic acid derivative using alkaline hydroxylamine, typically with heating (e.g., at 70°C for 25 minutes).
-
Complexation: The resulting hydroxamic acid is then complexed with ferric chloride (FeCl3) in an acidic medium.
-
Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance, which is approximately 542 nm.
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared from standards.
GC analysis typically requires derivatization of this compound to its more volatile and thermally stable metabolite, nereistoxin.
-
Extraction: this compound and its metabolites are extracted from the sample matrix using a dilute acid solution (e.g., hydrochloric acid).
-
Derivatization: The extracted this compound is hydrolyzed and oxidized in a basic solution to convert it quantitatively to nereistoxin.
-
Analysis: The resulting nereistoxin is then analyzed by GC, often with a flame photometric detector (FPD) or a mass spectrometer (MS) for detection. A mixed-mode cationic exchange solid-phase extraction can be used for cleanup and concentration of nereistoxin from biological fluids prior to GC-MS analysis.
Conclusion
This technical guide consolidates key data on the solubility and stability of this compound. Its high aqueous solubility and pH-dependent stability are critical parameters influencing its application and environmental behavior. The provided experimental protocols offer standardized approaches for the analysis and characterization of this important insecticide, supporting both quality control and research and development efforts.
References
Understanding the Insecticidal Activity of Cartap as a Pro-drug of Nereistoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cartap, a synthetic insecticide, serves as a notable example of a pro-drug strategy in pest management. Its insecticidal efficacy is not inherent but is realized through its metabolic conversion into the potent neurotoxin, nereistoxin. This technical guide provides a comprehensive overview of the mechanisms underlying Cartap's activity, from its bioactivation to its interaction with the target site. It details the signaling pathways affected, presents quantitative data on its efficacy, and outlines the experimental protocols for its evaluation, offering a valuable resource for researchers in insecticide development and neurotoxicology.
Introduction
Cartap is a thiocarbamate insecticide that has been utilized for the control of a variety of chewing and sucking insect pests in agriculture.[1] Its development was inspired by the naturally occurring neurotoxin, nereistoxin, which was first isolated from the marine annelid Lumbriconereis heteropoda.[1] While effective, nereistoxin itself has limitations in terms of stability and application. Cartap was designed as a more stable pro-drug that, once absorbed by the target insect, is metabolized into the active nereistoxin.[1][2] This guide delves into the technical aspects of Cartap's function as a pro-insecticide, exploring its conversion to nereistoxin and the subsequent toxicological effects.
Bioactivation of Cartap to Nereistoxin
The insecticidal action of Cartap is contingent upon its biotransformation into nereistoxin within the insect's body.[2] This conversion is a critical step in its mode of action and is believed to be mediated by enzymatic hydrolysis and oxidation.
Metabolic Pathway
While the precise enzymatic machinery can vary between insect species, the generally accepted pathway involves the hydrolytic cleavage of the thiocarbamate groups of Cartap to form dihydronereistoxin. This intermediate is then oxidized to form the cyclic disulfide, nereistoxin. This bioactivation process is crucial for the toxification of the compound.
Mechanism of Action of Nereistoxin
Nereistoxin exerts its insecticidal effect by targeting the insect's central nervous system. Specifically, it acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. The binding of the neurotransmitter acetylcholine (ACh) to nAChRs leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the postsynaptic membrane, propagating the nerve impulse.
Nereistoxin's Interaction with nAChRs
Nereistoxin binds to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric binding does not prevent ACh from binding but it does prevent the channel from opening, or it blocks the channel pore. This non-competitive antagonism effectively blocks cholinergic neurotransmission, leading to paralysis and eventual death of the insect.
Quantitative Data
The insecticidal efficacy of Cartap and its active metabolite, nereistoxin, can be quantified through various toxicological endpoints.
Acute Toxicity Data
The following tables summarize the acute toxicity (LD50 and LC50 values) of Cartap and nereistoxin against various insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Acute Toxicity of Cartap Hydrochloride
| Insect Species | Administration Route | LD50/LC50 | Reference |
| Neoleucinodes elegantalis (larvae) | Topical | >80% mortality | |
| Monkey | Oral | 100-200 mg/kg |
Table 2: Acute Toxicity of Nereistoxin
| Insect Species | Administration Route | LD50/LC50 | Reference |
| Rhopalosiphum padi | Not Specified | 17.14 µg/mL | |
| Mythimna separata | Not Specified | 136.86 µg/mL | |
| Myzus persicae | Not Specified | 138.37 µg/mL |
Nicotinic Acetylcholine Receptor Binding Affinity
The potency of nereistoxin as an nAChR antagonist is reflected in its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Nereistoxin IC50 Values for nAChR Inhibition
| Receptor Type/Organism | IC50 | Reference |
| Periplaneta americana nAChR | 170 µM ([¹²⁵I]α-bungarotoxin displacement) | |
| Drosophila melanogaster nAChR | 66 µM ([¹²⁵I]α-bungarotoxin displacement) | |
| Chicken α7 nAChR | 50 µM | |
| Chicken α4β2 nAChR | 50 µM | |
| Drosophila/chicken hybrid ALS/β2 nAChR | 10 µM | |
| Drosophila/chicken hybrid SAD/β2 nAChR | 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the insecticidal activity of Cartap and nereistoxin.
Insecticide Toxicity Bioassay
This protocol outlines a general method for determining the lethal concentration (LC50) of an insecticide against a target insect pest.
Objective: To determine the concentration of a test compound that causes 50% mortality in a population of test insects.
Materials:
-
Test insects of a uniform age and stage
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, water)
-
Petri dishes or vials
-
Micropipettes
-
Filter paper
-
Incubator with controlled temperature and humidity
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of serial dilutions to create a range of concentrations. A control group with only the solvent should also be prepared.
-
Treatment Application:
-
Topical Application: Apply a small, measured volume (e.g., 1 µL) of each test solution directly to the dorsal thorax of individual insects using a micropipette.
-
Diet Incorporation: Incorporate the test solutions into the artificial diet of the insects.
-
Leaf Dip Assay: For phytophagous insects, dip leaves of the host plant into the test solutions for a set time (e.g., 10 seconds), allow them to air dry, and then place them in containers with the insects.
-
-
Incubation: Place the treated insects in an incubator under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead and live insects at specified time points (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.
Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a radioligand displacement assay to determine the binding affinity of a test compound to nAChRs.
Objective: To measure the ability of a test compound (e.g., nereistoxin) to displace a radiolabeled ligand from nAChRs.
Materials:
-
Insect tissue rich in nAChRs (e.g., insect heads)
-
Radiolabeled ligand (e.g., [³H]imidacloprid, [³H]epibatidine)
-
Test compound (nereistoxin)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation: Homogenize the insect tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove large debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction containing the nAChRs. Wash the pellet with fresh buffer and resuspend it to a desired protein concentration.
-
Binding Reaction: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Electrophysiological Recording
This protocol provides a general outline for performing whole-cell patch-clamp recordings from isolated insect neurons to study the effects of nereistoxin on nAChR currents.
Objective: To measure the effect of nereistoxin on acetylcholine-evoked currents in insect neurons.
Materials:
-
Isolated insect neurons
-
External (bath) solution
-
Internal (pipette) solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Microscope
-
Patch pipettes
-
Acetylcholine and nereistoxin solutions
Procedure:
-
Neuron Preparation: Isolate and culture neurons from the desired insect tissue (e.g., central nervous system ganglia).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place the cultured neurons in a recording chamber on the stage of a microscope and perfuse with the external solution.
-
Seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply acetylcholine to the bath to evoke inward currents through the nAChRs.
-
Drug Application: After establishing a stable baseline of ACh-evoked currents, co-apply nereistoxin with acetylcholine and record the changes in the current amplitude.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents before and after the application of nereistoxin. Plot the percentage of current inhibition as a function of the nereistoxin concentration to determine the IC50.
Analytical Quantification by HPLC-MS/MS
This protocol describes a method for the quantitative analysis of Cartap and nereistoxin in biological samples.
Objective: To accurately measure the concentrations of Cartap and nereistoxin in insect hemolymph or tissue extracts.
Materials:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18 column)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Biological samples (e.g., insect hemolymph)
-
Extraction solvent (e.g., acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the internal standard and the extraction solvent.
-
Extraction: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other solids.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes.
-
Evaporation and Reconstitution (if necessary): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
HPLC-MS/MS Analysis: Inject a known volume of the prepared sample onto the HPLC-MS/MS system.
-
Data Acquisition: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for Cartap, nereistoxin, and the internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of Cartap and nereistoxin in the samples by comparing their peak area ratios to the internal standard with the calibration curve.
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of a pro-insecticide like Cartap.
Conclusion
Cartap exemplifies a successful pro-drug approach in insecticide design, leveraging the insect's own metabolic processes to deliver a potent neurotoxin to its target site. A thorough understanding of its bioactivation, the mechanism of action of its active metabolite nereistoxin, and the methodologies to evaluate its efficacy is crucial for the development of novel and effective pest control strategies. This technical guide provides a foundational resource for researchers and professionals working in this field, offering both a conceptual framework and practical experimental details.
References
Initial studies on Cartap hydrochloride's effect on insect nervous systems
An In-depth Technical Guide on the Initial Studies of Cartap Hydrochloride's Effect on Insect Nervous Systems
Introduction
This compound is a broad-spectrum systemic insecticide widely used for the control of chewing and sucking insect pests in various crops, including rice, vegetables, and tea.[1][2] Originally derived from the natural toxin Nereistoxin (NTX), isolated from the marine annelid Lumbriconereis heteropoda, Cartap was developed as a synthetic analogue with potent insecticidal properties.[3][4] It functions primarily as a contact and stomach poison, leading to the paralysis and subsequent death of the target insect.[1]
Early investigations into its mode of action revealed that Cartap's primary target is the insect's central nervous system. Specifically, it interferes with synaptic transmission at nicotinic acetylcholine receptors (nAChRs), which are crucial for fast excitatory neurotransmission in insects. This guide provides a detailed overview of the initial studies that elucidated the neurotoxic effects of this compound, focusing on its mechanism of action, the experimental protocols used for its characterization, and the quantitative data from these foundational investigations.
Core Mechanism of Action
This compound exerts its neurotoxic effects by acting as an antagonist of insect nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon binding to the neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to neuronal depolarization. Cartap disrupts this process through a non-competitive blocking mechanism.
Initially, Cartap was considered a pro-insecticide that required metabolic conversion to the active form, Nereistoxin (NTX). However, subsequent research demonstrated that Cartap can also act directly on the nAChR. Both Cartap and NTX function as ion channel blockers. Rather than competing with acetylcholine at its binding site (the orthosteric site), Cartap and its derivatives bind to a different site located within the ion channel pore, known as the noncompetitive blocker (NCB) site. This binding physically obstructs the flow of ions, even when acetylcholine is bound to the receptor, thereby preventing depolarization and blocking cholinergic transmission. This leads to the characteristic paralysis observed in poisoned insects.
Quantitative Data Summary
| Compound | Assay Type | Species/Preparation | Potency / Effect | Reference |
| Cartap | Toxicity Bioassay (30-min) | Salmon lice (Lepeophtheirus salmonis) | EC₅₀ = 4.9 mg L⁻¹ | |
| Cartap | Toxicity Bioassay (24-h) | Salmon lice (Lepeophtheirus salmonis) | EC₅₀ = 5.2 µg L⁻¹ | |
| Cartap | [³H]TCP Binding Assay | Honeybee (Apis mellifera) nAChR | >200-fold more effective at pH 7.4 than at pH 6.1 | |
| Cartap & Nereistoxin | [³H]TCP Binding Assay | Honeybee (Apis mellifera) nAChR | Described as "equally potent" competitive displacers of [³H]TCP |
Experimental Protocols
The characterization of Cartap's effects on the insect nervous system relies on two primary experimental approaches: radioligand binding assays to study the interaction with the receptor and electrophysiology to measure the functional consequences of this interaction.
Radioligand Competitive Binding Assay
This technique is used to determine the binding affinity of Cartap for the nAChR noncompetitive blocker site. It measures the ability of unlabeled Cartap to compete with a radiolabeled ligand that specifically binds to the NCB site, such as [³H]Thienylcyclohexylpiperidine ([³H]TCP).
Methodology
-
Membrane Preparation:
-
Heads from the target insect (e.g., honeybees) are dissected and frozen in liquid nitrogen.
-
The frozen tissue is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, plus protease inhibitors).
-
The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
The resulting supernatant is subjected to high-speed centrifugation (e.g., 20,000 x g for 10 minutes) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
To each well, the following are added in sequence: membrane preparation (50-120 µg protein), varying concentrations of unlabeled this compound, and a fixed concentration of the radioligand ([³H]TCP).
-
Total Binding wells contain only the membrane and radioligand.
-
Non-specific Binding wells contain the membrane, radioligand, and a high concentration of an unlabeled NCB ligand to saturate the binding sites.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Cartap concentration.
-
A non-linear regression analysis is used to fit the curve and determine the IC₅₀ value (the concentration of Cartap that inhibits 50% of specific [³H]TCP binding).
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique to study the function of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes. It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed insect nAChRs in response to acetylcholine and the blocking effects of Cartap.
Methodology
-
Oocyte Preparation and Injection:
-
Oocytes are surgically harvested from a female Xenopus laevis frog.
-
The oocytes are defolliculated (the surrounding follicular cell layer is removed).
-
cRNA (complementary RNA) encoding the subunits of the desired insect nAChR is microinjected into the cytoplasm of the oocytes.
-
The injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional nAChR channels on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two microelectrodes are impaled into the oocyte.
-
Voltage Electrode: Measures the oocyte's membrane potential (Vm).
-
Current Electrode: Injects current into the oocyte.
-
-
A voltage-clamp amplifier is used to hold the membrane potential at a specific value (e.g., -80 mV) by injecting a current that is equal and opposite to the current flowing through the ion channels.
-
-
Drug Application and Data Acquisition:
-
The baseline current is recorded.
-
Acetylcholine is applied to the oocyte via the perfusion system, which activates the nAChRs and elicits an inward current.
-
After washing out the acetylcholine, the oocyte is pre-incubated with this compound for a set duration.
-
Acetylcholine is co-applied with Cartap, and the resulting current is recorded. A reduction in the current amplitude compared to the control (ACh alone) indicates a blocking effect.
-
This process is repeated with multiple concentrations of Cartap to generate a dose-response curve.
-
-
Data Analysis:
-
The peak current amplitude for each Cartap concentration is measured.
-
The percentage of inhibition is calculated for each concentration relative to the control response.
-
The data are plotted, and a dose-response curve is fitted to determine the IC₅₀ value, representing the concentration of Cartap that blocks 50% of the acetylcholine-induced current.
-
Conclusion
The initial investigations into the effects of this compound on insect nervous systems successfully identified its primary molecular target and fundamental mechanism of action. Foundational studies established that Cartap functions as a potent non-competitive blocker of the nicotinic acetylcholine receptor ion channel. Through the use of radioligand binding assays and electrophysiological techniques, researchers demonstrated that Cartap obstructs the flow of ions through the nAChR pore, leading to a shutdown of excitatory neurotransmission and causing paralysis in insects. These early findings provided a clear understanding of Cartap's neurotoxicity and laid the groundwork for the development of other insecticides targeting the economically important nAChR site.
References
- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Cartap Hydrochloride as a Ryanodine Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cartap hydrochloride, a derivative of nereistoxin, is a broad-spectrum insecticide whose mechanism of action extends to the modulation of ryanodine receptors (RyRs), critical intracellular calcium release channels. This technical guide provides an in-depth examination of this compound's role as a ryanodine receptor inhibitor. While the primary insecticidal action of Cartap and its metabolite, nereistoxin, involves the blockade of nicotinic acetylcholine receptors, its interaction with ryanodine receptors presents a secondary mechanism with significant physiological implications. This document summarizes the available data on its inhibitory effects, details relevant experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. The information presented is intended to support further research into the toxicological profile of this compound and the potential for targeting ryanodine receptors in drug development.
Introduction to Ryanodine Receptors
Ryanodine receptors (RyRs) are a class of large-conductance intracellular calcium channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[1][2][3] These homotetrameric channels, with a molecular mass exceeding 2 megadaltons, are the largest known ion channels.[1][3] There are three main isoforms in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is expressed at lower levels in various tissues, including the brain.
RyRs play a pivotal role in excitation-contraction (E-C) coupling by mediating the release of stored calcium ions (Ca²⁺) from the SR/ER into the cytosol. This elevation in cytosolic Ca²⁺ concentration is the trigger for muscle contraction and is involved in a multitude of other cellular signaling processes. The activity of RyRs is tightly regulated by various endogenous modulators, including Ca²⁺ itself (in a process known as calcium-induced calcium release or CICR), ATP, calmodulin, and protein kinases.
Mechanism of Action: this compound as a Ryanodine Receptor Inhibitor
The primary toxicological mechanism of this compound is attributed to its conversion to nereistoxin, which acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade. However, a significant body of evidence indicates a secondary mechanism involving the modulation of intracellular calcium signaling through the inhibition of ryanodine receptors.
This compound has been shown to inhibit the binding of [³H]-ryanodine to the Ca²⁺ release channel of the sarcoplasmic reticulum in a dose-dependent manner. This inhibitory action on [³H]-ryanodine binding suggests that this compound directly or allosterically modifies the receptor, preventing the binding of ryanodine, which itself is a potent modulator of the channel. The binding of ryanodine is known to lock the channel in an open sub-conductance state, so its inhibition by Cartap implies a stabilization of a closed or non-conducting state of the RyR.
This inhibition of RyR function is hypothesized to contribute to the observed toxic effects of Cartap, such as tonic diaphragmatic contraction, by disrupting normal calcium homeostasis within muscle cells. The dose-dependent nature of this inhibition is a critical aspect, though specific quantitative measures of potency, such as IC50 or Kᵢ values, are not consistently reported in the available literature.
Quantitative Data on this compound's Inhibition of Ryanodine Receptors
| Parameter | Observation | Tissue/System | Reference |
| [³H]-Ryanodine Binding | Inhibited in a dose-dependent manner | Sarcoplasmic Reticulum | N/A |
| Ca²⁺ Release | Promotes extracellular Ca²⁺ influx and induces internal Ca²⁺ release, while inhibiting the RyR Ca²⁺ release channel | Sarcoplasmic Reticulum | N/A |
| Muscle Contraction | Induces Ca²⁺-dependent contracture in isolated mouse and rabbit muscle preparations | Skeletal Muscle | N/A |
Note: The lack of specific quantitative values in publicly accessible literature highlights a gap in the current understanding of the direct interaction between this compound and ryanodine receptors, suggesting an area for future research.
Experimental Protocols
The investigation of this compound's effect on ryanodine receptors typically involves biochemical assays that measure the binding of radiolabeled ligands or the flux of calcium. The [³H]-ryanodine binding assay is a cornerstone technique in this field.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel. Inhibition of this binding is indicative of a compound's ability to stabilize a closed state or otherwise prevent the conformational changes necessary for ryanodine binding.
Objective: To determine the dose-dependent inhibition of [³H]-ryanodine binding to ryanodine receptors by this compound.
Materials:
-
Biological Sample: Microsomal fractions enriched in sarcoplasmic reticulum vesicles isolated from skeletal or cardiac muscle tissue, or from cell lines expressing specific RyR isoforms.
-
Radioligand: [³H]-ryanodine.
-
Test Compound: this compound solutions of varying concentrations.
-
Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), KCl, and a defined free Ca²⁺ concentration, often buffered with EGTA.
-
Modulators (for controls): Known RyR activators (e.g., caffeine, ATP) and inhibitors (e.g., ruthenium red).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethylenimine to reduce non-specific binding.
-
Scintillation Counter: For measuring the radioactivity of the filter-bound [³H]-ryanodine.
Methodology:
-
Preparation of Microsomes: Isolate SR/ER microsomes from the chosen tissue or cell source using differential centrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
Assay Incubation: In microcentrifuge tubes or a 96-well plate, combine the microsomal preparation with the assay buffer containing a fixed concentration of [³H]-ryanodine (typically in the low nanomolar range).
-
Addition of Test Compound: Add varying concentrations of this compound to the incubation mixtures. Include control tubes with vehicle only (for baseline binding) and a high concentration of unlabeled ryanodine (to determine non-specific binding).
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a sufficient period to reach binding equilibrium (this can range from 30 minutes to several hours).
-
Termination of Binding: Rapidly terminate the binding reaction by filtering the incubation mixture through the glass fiber filters using the cell harvester. The filters will trap the microsomes with the bound [³H]-ryanodine.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a dose-response curve to determine the extent of inhibition.
Visualizations
Signaling Pathway of Ryanodine Receptor Inhibition by this compound
Caption: Ryanodine receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for [³H]-Ryanodine Binding Assay
Caption: Workflow for a [³H]-ryanodine binding assay to assess inhibitor activity.
Conclusion
This compound's inhibitory action on ryanodine receptors represents a significant, albeit secondary, aspect of its toxicological profile. While the dose-dependent nature of this inhibition is established, a notable gap exists in the literature regarding specific quantitative measures of its potency. The experimental protocols outlined in this guide, particularly the [³H]-ryanodine binding assay, provide a robust framework for future investigations aimed at quantifying this interaction. A deeper understanding of how this compound modulates ryanodine receptor function is crucial for a comprehensive risk assessment and may offer insights into the development of novel therapeutic agents targeting intracellular calcium channels. Further research is warranted to elucidate the precise binding site and the conformational changes induced by this compound on the ryanodine receptor complex.
References
- 1. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Diketopyridylryanodine has three concentration-dependent effects on the cardiac calcium-release channel/ryanodine receptor [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Persistence of Cartap Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a nereistoxin analogue insecticide used to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and tea.[1][2] Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the current scientific knowledge regarding the hydrolysis, photolysis, soil metabolism, and bioaccumulation of this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies from cited studies are provided. Visual diagrams are included to illustrate key degradation pathways and experimental workflows.
Chemical and Physical Properties
This compound is the hydrochloride salt of Cartap, with the chemical name S,S'-[2-(dimethylamino)trimethylene] bis(thiocarbamate) hydrochloride.[2] It is a colorless, crystalline, and slightly hygroscopic solid with a slight odor.[3] Its high water solubility (approximately 200 g/L at 25°C) is a key factor influencing its environmental mobility.[3]
Environmental Fate and Persistence
The environmental persistence of this compound is influenced by a combination of abiotic and biotic degradation processes. It is generally considered to be non-persistent in the environment due to its susceptibility to hydrolysis, photolysis, and microbial degradation.
Hydrolysis
Hydrolysis is a significant pathway for the degradation of this compound, particularly in neutral to alkaline aqueous environments. The molecule is stable under acidic conditions (pH 3-4) but hydrolyzes in neutral or alkaline solutions. The primary hydrolysis product is nereistoxin, which is itself a naturally occurring insecticidal substance.
Table 1: Hydrolysis of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 7 | 25 | 10 minutes | |
| Acidic (3-4) | Not Specified | Stable | |
| Neutral/Alkaline | Not Specified | Hydrolyzed |
Experimental Protocol: Hydrolysis Rate Determination (General)
While a specific detailed protocol for this compound was not available in the searched literature, a general approach based on OECD Guideline 111 for "Hydrolysis as a Function of pH" would involve:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Addition: Add a known concentration of radiolabeled or non-radiolabeled this compound to each buffer solution in the dark and at a constant temperature (e.g., 25°C).
-
Sampling: Collect samples from each solution at various time intervals.
-
Analysis: Analyze the concentration of this compound and its degradation products in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate of hydrolysis and the half-life at each pH level by plotting the concentration of this compound versus time.
Photolysis
Photodegradation is a rapid route of dissipation for this compound, especially when exposed to direct sunlight on surfaces such as soil and plant leaves.
Table 2: Photodegradation of this compound
| Medium | Light Source | Half-life (DT₅₀) | Reference |
| On inert surfaces/leaves | Light | 4 to 6 hours | |
| Soil surface | Rapid photo degradation | 8 hours to 1 day | |
| Aqueous solution (paddy water) | Sunlight | Rapid degradation |
Experimental Protocol: Photolysis Study (General)
A typical experimental setup for determining the photolysis rate, based on general principles, would involve:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in a photochemically transparent vessel.
-
Light Source: Irradiate the sample with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control for temperature.
-
Control: Maintain a control sample in the dark to account for any degradation not due to photolysis.
-
Sampling: Collect samples from both the irradiated and control vessels at specific time intervals.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method like HPLC.
-
Quantum Yield Calculation: If a chemical actinometer is used concurrently, the quantum yield can be calculated to estimate the efficiency of the photochemical degradation.
Metabolism in Soil
The primary mechanism for the degradation of this compound in soil is microbial metabolism. In sterile soil, the compound shows little to no degradation, indicating the crucial role of microorganisms. The rate of degradation can be influenced by soil type, with faster degradation observed in more biologically active soils like volcanic ash compared to alluvial clay.
Table 3: Soil Metabolism of this compound
| Soil Condition | Half-life (DT₅₀) | Reference |
| Soil Surface (with photodegradation) | 8 hours to 1 day | |
| General Soil (field) | Residues not detected after 10-15 days |
Experimental Protocol: Aerobic Soil Metabolism Study (Based on a study on brinjal)
-
Soil Collection and Treatment: Collect soil samples from the experimental plot. Following the final spray application of this compound to the crop, collect soil samples at specified intervals (e.g., 0, 1, 3, 5, 7, 10, and 15 days).
-
Sample Preparation: Pool soil from replicates, mix thoroughly, and take a representative subsample for analysis.
-
Extraction: Extract this compound residues from the soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with reagents like PSA sorbent and anhydrous magnesium sulfate.
-
Analysis: Analyze the final extract for this compound concentration using HPLC with a suitable detector (e.g., PDA detector).
-
Data Analysis: Calculate the dissipation rate and the half-life (DT₅₀) of this compound in the soil under the specific field conditions.
References
The Genesis and Synthesis of Cartap Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cartap hydrochloride, a synthetic insecticide derived from a natural toxin, has been a significant tool in pest management for decades. This technical guide provides an in-depth exploration of its discovery, tracing its origins from the marine worm Lumbrinereis heteropoda to its development as a commercial agrochemical. The document further elucidates the primary synthesis pathways of this compound, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field. The mechanism of action, involving the blockade of nicotinic acetylcholine receptors, is also detailed and visualized.
Discovery and Development
The story of this compound begins with the identification of a potent natural toxin, nereistoxin, from the marine annelid Lumbrinereis heteropoda. Japanese fishermen had long observed that insects coming into contact with these worms would become paralyzed and die. This anecdotal evidence spurred scientific investigation, leading to the isolation of nereistoxin in 1934. However, it was not until 1962 that its chemical structure, N,N-dimethyl-1,2-dithiolan-4-amine, was fully elucidated.
Recognizing the insecticidal potential of nereistoxin, researchers at Takeda Chemical Industries in Japan began to synthesize and evaluate a series of derivatives in the 1960s. The goal was to create a compound with high insecticidal efficacy but lower mammalian toxicity than the natural toxin. This research led to the development of Cartap, which is subsequently converted to its more stable and water-soluble hydrochloride salt. This compound was first introduced to the market in Japan in 1967 and has since been widely used, particularly in the cultivation of rice and vegetables.
Mode of Action: A Neurological Blockade
This compound itself is a pro-insecticide, meaning it is converted into its active form, nereistoxin, within the insect's body. Nereistoxin is a potent antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[1][2]
Acetylcholine is a crucial neurotransmitter that binds to nAChRs, opening an ion channel and allowing the influx of cations, which leads to the depolarization of the neuron and the propagation of a nerve impulse. Nereistoxin, due to its structural similarity to acetylcholine, also binds to the nAChR. However, it does not activate the receptor; instead, it blocks the ion channel.[3] This blockade prevents acetylcholine from binding and initiating a nerve impulse, leading to a disruption of cholinergic transmission. The ultimate result for the insect is paralysis and death.[1]
Figure 1: Simplified signaling pathway of this compound's mode of action.
Synthesis Pathways of this compound
Several synthetic routes to this compound have been developed. The following sections detail two prominent methods, providing experimental protocols and associated quantitative data.
One-Pot Synthesis from 1-(N,N-dimethylamino)-2,3-propylene dichloride
This method provides a direct and efficient route to this compound from readily available starting materials.[4]
Figure 2: Workflow for the one-pot synthesis of this compound.
-
Reaction Setup: A 1000 ml four-necked flask is equipped with a mechanical stirrer, an ice-salt ethanol bath, an exhaust gas absorption device, and a thermometer.
-
Initial Reaction: 300g of a 20% sodium hydroxide aqueous solution (1.50 mol) is added to the flask and cooled to 0°C with stirring. 50g of a 30% ammonia solution (0.88 mol) is then added dropwise, maintaining the temperature below 15°C.
-
Introduction of Carbon Oxysulfide: 50 g (0.83 mol) of carbon oxysulfide gas is slowly introduced into the reaction mixture, ensuring the temperature does not exceed 30°C. After the addition is complete, the ice-salt ethanol bath is removed, and the mixture is stirred at room temperature for 30 minutes.
-
Addition of Dichloride: 60 g (0.38 mol) of 1-(N,N-dimethylamino)-2,3-propylene dichloride is added to the system. The temperature is raised to 60°C using a water bath, and the reaction is maintained for 15 hours.
-
Acidification and Isolation: After the reaction period, the mixture is cooled using an ice-salt ethanol bath. 350g (3.45 mol) of concentrated hydrochloric acid (36%) is added dropwise, keeping the temperature between 0-10°C. The mixture is then cooled further to below 0°C and stirred for 1 hour. The resulting precipitate is collected by filtration.
| Parameter | Value | Reference |
| Starting Materials | ||
| 20% Sodium Hydroxide | 300 g (1.50 mol) | |
| 30% Ammonia Solution | 50 g (0.88 mol) | |
| Carbon Oxysulfide | 50 g (0.83 mol) | |
| 1-(N,N-dimethylamino)-2,3-propylene dichloride | 60 g (0.38 mol) | |
| 36% Hydrochloric Acid | 350 g (3.45 mol) | |
| Reaction Conditions | ||
| Temperature (Ammonia Addition) | < 15°C | |
| Temperature (COS Addition) | < 30°C | |
| Temperature (Dichloride Reaction) | 60°C | |
| Reaction Time (Dichloride Reaction) | 15 hours | |
| Temperature (Acidification) | 0-10°C | |
| Product | ||
| Yield | 87.25% | |
| Purity (by GC) | 98.85% | |
| Melting Point | 181.7 - 183.1°C |
Synthesis via 2-N,N-dimethyl-1,3-dithiocyano propane Intermediate
This pathway involves the synthesis of an intermediate, 2-N,N-dimethyl-1,3-dithiocyano propane, which is then converted to this compound.
Step 1: Synthesis of 2-N,N-dimethyl-1,3-dithiocyano propane
-
Reaction Setup: A reaction flask is charged with 400g of n-butanol, 115g of sodium thiocyanate, and 110g of 1-N,N-dimethyl-2,3-dichloro-propyl-amine (95% purity).
-
Reaction: The mixture is heated to a temperature between 45-85°C and maintained for 5 hours.
-
Isolation of Intermediate: The reaction mixture is filtered to remove the inorganic salt byproduct. The filtrate is cooled to induce crystallization. The crystals of the isomer (3-N,N-dimethyl-1,2-dithiocyano propane) are filtered off. The remaining filtrate is further cooled to crystallize the desired product, 2-N,N-dimethyl-1,3-dithiocyano propane.
Step 2: Conversion to this compound
-
Reaction Setup: A reaction vessel is charged with a fluid medium (e.g., toluene) and methanol.
-
Addition of Intermediate: 237.5 g of 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride salt (98.0% purity) is added, and the mixture is heated to 32°C.
-
Hydrolysis: The mixture is cooled to 15°C, and thionyl chloride is slowly added over 4 hours, maintaining the temperature below 25°C.
-
Workup and Isolation: The reaction mass is cooled to 65°C, and methanol is added. The mixture is refluxed for 1 hour, then cooled to 20°C. The resulting slurry is filtered, and the wet cake is washed with methanol and dried to yield this compound.
| Parameter | Value | Reference |
| Step 1: Intermediate Synthesis | ||
| n-Butanol | 400 g | |
| Sodium Thiocyanate | 115 g | |
| 1-N,N-dimethyl-2,3-dichloro-propyl-amine (95%) | 110 g | |
| Reaction Temperature | 45-85°C | |
| Reaction Time | 5 hours | |
| Yield of Intermediate (positive structure) | 39% | |
| Step 2: this compound Synthesis | ||
| 1,3-dithiocyanato-2-(dimethylamino)propane HCl (98%) | 237.5 g | |
| Mole ratio of intermediate to thionyl chloride | 1:1 to 1:5 | |
| Temperature (Thionyl Chloride Addition) | < 25°C | |
| Time (Thionyl Chloride Addition) | 4 hours | |
| Product | ||
| Yield | 82% - 90% | |
| Purity | >99.0% |
Analytical Methods for Characterization and Purity Assessment
The purity and identity of synthesized this compound can be determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. A common mobile phase consists of acetonitrile and water, with an acid such as phosphoric acid or formic acid for Mass-Spec compatibility.
-
Gas Chromatography (GC): GC can be used for purity assessment, as indicated in the patent literature.
-
Spectrophotometry: A spectrophotometric method based on the complexation of this compound with iron (III) has been developed for its determination in commercial samples.
-
Thin-Layer Chromatography (TLC): TLC methods have been reported for the separation and determination of Cartap and its degradation products.
-
Melting Point: The melting point of pure this compound is a key physical property for identification and purity assessment, typically in the range of 179-183°C.
Conclusion
This compound stands as a testament to the successful development of a synthetic insecticide from a natural product lead. Its unique mode of action as a nicotinic acetylcholine receptor antagonist provides an effective means of pest control. The synthesis of this compound can be achieved through various routes, with the one-pot method and the dithiocyanato intermediate pathway being prominent examples. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of this important agrochemical. Further research into more sustainable and efficient synthesis methods will continue to be an area of interest in the field of pesticide chemistry.
References
- 1. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors [jstage.jst.go.jp]
- 2. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. Synthesis method of cartap - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Detection of Cartap Hydrochloride in Soil
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development involved in the environmental monitoring and safety assessment of Cartap hydrochloride. This document provides detailed methodologies for the extraction, cleanup, and analysis of this compound residues in soil matrices using various analytical techniques.
Overview of Analytical Methods
The determination of this compound in soil can be accomplished through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required limit of detection, laboratory instrumentation availability, and the complexity of the soil matrix.
A critical aspect of this compound analysis is its conversion to nereistoxin, a more readily detectable analyte, which is a common strategy in many chromatographic methods.[1][2][3]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound in soil, providing a comparative overview of their efficacy.
| Analytical Method | Sample Matrix | Fortification Level (mg/kg) | Recovery (%) | Limit of Quantification (LOQ) (mg/kg) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC | Soil | 0.05 | 96.6 | 0.05 | - | [4] |
| 0.25 | 90.6 | [4] | ||||
| 0.50 | 93.3 | |||||
| GC-FPD | Soil | - | 80.0 - 114.4 | - | < 13.7 | |
| LC-MS/MS | Grape | 0.001 - 0.05 | - | - | - |
Note: Data for LC-MS/MS in soil was not explicitly available in the provided search results, but performance in a complex matrix like grape is indicative of its potential for soil analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation followed by HPLC analysis.
3.1.1. Sample Preparation and Extraction (QuEChERS)
-
Sample Collection: Collect a representative soil sample of approximately 1 kg from the field. Pool and mix samples from the same plot thoroughly. Sub-sample about 200 g by the quartering method.
-
Extraction:
-
Weigh 15 ± 0.1 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 30 ± 0.1 mL of acetonitrile.
-
Homogenize at 14,000-15,000 rpm for 2-3 minutes.
-
Add 3 ± 0.1 g of sodium chloride and shake gently.
-
Centrifuge for 3 minutes at 2500-3000 rpm to separate the organic layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 8 mL of the supernatant (acetonitrile extract) into a 15 mL tube containing 0.4 ± 0.01 g of PSA (Primary Secondary Amine) sorbent and 1.2 ± 0.01 g of anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at 2500-3000 rpm.
-
-
Final Preparation:
-
Transfer approximately 2 mL of the cleaned extract into a test tube.
-
Evaporate to dryness under a gentle stream of nitrogen using a turbovap.
-
Reconstitute the residue with 1 mL of acetonitrile for HPLC analysis.
-
3.1.2. HPLC Parameters
-
Column: Kinetex 5µ –C18, 100 mm X 4.6 mm ID
-
Mobile Phase: Acetonitrile : Water (65:35, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Run Time: 25 min
-
Detector: UV or Photodiode Array (PDA) detector. The absorbance was recorded at 276 nm in a similar HPLC method.
-
Retention Time: Approximately 10.44 min for this compound under these conditions.
Gas Chromatography with Flame Photometric Detector (GC-FPD) Method
This method involves extraction with a dilute acid, derivatization to nereistoxin, and subsequent cleanup and analysis by GC-FPD.
3.2.1. Sample Preparation and Extraction
-
Extraction:
-
Homogenize a representative soil sample.
-
Extract the sample with a dilute hydrochloric acid solution.
-
3.2.2. Derivatization to Nereistoxin
-
Add nickel chloride (NiCl₂) to the extract.
-
Adjust the solution to a basic pH to facilitate the conversion of Cartap to nereistoxin.
3.2.3. Cleanup (On-line SLE-SPE)
-
The derivatized extract is then extracted and concentrated using an on-line combination of supported liquid-liquid extraction (SLE) and solid-phase extraction (SPE).
3.2.4. GC-FPD Parameters
-
Detector: Flame Photometric Detector (FPD) with a sulphur mode filter.
-
Column: Glass column containing 3% OV-1 on Chromosorb W or 5% PEG 20 on Gaschrom Q.
-
Temperature: 130-165°C.
-
Limit of Determination: 0.005 mg/kg.
Diagrams
Experimental Workflow for HPLC Analysis of this compound in Soil
Caption: Workflow for this compound Analysis in Soil by HPLC.
Logical Relationship of GC-FPD Analysis Steps
Caption: Key steps in the GC-FPD analysis of this compound.
References
Application Note: Quantification of Cartap Hydrochloride Residues Using HPLC-UV
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Cartap hydrochloride residues in various matrices. Cartap, a nereistoxin analogue insecticide, is widely used in agriculture, making the monitoring of its residues crucial for food safety and environmental protection. The described protocol provides a reliable and validated method for the extraction, cleanup, and quantification of this compound, suitable for researchers, scientists, and professionals in drug development and food safety.
Introduction
This compound is a systemic insecticide effective against a range of chewing and sucking insects on crops such as rice, vegetables, and tea.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Cartap in various commodities. Consequently, sensitive and reliable analytical methods are essential for monitoring its presence. This document outlines a comprehensive HPLC-UV method, including sample preparation, chromatographic conditions, and method validation, to ensure accurate quantification of this compound residues. The method is based on the principle of converting this compound to its derivative, nereistoxin, which is then quantified.[2]
Experimental
Materials and Reagents
-
Standards: this compound analytical standard (PESTANAL® or equivalent), Nereistoxin standard.
-
Solvents: HPLC grade acetonitrile, methanol, and n-hexane. Deionized water (18.2 MΩ·cm).
-
Reagents: Hydrochloric acid (HCl), sodium chloride (NaCl), magnesium sulfate (MgSO₄), primary secondary amine (PSA) sorbent, ammonium hydroxide (NH₄OH), nickel(II) chloride (NiCl₂), and formic or phosphoric acid.[3][4]
-
Solid Phase Extraction (SPE): C18 or MCX cartridges may be used for cleanup.
Instrumentation
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.
-
Analytical Column: A C18 reversed-phase column (e.g., Kinetex 5 µm, 100 mm x 4.6 mm or equivalent) is recommended.
-
Data Acquisition: Chromatography data software.
-
Sample Preparation Equipment: Homogenizer, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, and syringe filters (0.2 or 0.45 µm).
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 0.05 to 5.0 µg/mL).
Sample Preparation
A generalized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is described below, which can be adapted for various matrices like fruits, vegetables, and soil.
-
Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 30 mL of acetonitrile and homogenize for 2-3 minutes. Add 1 g of NaCl and 4 g of anhydrous MgSO₄, shake vigorously, and centrifuge at 3300 rpm for 3 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an 8-10 mL aliquot of the supernatant into a 15 mL centrifuge tube containing 1.5 g of anhydrous MgSO₄ and 0.25-0.4 g of PSA sorbent. Vortex for 30 seconds and centrifuge for 5-10 minutes.
-
Final Preparation: Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial for analysis. In some cases, the extract may be evaporated to dryness and reconstituted in 1 mL of acetonitrile or the mobile phase.
For specific matrices like rice straw and grain, an alternative extraction with dilute HCl followed by liquid-liquid extraction with n-hexane after derivatization can be employed.
HPLC-UV Method Protocol
The following table summarizes the recommended chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Kinetex 5µ, 100 x 4.6 mm) |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
| UV Detection | To be determined by UV scan (typically 200-260 nm) |
| Run Time | Approximately 15-25 minutes |
Note: The mobile phase may be modified with acids like formic or phosphoric acid to improve peak shape. The optimal UV wavelength should be determined by scanning a standard solution.
Quantitative Data Summary
The performance of the HPLC-UV method for this compound analysis is summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Quantification (LOQ) | 0.05 mg/kg | |
| Retention Time | ~10.44 min |
Table 2: Recovery Studies in Different Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Reference |
| Brinjal | 0.05 | 96.6 | |
| Brinjal | 0.25 | 90.6 | |
| Brinjal | 0.50 | 93.3 | |
| Feeds | 10-2000 g/ton | 98.4 - 106.0 | |
| Rice Plants, Husked Rice, etc. | Spiked at three levels | 80.0 - 114.4 |
Experimental Workflow Diagram
Caption: Workflow for this compound residue analysis.
Conclusion
The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound residues in various matrices. The method is characterized by a straightforward sample preparation procedure, good chromatographic performance, and robust validation parameters. This makes it a valuable tool for routine monitoring in food safety and environmental analysis, ensuring compliance with regulatory standards. Further optimization may be required for complex or new matrices.
References
Application Note and Protocol for the Analysis of Cartap by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed protocol for the quantitative analysis of Cartap in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of Cartap, the protocol involves a derivatization step to convert it into nereistoxin, a more volatile compound suitable for GC-MS analysis. This method is intended for researchers, scientists, and professionals in drug development and pesticide residue analysis. The protocol covers sample preparation, derivatization, GC-MS parameters, and data analysis.
Introduction
Cartap is a nereistoxin analogue insecticide widely used in agriculture.[1] Its monitoring in environmental and biological samples is crucial for ensuring food safety and environmental protection. Direct analysis of Cartap by Gas Chromatography (GC) is challenging due to its high polarity and low volatility.[2][3] Therefore, a derivatization step is necessary to convert Cartap into a more volatile and thermally stable compound, nereistoxin, which can be readily analyzed by GC-MS.[4][5] This application note describes a robust and validated method for the determination of Cartap, involving its conversion to nereistoxin, followed by GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of Cartap is depicted in the following diagram.
Caption: Experimental workflow for Cartap analysis by GC-MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of the method for the analysis of Cartap (as nereistoxin).
| Parameter | Value | Reference |
| Recovery | 80.0% - 114.4% | |
| 87.6% - 119.9% | ||
| Relative Standard Deviation (RSD) | < 13.7% | |
| < 20% | ||
| Limit of Detection (LOD) | 2.0 µg/kg (for Cartap) | |
| 4.0 µg/kg (for Nereistoxin) | ||
| Limit of Quantification (LOQ) | 10.0 µg/kg |
Experimental Protocols
Reagents and Materials
-
Cartap hydrochloride standard
-
Nereistoxin standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Nickel chloride (NiCl₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., MCX)
-
Deionized water
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize a representative sample (e.g., 10 g of soil or 5 g of plant material).
-
Extraction: Extract the homogenized sample with a suitable volume (e.g., 20 mL) of dilute hydrochloric acid (e.g., 0.1 M HCl) by shaking or vortexing for a specified time (e.g., 30 minutes).
-
Centrifugation: Centrifuge the extract at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.
-
SPE Cleanup: Condition an MCX SPE cartridge with methanol followed by deionized water. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge with a non-eluting solvent to remove interferences. Elute the target analyte with a suitable solvent.
Derivatization to Nereistoxin
-
pH Adjustment: Adjust the pH of the cleaned extract to basic conditions (e.g., pH 10-11) using a sodium hydroxide solution.
-
Derivatization Reaction: Add a solution of nickel chloride (NiCl₂) to the pH-adjusted extract. This will facilitate the conversion of Cartap to nereistoxin. The reaction is typically carried out at room temperature with gentle mixing for a defined period.
-
Liquid-Liquid Extraction (LLE): After derivatization, extract the nereistoxin into an organic solvent such as dichloromethane. Perform the extraction multiple times to ensure efficient recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of nereistoxin.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Characteristic Ions for Nereistoxin (m/z) | To be determined from a standard injection of nereistoxin (e.g., molecular ion and major fragment ions) |
Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards of nereistoxin in the final sample solvent. Inject these standards into the GC-MS to generate a calibration curve.
-
Quantification: The concentration of nereistoxin in the samples is determined by comparing the peak area of the analyte to the calibration curve. The concentration of Cartap in the original sample can then be calculated based on the stoichiometry of the derivatization reaction and the initial sample weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Cartap using GC-MS after derivatization to nereistoxin. The method is shown to be sensitive, accurate, and precise, making it suitable for routine monitoring of Cartap residues in various matrices. Adherence to the described sample preparation and derivatization steps is critical for obtaining reliable and reproducible results.
References
Application of Cartap Hydrochloride in Rice Stem Borer Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a nereistoxin analogue insecticide widely utilized in the management of various insect pests, particularly the rice stem borer (Scirpophaga incertulas), a significant threat to rice production globally. Derived from a natural toxin found in a marine annelid, this compound and its active metabolite, nereistoxin, exhibit potent insecticidal activity through a distinct mode of action. This document provides detailed application notes and experimental protocols for the use of this compound in the control of rice stem borers, intended for research and developmental purposes.
Mechanism of Action
This compound functions as a pro-insecticide, meaning it is converted into its biologically active form, nereistoxin, within the insect's body or in the environment. Nereistoxin acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system. By blocking the ion channel of the nAChR, it prevents the transmission of nerve impulses mediated by the neurotransmitter acetylcholine. This disruption of synaptic transmission leads to paralysis and subsequent death of the insect pest. This mode of action provides an alternative to other insecticide classes and can be a valuable tool in resistance management programs.[1][2][3]
Efficacy and Data Presentation
Field trials have consistently demonstrated the high efficacy of this compound against rice stem borers. Its effectiveness is typically measured by the reduction in "dead hearts" (dried central shoots of rice tillers) during the vegetative stage and "white heads" (unfilled, bleached panicles) during the reproductive stage of the rice plant, as well as by overall grain yield.
Table 1: Efficacy of this compound Formulations in Controlling Rice Stem Borer Infestation
| Formulation | Application Rate (a.i./ha) | % Reduction of Dead Hearts | % Reduction of White Heads | Reference |
| 50% SP | 2 g/L | Least Effective | Least Effective | [4] |
| 4G | 25 kg/ha | - | - | |
| 50% SP + Buprofezin 10% | 480 g/ha | Significant Reduction | Significant Reduction | |
| 4% GR | 1 kg a.i./ha | 35.6% | 28.4% | [5] |
| 95% SP | 0.48 kg/ha | - | Minimum (3.69%) |
Table 2: Comparative Efficacy of this compound with Other Insecticides
| Insecticide | Application Rate | % Dead Hearts | % White Heads | Grain Yield (t/ha) | Reference |
| This compound 95% SP | 0.48 kg/ha | - | 3.69 | 4.01 | |
| Acephate 75% SP | 0.96 kg/ha | - | 5.82 | 3.36 | |
| Dimethoate 40% EC | 964 ml/ha | - | 6.53 | 3.01 | |
| Untreated Control | - | - | 8.66 | 2.43 | |
| This compound 50% SC | - | 7.85 | - | - | |
| Fipronil 0.3% GR | - | 5.29 | 3.21 | - | |
| Chlorantraniliprole 0.4% GR | - | 5.71 | - | - | |
| Untreated Control | - | 10.63 | 10.45 | - | |
| This compound 50 SP | 2.0 g/l | 8.43 | Highest Infestation | - | |
| Chlorantraniliprole 18.5 SC | 0.4 ml/l | Lowest | 3.4 | - | |
| Chlorpyrifos 20 EC | 2.0 ml/l | - | - | - | |
| Untreated Control | - | 12.63 | 11.33 | - |
Experimental Protocols
Laboratory Bioassay: Determining LD50/LC50 of this compound
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) guidelines for rice stem borer susceptibility testing.
Objective: To determine the median lethal dose (LD50) or median lethal concentration (LC50) of this compound for rice stem borer larvae.
Materials:
-
Technical grade this compound
-
Acetone (solvent)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Rice seedlings (susceptible variety)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Fine camel hair brush
-
Second to third instar larvae of Scirpophaga incertulas
-
Incubator set at 25±2°C, 60-70% RH, and a 16:8 (L:D) photoperiod.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare a series of at least five graded concentrations using distilled water containing a surfactant.
-
A control solution (distilled water + surfactant) should also be prepared.
-
-
Rice Seedling Treatment (Leaf-dip method for LC50):
-
Excise rice leaves or tillers of a uniform size.
-
Dip the leaves/tillers in the respective test solutions for 10-30 seconds with gentle agitation.
-
Allow the treated plant material to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper at the bottom of each petri dish.
-
Introduce the treated rice leaves/tillers into the petri dishes.
-
Using a fine camel hair brush, carefully transfer 10-20 second or third instar larvae into each petri dish.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Mortality Assessment:
-
Place the petri dishes in an incubator under the specified conditions.
-
Assess larval mortality after 24, 48, and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in Co after treatment)] x 100 Where 'n' is the number of insects, 'T' is the treated group, and 'Co' is the control group.
-
Perform probit analysis on the corrected mortality data to determine the LC50 values and their 95% confidence limits.
-
Field Efficacy Trial Protocol
Objective: To evaluate the efficacy of this compound formulations for the control of rice stem borer under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3-4.
-
Plot Size: 5m x 4m or as per local recommendations.
-
Buffer Zone: Maintain a 1-meter buffer zone between plots.
Treatments:
-
This compound formulation 1 (e.g., 50% SP) at recommended dose.
-
This compound formulation 2 (e.g., 4% GR) at recommended dose.
-
Standard check insecticide (a commonly used and effective product).
-
Untreated control.
Procedure:
-
Crop Establishment and Maintenance:
-
Transplant rice seedlings of a susceptible variety at the recommended spacing.
-
Follow standard agronomic practices for the region regarding fertilization and water management.
-
-
Application of Insecticides:
-
Foliar Application (SP formulation):
-
Calibrate the sprayer (e.g., knapsack sprayer) to ensure uniform coverage.
-
Prepare the spray solution as per the recommended dosage.
-
Apply the insecticide solution at the tillering and/or booting stages of the crop, based on the economic threshold level (ETL) of the pest.
-
-
Granular Application (GR formulation):
-
Apply the granules uniformly in the standing water of the plots at the recommended time (e.g., 15-20 days after transplanting).
-
-
-
Data Collection:
-
Dead Hearts: At 30 and 50 days after transplanting (DAT), randomly select 10-20 hills per plot and count the total number of tillers and the number of tillers showing dead heart symptoms.
-
White Heads: At the milky/dough stage, randomly select 10-20 hills per plot and count the total number of panicles and the number of panicles showing white head symptoms.
-
Yield: Harvest the crop from a net plot area (e.g., central 3m x 2m) from each plot, sundry, and record the grain yield. Adjust the yield to the standard moisture content (e.g., 14%).
-
-
Data Analysis:
-
Calculate the percentage of dead hearts and white heads for each plot.
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a suitable mean separation test (e.g., Duncan's Multiple Range Test) to compare the treatment means.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound at a cholinergic synapse.
Caption: Workflow for laboratory bioassay of this compound.
Caption: Workflow for field efficacy trial of this compound.
References
Application Notes and Protocols for Controlled-Release Formulations of Cartap Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and characterizing controlled-release formulations of Cartap hydrochloride, a nereistoxin insecticide. The following sections detail various formulation strategies, experimental protocols for synthesis and evaluation, and the mode of action of this compound.
Introduction to Controlled-Release Formulations of this compound
This compound is a broad-spectrum insecticide effective against a range of chewing and sucking insect pests.[1][2] However, its conventional formulations can lead to rapid degradation and potential environmental concerns. Controlled-release formulations offer a promising solution by maintaining an effective concentration of the active ingredient for an extended period, reducing application frequency, and minimizing environmental impact.[3][4][5]
This document outlines methodologies for creating nano- and micro-sized controlled-release systems for this compound using techniques such as ionic gelation and in-situ polymerization.
Formulation Strategies and Characterization
Several polymeric matrices have been successfully employed to encapsulate this compound and control its release. These include natural polymers like chitosan and synthetic polymers such as polypropylene glycol and polyvinyl chloride.
Nanoencapsulation using Chitosan and Ionic Gelation
Chitosan, a natural and biodegradable polymer, can be used to form nanospheres encapsulating this compound through the ionic gelation method. This technique is based on the electrostatic interaction between the positively charged amino groups of chitosan and a polyanion, typically sodium tripolyphosphate (TPP).
Table 1: Characteristics of this compound-Loaded Chitosan Nanospheres
| Parameter | Value | Reference |
| Particle Size (CS-TPP nanospheres) | 117.01–185.27 nm | |
| Particle Size (Cartap-loaded CS-TPP nanospheres) | 163.50–276.74 nm | |
| Encapsulation Efficiency | 86.1% | |
| Stability | Stable for 30 days at ambient temperature |
Nanoencapsulation using Polypropylene Glycol
Polypropylene glycol (PPG) can be utilized as an encapsulating agent to synthesize nano-sized this compound formulations. This method involves the dispersion of this compound in a PPG solution followed by sonication and stirring.
Table 2: Characteristics of Polypropylene Glycol Encapsulated Nano-Cartap Hydrochloride
| Parameter | Value | Reference |
| Particle Size | 60-67 nm |
Microencapsulation using Polymeric Matrices
Various polymeric matrices can be used to create controlled-release granular formulations of this compound. These include polyvinyl chloride, carboxymethyl cellulose (CMC), and CMC combined with clays like bentonite and kaolinite.
Table 3: Release Duration of this compound from Different Formulations
| Formulation | Release Duration | Reference |
| Commercial 4G Formulation | 14 days | |
| Polyvinyl Chloride, CMC, and CMC-Clay Formulations | Beyond 45 days |
Experimental Protocols
Protocol for Preparation of this compound-Loaded Chitosan Nanospheres by Ionic Gelation
This protocol is based on the ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 0.5 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Filter the solution to remove any undissolved particles.
-
-
Preparation of TPP Solution:
-
Dissolve 0.25 g of TPP in 100 mL of deionized water.
-
-
Encapsulation of this compound:
-
Dissolve a desired amount of this compound in the chitosan solution.
-
While stirring the Cartap-chitosan solution at a moderate speed (e.g., 600 rpm), add the TPP solution dropwise.
-
Continue stirring for 30-60 minutes to allow for the formation of nanospheres.
-
The formation of an opalescent suspension indicates the formation of nanoparticles.
-
-
Separation and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
-
Drying (Optional):
-
The purified nanoparticle suspension can be lyophilized (freeze-dried) to obtain a powder.
-
Protocol for In Vitro Release Study using Dialysis Bag Method
This protocol allows for the determination of the release kinetics of this compound from the prepared formulations.
Materials:
-
Dialysis bags (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate buffered saline (PBS) at a suitable pH (e.g., 7.4)
-
Shaking incubator or magnetic stirrer
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Dialysis Bags:
-
Cut the dialysis tubing into appropriate lengths and soak them in deionized water or the release medium for at least 30 minutes to ensure they are fully hydrated.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound formulation (e.g., 10 mg of nanoparticles).
-
Disperse the formulation in a small, known volume of the release medium (e.g., 5 mL).
-
-
Release Study Setup:
-
Load the formulation dispersion into a pre-treated dialysis bag and securely seal both ends.
-
Place the sealed dialysis bag into a beaker containing a larger, known volume of the release medium (e.g., 200 mL).
-
Place the beaker in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 2 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of this compound released at each time point.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
Protocol for Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is the percentage of the drug that is successfully entrapped within the formulation.
Procedure:
-
Separation of Free and Encapsulated Drug:
-
Centrifuge a known amount of the formulation suspension at high speed.
-
The supernatant will contain the free, unencapsulated this compound.
-
The pellet will contain the encapsulated this compound.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (UV-Vis or HPLC).
-
-
Calculation of Encapsulation Efficiency:
-
Use the following formula to calculate the EE%:
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
Mode of Action and Signaling Pathway
This compound itself is a pro-insecticide. In the insect's body, it is metabolized to its active form, nereistoxin. Nereistoxin acts as a non-competitive blocker of the nicotinic acetylcholine receptor (nAChR) channel in the insect's central nervous system.
Acetylcholine (ACh) is a major excitatory neurotransmitter in insects. When ACh binds to the nAChR, it causes the ion channel to open, leading to an influx of cations and depolarization of the postsynaptic membrane, resulting in nerve impulse transmission. Nereistoxin blocks this channel, preventing ion flow and disrupting neurotransmission. This leads to paralysis and ultimately the death of the insect.
Caption: Mode of action of this compound.
Bioefficacy of Controlled-Release Formulations
Field studies have demonstrated the enhanced efficacy of controlled-release formulations of this compound compared to conventional granular formulations. For instance, a carboxymethyl cellulose-kaolinite-based formulation provided superior control of the rice leaf folder (Cnaphalocrocis medinalis) at a lower dose and for a longer duration than the commercial 4G formulation.
Table 4: Bioefficacy of Controlled-Release this compound against Rice Leaf Folder
| Treatment | Dose (g a.i./ha) | Leaf Folder Damage (%) at 72 DAT | Reference |
| Untreated Control | - | >15% (indicative) | |
| This compound 4G | 750 | 5.44 | |
| CMC-Kaolinite Formulation | 375 | 3.33 |
DAT: Days After Treatment
Experimental Workflow for Developing Controlled-Release Formulations
The development and evaluation of controlled-release this compound formulations follow a systematic workflow, from synthesis to efficacy testing.
Caption: Workflow for controlled-release formulation development.
References
- 1. Nereistoxin and cartap neurotoxicity attributable to direct block of the insect nicotinic receptor/channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartap hydrolysis relative to its action at the insect nicotinic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cartap Hydrochloride as a Tool for Studying nAChR Channel Blocking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda. It serves as a valuable research tool for studying the function and pharmacology of nicotinic acetylcholine receptors (nAChRs), particularly in insects. This compound acts as a non-competitive antagonist of nAChRs, blocking the ion channel pore and thereby inhibiting neuronal signaling. While it is often considered a pro-insecticide that is metabolically converted to the more active nereistoxin, studies have shown that Cartap itself can directly block the nAChR channel. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of nAChR channel blocking.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the nAChR ion channel. Unlike competitive antagonists that bind to the acetylcholine binding site, Cartap and its active metabolite, nereistoxin, bind to a non-competitive blocker (NCB) site within the ion channel pore. This binding physically obstructs the flow of ions, primarily Na+ and Ca2+, through the channel, even when the receptor is activated by an agonist like acetylcholine. The blockade is reversible and is thought to involve an interaction with cysteine residues within the channel pore.
Activation of nAChRs typically leads to membrane depolarization and the activation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival and proliferation. By blocking the initial cation influx, this compound effectively inhibits these downstream signaling events.
Data Presentation: Potency of Nereistoxin (Active Metabolite of Cartap) on nAChRs
Quantitative data on the binding affinity and blocking potency of this compound are limited in publicly available literature. However, its active metabolite, nereistoxin, has been more extensively studied. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of nereistoxin on various nAChR subtypes. This data is crucial for comparing its efficacy and understanding its selectivity.
| Compound | Receptor Subtype/Preparation | Assay Type | Measured Value | Reference |
| Nereistoxin | Honeybee (Apis mellifera) head membranes | [3H]Thienylcyclohexylpiperidine (TCP) Binding | IC50 = 7.7 nM | |
| Rat brain membranes (α4β2*) | [3H]Cytisine Binding | Ki > 10,000 nM | ||
| Rat brain membranes (α7) | [125I]α-Bungarotoxin Binding | Ki = 1,100 nM | ||
| Torpedo electric organ (muscle-type) | [125I]α-Bungarotoxin Binding | Ki = 3,200 nM |
Note: Nereistoxin is the active metabolite of this compound and is often used to characterize its biological activity. The data indicates a significantly higher potency of nereistoxin for insect nAChRs compared to mammalian subtypes, highlighting its selectivity.
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity to the nAChR Non-Competitive Blocker Site
This protocol describes a competition binding assay to determine the IC50 and subsequently the Ki value of this compound for the non-competitive blocker (NCB) site on nAChRs using [3H]Thienylcyclohexylpiperidine ([3H]TCP) as the radioligand.
Materials:
-
Receptor Source: Membranes prepared from insect nervous tissue (e.g., honeybee heads) or cell lines expressing the nAChR subtype of interest.
-
Radioligand: [3H]TCP.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR channel blocker (e.g., 100 µM Phencyclidine - PCP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Assay Buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, [3H]TCP (at a final concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add a saturating concentration of PCP (e.g., 100 µM), [3H]TCP, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, [3H]TCP, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for Characterizing nAChR Channel Block
This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on nAChR-mediated ion currents.
Materials:
-
Cells expressing the nAChR subtype of interest cultured on coverslips.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
Agonist solution (e.g., 100 µM Acetylcholine in External Solution).
-
This compound solutions of varying concentrations in External Solution.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with Internal Solution.
-
Cell Patching:
-
Place a coverslip with cultured cells in the recording chamber and perfuse with External Solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the agonist solution for a short duration (e.g., 2 seconds) to elicit an inward current.
-
Wash the cell with External Solution until the current returns to baseline.
-
Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.
-
Co-apply the agonist and this compound and record the resulting current.
-
Repeat the process for a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Fluorescent Membrane Potential Assay for High-Throughput Screening of nAChR Blockers
This cell-based functional assay provides a high-throughput method to screen for and characterize nAChR antagonists by measuring changes in membrane potential.
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist solution (e.g., Nicotine at its EC80 concentration).
-
This compound solutions of varying concentrations.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate overnight to allow for adherence.
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Compound Addition: Add serial dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
The instrument will add the agonist solution to the wells while simultaneously measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist alone).
-
Generate concentration-response curves by plotting the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: nAChR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: nAChR Antagonist Screening
Caption: General workflow for the screening and characterization of nAChR antagonists.
Logical Relationship: this compound's Action
Caption: The dual mechanism of this compound's action on nAChRs.
Application Note: Solid-Phase Extraction for the Cleanup of Cartap Hydrochloride in Vegetable Samples
Abstract
This application note details two primary methodologies for the solid-phase extraction (SPE) cleanup of Cartap hydrochloride residues in vegetable samples prior to chromatographic analysis. The primary method presented is a widely validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with a dispersive SPE (d-SPE) cleanup step, which has demonstrated high recovery rates in vegetable matrices such as brinjal (eggplant). A second, more traditional SPE cartridge-based protocol is also provided as a general guideline for researchers. These protocols are designed for use by analytical chemists, food safety scientists, and researchers in academic and industrial laboratories.
Introduction
This compound is a nereistoxin analogue insecticide used to control a variety of insect pests on crops such as rice, potatoes, cabbage, and other vegetables.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Cartap in food products.[2] Accurate determination of Cartap residues is therefore essential to ensure food safety and compliance with these regulations.
Sample preparation is a critical step in the analytical workflow for pesticide residue analysis. Vegetable matrices are complex and contain various interfering compounds such as pigments, lipids, and sugars that can affect the accuracy and precision of chromatographic analysis. Solid-phase extraction is a widely used technique to remove these interferences, concentrate the analyte of interest, and improve the overall performance of the analytical method.[3][4]
This document provides detailed protocols for two SPE-based cleanup methods for this compound in vegetable samples: a QuEChERS with d-SPE method and a traditional SPE cartridge method.
Section 1: QuEChERS with Dispersive SPE (d-SPE) Cleanup Protocol
This protocol is based on the AOAC Official Method 2007.01 and has been specifically applied to the analysis of this compound in brinjal samples.[5] It is adaptable to other similar vegetable matrices with high water content.
Experimental Protocol
1. Sample Homogenization:
-
Weigh a representative portion of the vegetable sample (e.g., 1 kg).
-
Chop and homogenize the sample using a high-speed blender until a uniform paste is obtained.
2. Extraction:
-
Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 ± 0.1 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube.
-
Add 1.2 ± 0.01 g of anhydrous magnesium sulfate (MgSO₄) and 0.4 ± 0.01 g of Primary Secondary Amine (PSA) sorbent.
-
Vortex the tube for 30 seconds to disperse the sorbent.
-
Centrifuge at 2500-3000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Transfer a 2 mL aliquot of the cleaned extract into a test tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile (or a mobile phase compatible with the analytical instrument).
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
Data Presentation
The following table summarizes the recovery data for this compound from fortified brinjal samples using the QuEChERS with d-SPE protocol.
| Fortification Level (mg/kg) | Mean Recovery (%) |
| 0.05 | 96.6 |
| 0.25 | 90.6 |
| 0.50 | 93.3 |
Limit of Quantification (LOQ): 0.05 mg/kg
Workflow Diagram
Caption: QuEChERS with d-SPE workflow for this compound cleanup.
Section 2: Traditional Solid-Phase Extraction (SPE) Cartridge Protocol
This protocol provides a general framework for using SPE cartridges for the cleanup of this compound from vegetable extracts. The selection of the SPE sorbent and optimization of the solvent volumes may be necessary depending on the specific vegetable matrix and analytical requirements. A mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point for a polar compound like Cartap.
Experimental Protocol
1. Sample Extraction:
-
Homogenize the vegetable sample as described in the QuEChERS protocol.
-
Extract 10 g of the homogenized sample with 20 mL of acidified acetonitrile (e.g., 1% formic acid in acetonitrile).
-
Shake or sonicate for 10-15 minutes.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Collect the supernatant for SPE cleanup.
2. SPE Cartridge Cleanup (e.g., using a 500 mg, 6 mL MCX cartridge):
-
Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Loading:
-
Load 5 mL of the sample extract onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 5 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the target analyte (this compound) with 5 mL of 5% ammonium hydroxide in methanol.
-
3. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and volume (e.g., 1 mL of acetonitrile/water).
-
The sample is now ready for analysis.
Workflow Diagram
Caption: General workflow for traditional SPE cartridge cleanup.
Discussion
The QuEChERS method with d-SPE cleanup is a highly effective and efficient method for the determination of this compound in many vegetable matrices. The use of PSA sorbent is effective in removing organic acids, sugars, and some pigments that are commonly found in vegetable extracts. The high recovery rates and low LOQ demonstrate the suitability of this method for routine monitoring.
The traditional SPE cartridge method offers an alternative cleanup approach that can provide a higher degree of purification, which may be necessary for particularly complex matrices or when using highly sensitive analytical instrumentation. The choice of sorbent is crucial and should be optimized based on the physicochemical properties of Cartap (a polar, water-soluble compound) and the nature of the matrix interferences. Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms, such as MCX, can be particularly effective for retaining and selectively eluting polar, ionizable compounds like Cartap.
Conclusion
Both the QuEChERS with d-SPE and the traditional SPE cartridge methods provide effective cleanup for the analysis of this compound in vegetable samples. The QuEChERS method is recommended for its speed, simplicity, and validated performance. The SPE cartridge method is a valuable alternative for more challenging matrices requiring a more rigorous cleanup. The choice of method will depend on the specific laboratory workflow, available resources, and the complexity of the vegetable matrix being analyzed.
References
Application Note: Trace Analysis of Cartap in Tea Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Cartap is a nereistoxin analogue insecticide widely used in agriculture to protect crops such as rice, vegetables, and tea. Due to its potential toxicity, monitoring its residue levels in food products is crucial for consumer safety. Cartap rapidly metabolizes to nereistoxin, which is also of toxicological concern. Therefore, analytical methods should ideally quantify both Cartap and its primary metabolite, nereistoxin. This application note details a robust and sensitive method for the simultaneous determination of Cartap and nereistoxin in tea matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes hydrophilic interaction liquid chromatography (HILIC) for effective separation of these polar compounds, coupled with tandem mass spectrometry for selective and sensitive detection.
Analytical Strategy
The primary analytical strategy involves the extraction of Cartap and nereistoxin from tea samples, followed by cleanup using a combination of dispersive solid-phase extraction (dSPE) and solid-phase extraction (SPE). Quantification is performed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, monitoring multiple reaction monitoring (MRM) transitions for both analytes. An isotopic internal standard is recommended to correct for matrix effects and variations during sample preparation[1].
Experimental Protocols
Sample Preparation (Tea Matrix)
This protocol is adapted from a method developed for the analysis of Cartap and nereistoxin in various types of tea[1][2].
1.1. Reagents and Materials
-
Tea sample (e.g., green tea, black tea, oolong tea)
-
Milli-Q water or equivalent
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Octadecylsilane (C18) sorbent
-
Strong anion exchanger (SAX) sorbent
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Cartap and Nereistoxin analytical standards
-
Isotopic internal standard (e.g., d6-Nereistoxin)
1.2. Extraction
-
Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solution (1% formic acid and 5 mM ammonium formate in water)[1][2].
-
Vortex for 5 minutes to ensure thorough mixing.
-
Add 10 mL of dichloromethane to remove caffeine.
-
Vortex for 5 minutes, then centrifuge at 8000 rpm for 10 minutes.
-
Collect the aqueous supernatant for the cleanup step.
1.3. Cleanup
-
Dispersive Solid-Phase Extraction (dSPE):
-
Transfer the aqueous extract to a new centrifuge tube containing 500 mg of octadecylsilane (C18) and 500 mg of strong anion exchanger (SAX) sorbent.
-
Vortex for 2 minutes and centrifuge at 8000 rpm for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.
-
Load the supernatant from the dSPE step onto the conditioned HLB cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
2.1. Liquid Chromatography
-
Column: ZIC-HILIC (150 x 2.1 mm, 5 µm) or equivalent hydrophilic interaction column.
-
Mobile Phase A: 5 mM Ammonium Formate and 0.1% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate and 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %A %B 0.0 10 90 5.0 40 60 8.0 60 40 8.1 10 90 | 12.0 | 10 | 90 |
2.2. Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 4.12 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Desolvation Gas Flow: 500 L/h.
-
Cone Gas Flow: 50 L/h.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
2.3. MRM Transitions
Since Cartap is often converted to nereistoxin for analysis, the MRM transitions for nereistoxin are critical. For direct Cartap analysis, the precursor ion would be [M+H]+ at m/z 238.1. Product ions and collision energies should be optimized by the user by infusing a standard solution and performing a product ion scan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Cartap | 238.1 | User Determined | User Determined | Quantifier Ion |
| 238.1 | User Determined | User Determined | Qualifier Ion | |
| Nereistoxin | 149.75 | 87.1 | User Optimized | Quantifier Ion |
| 149.75 | 58.1 | User Optimized | Qualifier Ion |
Data Presentation
Method Validation Data
The following tables summarize the quantitative performance of the LC-MS/MS method for Cartap and nereistoxin analysis in various matrices, compiled from multiple studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cartap | Tea | 2.0 | 10.0 | |
| Nereistoxin | Tea | 4.0 | 10.0 | |
| Nereistoxin | Animal-derived foods | - | 2.0 | |
| Cartap | Rice | - | 20.0 | |
| Cartap | Grapes | - | 10.0 |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Cartap | Green Tea | 10 | 95.2 | <20 | |
| 50 | 98.7 | <20 | |||
| 200 | 102.3 | <20 | |||
| Nereistoxin | Black Tea | 10 | 87.6 | <20 | |
| 50 | 91.4 | <20 | |||
| 200 | 94.8 | <20 | |||
| Nereistoxin | Animal-derived foods | 2, 10, 20 | 89.2 - 109.9 | <10 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol, from sample collection to data analysis.
Caption: Experimental workflow for the LC-MS/MS analysis of Cartap.
Conclusion
This application note provides a detailed protocol for the trace analysis of Cartap and its metabolite nereistoxin in tea using LC-MS/MS. The combination of a robust sample preparation method involving both dSPE and SPE with HILIC separation and tandem mass spectrometry detection allows for high sensitivity, selectivity, and accuracy. The method validation data demonstrates excellent performance characteristics, making it suitable for routine monitoring of Cartap residues in complex food matrices to ensure compliance with regulatory limits.
References
Application Notes and Protocols for the Use of Cartap Hydrochloride in Integrated Pest Management (IPM) Programs
Introduction
Cartap hydrochloride is a broad-spectrum insecticide belonging to the nereistoxin analogue group.[1][2] It is derived from a neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda.[3] this compound is utilized in agriculture to control a wide range of chewing and sucking insect pests across various crops, including rice, vegetables, fruits, and tea.[4][5] Its mode of action and relative safety profile for certain beneficial insects make it a candidate for inclusion in Integrated Pest Management (IPM) programs. IPM is a holistic approach that combines various pest control strategies to minimize economic damage while reducing reliance on chemical insecticides.
Mechanism of Action
This compound functions as a nerve agent. After application, it is converted within the insect's body and in plants to nereistoxin. This active compound blocks the nicotinic acetylcholine receptors (nAChR) at the synapse in the insect's central nervous system. By binding to these receptors, it prevents the transmission of nerve impulses, leading to paralysis and eventual death of the insect pest. This mechanism of action is different from that of organophosphate and carbamate insecticides. The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 14.
Application Notes for IPM Programs
The integration of this compound into an IPM program requires careful planning and adherence to best practices to maximize its efficacy and minimize potential negative impacts.
-
Pest Scouting and Economic Thresholds: A fundamental principle of IPM is to apply insecticides only when necessary. Regular monitoring of pest populations is crucial to determine if they have reached the Economic Threshold Level (ETL), the point at which control measures are economically justified. Application of this compound should be timed to coincide with pest populations reaching the ETL.
-
Target Pests: this compound is effective against a broad spectrum of pests. Its use should be targeted toward specific pests known to be susceptible to it.
-
Lepidoptera: Diamondback moth, rice stem borer, leaf folder, cabbage looper, and tomato fruitworm.
-
Coleoptera: Colorado potato beetle, flea beetles, and Japanese beetle.
-
Hemiptera: Aphids, whiteflies, and leafhoppers.
-
Diptera: Leafminers.
-
-
Resistance Management: The repeated use of insecticides with the same mode of action can lead to the development of resistant pest populations. To delay resistance to this compound:
-
Avoid its exclusive and repeated use.
-
Alternate or tank-mix with insecticides from different IRAC groups.
-
Integrate other control methods such as cultural and biological controls.
-
Resistance to this compound has been documented in pests like Tuta absoluta, with resistance ratios varying from low to very high.
-
-
Compatibility with Biological Control Agents: this compound is considered relatively safe for some beneficial insects and natural enemies of pests, making it suitable for IPM programs. However, it can be harmful to pollinators like bees. To mitigate this risk, applications should be made during times when pollinators are least active.
-
Environmental Considerations:
-
This compound is highly toxic to aquatic vertebrates and moderately toxic to fish. Care must be taken to prevent drift and runoff into water bodies.
-
It is highly soluble in water and generally does not persist in soil.
-
-
Phytotoxicity: Incorrect application rates can lead to plant damage. It is essential to follow the manufacturer's instructions on the product label to avoid phytotoxicity.
Quantitative Data Summary
Table 1: Efficacy of this compound Against Select Pests
| Pest Species | Crop | Efficacy Metric | Result | Reference |
| Fruit Borer (Earias vittella) | Okra | Larval Population Reduction | 73.07% - 75.51% | |
| Fruit Borer (Earias vittella) | Okra | Fruit Damage Reduction | 60.45% over untreated control | |
| Rice Stem Borer, Leaf Folder | Rice | General Control | Effective control |
Table 2: Toxicological Profile of this compound
| Organism Group | Toxicity Level | Notes | Reference |
| Mammals | Moderately Toxic | Toxicity Class II. | |
| Fish | Moderately Toxic | ||
| Aquatic Vertebrates | Highly Toxic | ||
| Bees | Harmful | ||
| Beneficial Insects (e.g., Predatory Mites) | Low Impact | Considered relatively safe for some natural enemies. |
Table 3: Documented Resistance to this compound
| Pest Species | Resistance Ratio (RR) | Geographic Location | Reference |
| Tuta absoluta | 2.3-fold to 537-fold | Brazil | |
| Plutella xylostella | Decreased susceptibility | Field populations |
Experimental Protocols
Protocol 1: Laboratory Bioassay for Efficacy Determination (Leaf-Dip Method)
This protocol is adapted from methodologies used for assessing insecticide efficacy against pests like the diamondback moth.
-
Insect Rearing: Maintain a healthy, susceptible laboratory colony of the target pest under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Insecticide Preparation: Prepare a stock solution of this compound in distilled water. Make a series of serial dilutions to obtain at least five concentrations for testing. A control solution (distilled water only) must be included.
-
Leaf Preparation: Select fresh, unsprayed host plant leaves (e.g., cabbage for diamondback moth).
-
Treatment Application: Dip individual leaves into each insecticide concentration (and the control) for 10-20 seconds with gentle agitation.
-
Drying: Air-dry the treated leaves on a wire rack for 1-2 hours.
-
Exposure: Place one treated leaf in a petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each petri dish.
-
Incubation: Seal the petri dishes and incubate under the same conditions as insect rearing.
-
Mortality Assessment: Assess larval mortality at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Protocol 2: Field Trial for IPM Program Evaluation
-
Experimental Design: Select a suitable field and use a Randomized Complete Block Design (RCBD) with at least three replications. Each plot should be of a sufficient size to minimize spray drift between plots.
-
Treatments:
-
T1: this compound applied based on ETL.
-
T2: A standard insecticide used by local growers.
-
T3: An untreated control.
-
T4: this compound in rotation with an insecticide from a different IRAC group.
-
-
Pest Monitoring: Scout all plots weekly to record the population density of the target pest(s) and key beneficial insects.
-
Application: Apply treatments using a calibrated sprayer when the pest population reaches the predetermined ETL in the respective plots. For granular formulations in rice, broadcast evenly in standing water.
-
Data Collection:
-
Pre- and post-treatment pest and beneficial insect counts.
-
Crop damage ratings at regular intervals.
-
Yield data at harvest.
-
-
Data Analysis: Use Analysis of Variance (ANOVA) to compare the means of pest populations, crop damage, and yield among the different treatments.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the insect synapse.
Caption: Experimental workflow for a laboratory efficacy bioassay.
Caption: Logical relationships in an IPM program utilizing this compound.
References
Application Note: Preparation and Certification of Cartap Hydrochloride Analytical Standards
Audience: Researchers, scientists, and drug development professionals involved in the analysis of pesticides and related compounds.
Introduction: Cartap hydrochloride (C₇H₁₅N₃O₂S₂·HCl) is a broad-spectrum insecticide derived from nereistoxin, a naturally occurring substance isolated from marine segmented worms.[1] It is widely used in agriculture to control chewing and sucking insects on crops like rice, vegetables, and tea.[1][2] Due to its widespread use, the development of reliable and accurate analytical methods for residue analysis and quality control is paramount. High-purity analytical standards are the cornerstone of these methods, ensuring the validity and comparability of results. This document provides detailed protocols for the synthesis, purification, and characterization of this compound analytical standards.
Synthesis of this compound
The preparation of this compound involves a multi-step chemical synthesis. The following protocol is based on established methods, designed to yield a high-purity product suitable for use as an analytical standard.[3][4]
Experimental Protocol: One-Pot Synthesis
This method prepares this compound from carbon oxysulfide, ammonia, and 1-(N,N-dimethylamino)-2,3-propylene dichloride in an alkaline solution.
Materials:
-
1-(N,N-dimethylamino)-2,3-propylene dichloride
-
Carbon oxysulfide gas
-
Ammonia solution
-
Sodium hydroxide
-
Methanol
-
Ice-salt bath
-
Reaction vessel with stirrer and gas inlet
-
Reflux condenser
Procedure:
-
Reaction Setup: In a reaction vessel, prepare an alkaline solution. Cool the vessel using an ice-salt bath to maintain a temperature below 10-15°C.
-
Gas Introduction: Slowly bubble carbon oxysulfide gas into the cooled, stirred solution. Monitor the temperature closely to prevent it from exceeding 10°C.
-
Ammonia Addition: Once the carbon oxysulfide addition is complete, continue stirring at room temperature for approximately 30 minutes. The solution should become cloudy.
-
Addition of Dichloride: Add 1-(N,N-dimethylamino)-2,3-propylene dichloride to the reaction mixture.
-
Reaction and Reflux: Raise the temperature of the mixture to 60-65°C and maintain it for several hours (e.g., 15 hours) to complete the reaction.
-
Precipitation and Slurry Formation: Cool the reaction mass to 65°C and add methanol. Reflux the mixture for 1 hour to form a slurry.
-
Isolation of Crude Product: Cool the slurry to 20°C and filter the mixture to obtain the crude this compound as a wet cake.
-
Washing and Drying: Wash the collected cake with cold methanol and dry it under a vacuum to yield the final product.
Data Presentation: Synthesis Yield and Purity
The following table summarizes typical quantitative results obtained from the synthesis process described in patent literature.
| Parameter | Result | Reference |
| Purity | >99.0% | |
| Yield (mol%) | 75.0% - 90.0% |
Purification and Characterization
To be used as an analytical standard, the synthesized this compound must be rigorously purified and characterized to confirm its identity and purity.
Workflow for Standard Preparation
The overall process from synthesis to a certified analytical standard follows a logical workflow, ensuring quality at each stage.
Caption: Workflow for this compound Analytical Standard Preparation.
Analytical Protocols for Quality Control
Multiple analytical techniques should be employed to confirm the purity and identity of the this compound standard. Commercial standards typically have a purity of 99.5% or higher.
Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of an analytical standard.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
HPLC system with a UV or MS detector
-
Reverse-phase C18 column
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 50 mL of distilled water to create a 500 ppm stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the synthesized and purified product in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Acidify slightly with phosphoric or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column: Newcrom R1 or equivalent reverse-phase column.
-
Detection: UV detector at an appropriate wavelength or Mass Spectrometer.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Quantification: Calculate the purity by comparing the peak area of the this compound in the sample to the total peak area of all components (Area % method). Confirm identity by comparing the retention time with a known reference standard.
Table of HPLC Parameters:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV or Mass Spectrometry |
| Temperature | Ambient |
Protocol 2: Spectrophotometric Determination
A colorimetric method can be used as a secondary technique for quantification. This protocol is based on the complexation of this compound with iron (III).
Materials:
-
This compound standard
-
Alkaline hydroxylamine solution (freshly prepared)
-
6 M Hydrochloric acid
-
0.5 M Ferric chloride solution
-
Spectrophotometer
-
Water bath
Procedure:
-
Sample Preparation: Prepare a sample solution of the Cartap standard in water.
-
Complex Formation:
-
Mix 1 mL of the sample solution with 3 mL of freshly prepared alkaline hydroxylamine.
-
Heat the mixture in a water bath at 70°C for 25 minutes.
-
Cool the solution and transfer it to a 25 mL volumetric flask.
-
Add 2.5 mL of 6 M hydrochloric acid and 2.5 mL of 0.5 M ferric chloride solution.
-
Dilute to the mark with distilled water.
-
-
Measurement: Measure the absorbance of the resulting colored complex at its wavelength of maximum absorption (λmax = 542 nm) against a reagent blank.
-
Quantification: Determine the concentration using a calibration curve prepared from standards of known purity.
Protocol 3: Iodimetric Titration
Titrimetry provides a classical chemical method for determining the content of this compound.
Materials:
-
This compound standard
-
Potassium hydroxide solution
-
Sulphuric acid
-
Starch indicator solution
-
Standardized Iodine solution
-
Potassium iodide solution
-
Methanol
-
Dilute HCl
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the Cartap standard and dissolve it in a suitable solvent like methanol/water.
-
Hydrolysis: Add potassium hydroxide solution to hydrolyze the this compound. This step converts it to its active form, nereistoxin.
-
Acidification: Acidify the solution with sulphuric acid.
-
Titration: Add starch indicator and titrate the solution with a standardized iodine solution until the characteristic blue-black endpoint is reached.
-
Calculation: Calculate the this compound content based on the stoichiometry of the reaction and the volume of iodine solution consumed.
Mechanism of Action
Understanding the biological target of Cartap is useful for developing bioassays. This compound itself is a pro-insecticide that is hydrolyzed in the insect's gut and tissues to the active metabolite, nereistoxin. Nereistoxin acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), blocking nerve signal transmission and leading to paralysis.
Caption: Mechanism of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Cartap Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Cartap hydrochloride.
Troubleshooting Guide: A-Z Peak Tailing Resolution
Peak tailing in HPLC can compromise the accuracy and reliability of your results.[1] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in this compound analysis.
Is your peak tailing issue affecting all peaks or just the this compound peak?
-
All Peaks: If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system itself.[2]
-
This compound Peak Only: If only the this compound peak is tailing, the issue is likely related to specific chemical interactions between the analyte and the stationary phase.[3]
Diagram 1: General Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the initial steps to diagnose the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a basic compound like this compound?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4] These silanol groups can be acidic and interact with the basic analyte, leading to a secondary retention mechanism that causes tailing. Other potential causes include:
-
Mobile phase pH being close to the analyte's pKa.
-
Column degradation or contamination.
-
Column overloading.
-
Extra-column effects (e.g., long tubing).
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. This compound is a basic compound with a pKa of 7.61.
-
At a mid-range pH (around 7): The silanol groups on the column are ionized (negatively charged), and this compound is protonated (positively charged), leading to strong ionic interactions that cause significant tailing.
-
At a low pH (e.g., pH < 3): The silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated this compound, often resulting in improved peak symmetry.
-
At a high pH (e.g., pH > 8): this compound is in its neutral form, which also reduces ionic interactions with the ionized silanol groups. However, this compound is unstable in alkaline conditions, and standard silica columns can dissolve at high pH. Therefore, using high pH is generally not recommended for this analyte.
Q3: What type of HPLC column is best for analyzing this compound?
A3: For analyzing basic compounds like this compound, it is recommended to use:
-
End-capped columns: These columns have the residual silanol groups chemically bonded with a small molecule (end-capping), which reduces their availability for secondary interactions.
-
Base-deactivated silica (BDS) columns: These are specifically designed to minimize interactions with basic analytes.
-
Modern Type B silica columns: These have a lower content of free silanols and metal contaminants, leading to better peak shapes for basic compounds.
-
A C18 column is a common starting point for reversed-phase HPLC. A method for this compound analysis has been reported using a Newcrom R1 column, which has low silanol activity.
Q4: Can I use mobile phase additives to reduce peak tailing? If so, which ones are recommended?
A4: Yes, mobile phase additives can be very effective. They work by competing with the analyte for the active silanol sites.
-
Competing Bases: Small basic molecules like triethylamine (TEA) can be added to the mobile phase (typically at concentrations around 0.1% v/v) to block the silanol groups. However, TEA can suppress ionization in mass spectrometry detectors.
-
Inorganic Buffers and Salts: Buffering the mobile phase helps to maintain a constant pH and can improve peak shape. Increasing the ionic strength of the mobile phase with salts like sodium perchlorate or potassium phosphate can also help to mask silanol interactions. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.
Q5: My peak tailing appeared suddenly after several successful analyses. What could be the cause?
A5: Sudden peak tailing can be due to a few factors:
-
Column Contamination: Strongly retained compounds from previous injections may have accumulated on the column, creating active sites that cause tailing.
-
Column Degradation: Operating at a high pH or temperature can cause the silica-based packing material to dissolve, leading to a void at the column inlet and poor peak shape.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. It is always best to dissolve the sample in the mobile phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (preferably end-capped)
-
This compound standard
-
HPLC grade acetonitrile and water
-
Phosphoric acid or formic acid (for pH adjustment)
Procedure:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. A good starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v). Adjust the pH of the aqueous portion using a dilute acid. For example, prepare aqueous solutions at pH 2.5, 3.0, 3.5, and 4.0.
-
Equilibrate the Column: Start with the lowest pH mobile phase and flush the column until a stable baseline is achieved.
-
Inject Standard: Inject the this compound standard and record the chromatogram.
-
Increase pH: Sequentially increase the mobile phase pH, ensuring the column is fully equilibrated with each new mobile phase before injection.
-
Data Analysis: Compare the peak shapes obtained at each pH. Calculate the tailing factor for each peak. A tailing factor close to 1 indicates a symmetrical peak. Plot the tailing factor versus pH to identify the optimal pH.
Protocol 2: Evaluation of a Mobile Phase Additive (Triethylamine)
Objective: To assess the effect of triethylamine (TEA) concentration on the peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 column
-
This compound standard
-
Mobile phase at the optimal pH determined in Protocol 1
-
Triethylamine (TEA)
Procedure:
-
Prepare Mobile Phases with TEA: Prepare a series of mobile phases containing different concentrations of TEA. For example, 0.05%, 0.1%, and 0.2% (v/v) TEA.
-
Equilibrate the Column: Start with the mobile phase containing no TEA and equilibrate the column.
-
Inject Standard: Inject the this compound standard.
-
Introduce TEA: Sequentially introduce the mobile phases with increasing TEA concentrations. Equilibrate the column thoroughly between each change.
-
Data Analysis: Compare the peak shapes and calculate the tailing factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 4.0 | 2.1 | Significant tailing |
| 3.5 | 1.6 | Moderate tailing |
| 3.0 | 1.2 | Good peak symmetry |
| 2.5 | 1.1 | Excellent peak symmetry |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing (at pH 3.0)
| TEA Concentration (% v/v) | Tailing Factor (Tf) | Observations |
| 0 | 1.2 | Good peak symmetry |
| 0.05 | 1.1 | Improved symmetry |
| 0.1 | 1.0 | Excellent, symmetrical peak |
| 0.2 | 1.0 | No significant further improvement |
Note: Data is hypothetical and for illustrative purposes.
Visualization of Troubleshooting Logic
Diagram 2: Decision Tree for Troubleshooting this compound Peak Tailing
Caption: A step-by-step decision tree for resolving peak tailing in this compound analysis.
References
Technical Support Center: Photodegradation of Cartap Hydrochloride on Plant Surfaces
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data related to the study of Cartap hydrochloride's photodegradation on plant surfaces. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical photodegradation pathway of this compound on plant surfaces?
A1: this compound, when exposed to sunlight on plant surfaces, primarily undergoes hydrolysis to form nereistoxin. Nereistoxin is the main insecticidally active metabolite. Subsequently, nereistoxin is further degraded into smaller, less complex molecules, although the specific photoproducts on leaf surfaces are not extensively documented in publicly available literature. The degradation in aqueous solutions by advanced oxidation processes involves the formation of various organic acids (acetic, propionic, formic, oxalic), inorganic acids (sulfuric, nitrous), and other small molecules like ethanol and carbon dioxide. While not identical, this suggests a breakdown of the nereistoxin structure into smaller components.
Q2: How fast does this compound degrade on plant surfaces?
A2: this compound is known to degrade rapidly on plant surfaces when exposed to light.[1] The half-life can vary depending on the plant species, environmental conditions, and the initial concentration of the application. For instance, on brinjal (eggplant), the half-life has been reported to be between 19 and 20 hours.[1] Another source indicates a half-life of 12 days on cabbage leaves in a laboratory study.[2] It has been noted that the degradation is rapid when applied as a thin film on leaves.[1]
Q3: What are the major degradation products of this compound I should be looking for?
A3: The primary and most significant degradation product to monitor is nereistoxin . Analytical methods for this compound residues often involve the conversion of the parent compound and its metabolites to nereistoxin for quantification.[3] Other potential, smaller degradation products, as suggested by studies in aqueous solutions, could include various organic and inorganic acids, but their presence and significance on plant surfaces require specific experimental validation.
Q4: What factors can influence the photodegradation rate of this compound on plant surfaces?
A4: Several factors can affect the rate of photodegradation, including:
-
Light Intensity and Wavelength: Higher light intensity, particularly in the UV spectrum, will generally accelerate degradation.
-
Plant Species: The composition of the leaf surface (e.g., epicuticular waxes) can influence the photodegradation process.
-
Formulation: The presence of adjuvants or other components in the pesticide formulation can either enhance or inhibit photodegradation.
-
Environmental Conditions: Temperature and humidity can play a role in the degradation kinetics.
-
Application Method: The thickness of the applied layer can affect light penetration and the rate of degradation.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Causes | Solutions |
| No peaks or very small peaks | Detector lamp is off. No mobile phase flow. Incorrect sample injection. Sample degradation. | Check that the detector lamp is on. Ensure the pump is on and there is sufficient mobile phase. Verify the injection volume and ensure the sample loop is filled. Prepare fresh standards and samples. |
| Variable retention times | Leaks in the HPLC system. Fluctuations in column temperature. Changes in mobile phase composition. | Check all fittings for leaks. Use a column oven to maintain a stable temperature. Prepare fresh mobile phase and ensure proper mixing and degassing. |
| High backpressure | Clogged column or inlet filter. Blockage in the tubing or fittings. | Flush the column with a strong solvent. Replace the inlet filter. Check for and clear any blockages in the system. |
| Peak tailing or fronting | Column overload. Active sites on the column. Mismatched solvent strength between sample and mobile phase. | Dilute the sample. Use a column with better end-capping or operate at a lower pH. Dissolve the sample in the mobile phase. |
GC Analysis (of Nereistoxin)
| Issue | Possible Causes | Solutions |
| Ghost peaks or carryover | Contamination of the injector or column. | Clean the injector port. Bake out the column at a high temperature. Run a blank solvent injection to check for carryover. |
| Poor peak resolution | Inadequate column selectivity. Incorrect temperature program. | Use a different column with a more suitable stationary phase. Optimize the temperature ramp rate and initial/final temperatures. |
| Irreproducible results | Inconsistent injection volume. Leaks in the carrier gas line. | Use an autosampler for precise injections. Check for leaks using an electronic leak detector. |
| Baseline instability or drift | Column bleed. Detector contamination. | Condition the column properly. Clean the detector according to the manufacturer's instructions. |
Quantitative Data
Table 1: Photodegradation Half-life of this compound on Various Plant Surfaces
| Plant Species | Half-life (t½) | Conditions | Reference |
| Brinjal (Solanum melongena) | 19 - 20 hours | Field study | |
| Cabbage (Brassica oleracea) | 12 days | Lab study | |
| Rice (Oryza sativa) | Rapid degradation, concentration fell to ~0.05 mg/kg in 3 days | Field study |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound Residues on Leaf Surfaces
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Weigh 15 g of the plant leaf sample and homogenize it.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of acetonitrile.
-
Homogenize for 2-3 minutes at 14,000-15,000 rpm.
-
Add 3 g of sodium chloride, shake gently, and centrifuge for 3 minutes at 2500-3000 rpm.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take 8 mL of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube containing 0.4 g PSA (primary secondary amine) sorbent and 1.2 g of anhydrous magnesium sulfate.
-
Vortex for 30 seconds and centrifuge for 5 minutes at 2500-3000 rpm.
-
-
Final Preparation:
-
Transfer approximately 2 mL of the cleaned extract into a test tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound
This is a general reverse-phase HPLC method.
-
Column: C18 column (e.g., Kinetex 5µm C18, 100 mm x 4.6 mm ID).
-
Mobile Phase: Acetonitrile:Water (65:35, v/v). For MS compatibility, replace any non-volatile acid with formic acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an appropriate wavelength or Mass Spectrometer.
-
Retention Time: The retention time will depend on the specific column and conditions, but for the example column, it was around 10.44 min.
Visualizations
References
Technical Support Center: Optimizing Cartap Hydrochloride Extraction from Fatty Matrices
Welcome to the technical support center for the analysis of Cartap hydrochloride in complex fatty matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty matrices?
A1: The primary challenges stem from the physicochemical properties of this compound and the complex nature of fatty matrices. Cartap is a polar and water-soluble compound, while fatty matrices are nonpolar.[1] This polarity difference makes simultaneous extraction and removal of interfering lipids difficult. Additionally, this compound is known to degrade to its active metabolite, nereistoxin, especially under neutral or alkaline conditions, which can affect accurate quantification if not properly managed.[1][2] Significant matrix effects are also commonly observed in fatty samples, which can suppress or enhance the analytical signal.[3]
Q2: Which extraction techniques are most suitable for this compound in fatty samples?
A2: Several techniques can be adapted for this purpose, with the choice depending on the specific matrix, available equipment, and desired throughput. The most common methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and versatile method.[4] For fatty matrices, modifications such as the inclusion of C18 sorbent during the dispersive solid-phase extraction (dSPE) cleanup step are necessary to remove lipids.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than QuEChERS. For Cartap, which is a polar compound, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange (MCX) cartridges can be effective for cleanup after an initial extraction.
-
Liquid-Liquid Extraction (LLE): LLE can be used for initial extraction and cleanup. A common approach involves an acidified aqueous extraction followed by partitioning with a nonpolar solvent to remove fats.
Q3: My recovery of this compound is consistently low. What are the possible causes and solutions?
A3: Low recovery can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Troubleshooting Guide
Issue 1: Low Analyte Recovery
| Potential Cause | Recommended Solution |
| Incomplete initial extraction | Cartap is water-soluble; ensure the initial extraction solvent has a sufficiently high aqueous component. Acidifying the extraction solvent (e.g., with hydrochloric or formic acid) can improve the stability and solubility of this compound. For dry fatty samples like nuts or oilseeds, pre-wetting the sample with water before adding the extraction solvent is crucial for efficient extraction. |
| Analyte loss during cleanup | If using SPE, ensure the sorbent type is appropriate. For QuEChERS in high-fat matrices, excessive amounts of lipid-removing sorbents like C18 or the use of graphitized carbon black (GCB) can sometimes lead to the loss of planar pesticides. Evaluate the amount and type of dSPE sorbent. A combination of C18 and primary secondary amine (PSA) is often used to remove fats and organic acids. |
| Degradation of Cartap | Cartap degrades to nereistoxin in neutral or alkaline conditions. Maintain acidic conditions (pH < 7) throughout the extraction and cleanup process to minimize degradation. If the analytical method targets both Cartap and nereistoxin, the extraction protocol should be optimized for both. |
| Poor phase separation | In LLE or QuEChERS, emulsions can form with fatty samples, trapping the analyte. The addition of a high concentration of salt (e.g., NaCl, MgSO4) helps to force phase separation. Centrifugation at higher speeds or for longer durations can also help break up emulsions. |
Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
| Potential Cause | Recommended Solution |
| Co-elution of matrix components | Improve the cleanup step to remove interfering compounds. For QuEChERS, consider using a combination of dSPE sorbents like C18 for fats and PSA for sugars and fatty acids. For complex matrices like tea, a multi-step cleanup involving both dSPE and a subsequent SPE cartridge may be necessary. |
| Insufficient removal of lipids | In the QuEChERS method, increase the amount of C18 sorbent in the dSPE step. However, be mindful of potential analyte loss with excessive sorbent. An alternative is to perform a freeze-out step after the initial acetonitrile extraction. By cooling the extract to a low temperature (-20°C or lower), lipids will precipitate and can be removed by centrifugation or filtration. |
| Ionization competition in the mass spectrometer source | If using LC-MS/MS, dilute the final extract to reduce the concentration of co-eluting matrix components. The use of matrix-matched calibration standards is highly recommended to compensate for matrix effects. An isotopically labeled internal standard for Cartap, if available, can also effectively correct for matrix effects and recovery losses. |
Experimental Protocols
Protocol 1: Modified QuEChERS for Fatty Food Matrices
This protocol is adapted from methods described for the analysis of pesticides in fatty foods.
-
Sample Homogenization: Homogenize 15 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at high speed for 2 minutes.
-
Collect the supernatant, filter if necessary, and inject it into the analytical instrument (e.g., LC-MS/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This is a general guideline for SPE cleanup which can be applied after an initial extraction (e.g., with acidified acetonitrile).
-
SPE Cartridge Conditioning: Condition an HLB or MCX SPE cartridge according to the manufacturer's instructions, typically with methanol followed by acidified water.
-
Sample Loading: Load the supernatant from the initial extraction onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A wash with a nonpolar solvent like hexane can be used to remove residual fats if an HLB cartridge is used.
-
Elution: Elute the target analyte with an appropriate solvent. For an MCX cartridge, this would typically be a small volume of methanol containing a small percentage of a base (e.g., ammonia) to neutralize the charge on the analyte. For an HLB cartridge, a stronger organic solvent like methanol or acetonitrile is used.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Quantitative Data Summary
The following table summarizes recovery data from various studies on this compound extraction.
| Matrix | Extraction Method | Cleanup Sorbents | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Tea | dSPE followed by SPE | Octadecylsilane, Strong Anion Exchanger, HLB cartridge | 87.6 - 119.9 | < 20 | |
| Rice | Modified QuEChERS | Not specified | 77.1 - 111.5 | Not specified | |
| Various Plant Foods | LLE with derivatization | Not applicable | 72 - 108 | 0.3 - 14.7 | |
| Rice Plants, Soil, Water | LLE with derivatization followed by SPE | Not specified | 80.0 - 114.4 | < 13.7 | |
| Avocado (15% fat) | QuEChERS | C18, PSA | ~27 (for highly lipophilic pesticide, indicates challenge) | 1 |
Note: The recovery for a highly lipophilic pesticide in avocado using QuEChERS highlights the difficulty of extracting certain analytes from high-fat matrices with this method and underscores the need for optimization.
Visualizations
References
Technical Support Center: Fenton Degradation of Cartap Hydrochloride in Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fenton process for the degradation of Cartap hydrochloride in wastewater.
Troubleshooting Guides
This section addresses specific issues that may arise during the Fenton degradation of this compound experiments.
Issue 1: Low Degradation Efficiency of this compound
Q: My experiment is showing low or incomplete degradation of this compound. What are the possible causes and how can I troubleshoot this?
A: Low degradation efficiency is a common issue in Fenton treatment. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
1. Verify and Optimize pH:
-
Problem: The pH of the reaction mixture is outside the optimal range. The Fenton reaction is highly pH-dependent, with the highest efficiency typically observed in acidic conditions (pH 3-4).[1] At higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing the availability of the Fe²⁺ catalyst and leading to the decomposition of H₂O₂ into oxygen and water instead of generating hydroxyl radicals.
-
Solution:
-
Ensure the initial pH of your wastewater containing this compound is adjusted to the optimal range (typically pH 3) using dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) before adding the Fenton reagents.
-
Monitor the pH throughout the reaction, as the degradation of this compound can lead to the formation of acidic byproducts, causing a drop in pH.[2]
-
2. Check Reagent Concentrations and Ratios:
-
Problem: The concentrations of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), or their molar ratio, are not optimal. An insufficient amount of either reagent will limit the production of hydroxyl radicals. Conversely, an excessive amount of H₂O₂ or Fe²⁺ can have a scavenging effect on the hydroxyl radicals, reducing the overall efficiency.
-
Solution:
-
Experimentally determine the optimal molar ratio of H₂O₂ to Fe²⁺ for your specific wastewater matrix. A common starting point is a molar ratio in the range of 10:1 to 20:1 (H₂O₂:Fe²⁺).
-
Vary the dosage of both H₂O₂ and Fe²⁺ systematically to find the concentrations that yield the highest this compound degradation.
-
3. Assess Reaction Time and Temperature:
-
Problem: The reaction time may be too short for complete degradation, or the temperature may be too low.
-
Solution:
-
Collect samples at different time intervals (e.g., 15, 30, 60, 90, 120 minutes) to determine the necessary reaction time for maximum degradation.
-
While the Fenton reaction can proceed at room temperature, slightly increasing the temperature (e.g., to 30-40°C) can enhance the reaction rate. However, be cautious as higher temperatures can lead to the wasteful decomposition of H₂O₂.
-
4. Consider the Presence of Inhibiting Substances:
-
Problem: Your wastewater may contain other organic or inorganic compounds that compete for hydroxyl radicals or inhibit the Fenton reaction. For instance, high concentrations of chloride and carbonate ions can act as hydroxyl radical scavengers.
-
Solution:
-
Analyze your wastewater for the presence of common radical scavengers.
-
If significant concentrations of interfering substances are present, a pre-treatment step might be necessary.
-
Issue 2: Formation of Excessive Sludge
Q: A large amount of reddish-brown precipitate (sludge) is forming during my experiment. What is this, and how can I manage it?
A: The precipitate is iron sludge, primarily composed of ferric hydroxide (Fe(OH)₃), which forms as a byproduct of the Fenton reaction, especially when the pH increases.
-
Cause:
-
The pH of the solution is rising above 4, causing the precipitation of Fe³⁺ ions.
-
The initial concentration of the iron catalyst (Fe²⁺) is too high.
-
-
Solution:
-
pH Control: Maintain the pH of the reaction mixture within the optimal acidic range (pH 3-4) to keep the iron ions in solution.
-
Optimize Iron Dosage: Use the minimum concentration of Fe²⁺ that provides efficient degradation of this compound to reduce the amount of sludge produced.
-
Sludge Management: After the reaction is complete, the pH is typically raised to around 7-8 to intentionally precipitate the iron as Fe(OH)₃ for removal. The resulting sludge can then be separated by sedimentation or filtration. The separated sludge is generally considered safe for disposal.[3]
-
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting inconsistent results between experimental runs. What could be the cause?
A: Inconsistent results often stem from a lack of precise control over experimental parameters.
-
Causes and Solutions:
-
Inaccurate pH Measurement and Control: Use a calibrated pH meter and ensure consistent pH adjustment for each experiment.
-
Variability in Reagent Addition: Add the Fenton reagents (especially H₂O₂) gradually and at a consistent rate to prevent rapid, uncontrolled reactions and temperature fluctuations.
-
Inhomogeneous Mixing: Ensure vigorous and consistent mixing throughout the reaction to maintain a homogenous distribution of reactants and the catalyst.
-
Wastewater Matrix Variability: If using real wastewater samples, their composition can vary over time. It is advisable to use a large, homogenized sample for a series of experiments or to characterize each batch of wastewater.
-
Temperature Fluctuations: Conduct experiments in a temperature-controlled environment (e.g., a water bath) to minimize the impact of temperature variations.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Fenton degradation of this compound?
A1: The optimal pH for the Fenton degradation of this compound is in the acidic range, typically around pH 3. This is because a pH between 3 and 4 maximizes the generation of hydroxyl radicals while keeping the iron catalyst in its soluble, active form.
Q2: What are the expected degradation products of this compound in the Fenton process?
A2: The Fenton process breaks down the long-chain structure of this compound.[2] The degradation is often not complete to mineralization (CO₂ and H₂O). Intermediate products identified include various organic acids such as acetic acid, propionic acid, formic acid, and oxalic acid, as well as inorganic ions like sulfate and nitrite.[2] Gaseous byproducts like nitrogen monoxide and sulfur dioxide have also been detected.
Q3: How can I monitor the degradation of this compound during the experiment?
A3: Several analytical techniques can be used to monitor the degradation process:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound over time.
-
Total Organic Carbon (TOC) Analysis: To measure the overall reduction in organic content, indicating mineralization.
-
Chemical Oxygen Demand (COD) Analysis: To assess the decrease in the amount of oxidizable organic material.
-
Ion Chromatography (IC): To identify and quantify the formation of inorganic and organic acid byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile organic intermediates after appropriate sample preparation (e.g., extraction).
Q4: What are the visual cues that indicate the Fenton reaction is proceeding?
A4: A successful Fenton reaction often has a distinct visual progression. Initially, upon the addition of the Fe²⁺ catalyst to the acidic wastewater, the solution may be pale green. When H₂O₂ is added, the solution typically turns a reddish-brown or orange color due to the formation of Fe³⁺ and ferric-hydroperoxo complexes. As the reaction proceeds and the organic pollutants are degraded, the color may lighten. Vigorous bubbling may also be observed due to the decomposition of H₂O₂ into oxygen, especially if the reaction is highly exothermic.
Q5: How do I safely handle the Fenton reagents?
A5: Hydrogen peroxide (especially in concentrated forms) is a strong oxidizer and can cause severe skin and eye burns. Ferrous sulfate can be irritating. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Add the hydrogen peroxide to the reaction mixture slowly and in a controlled manner to prevent a runaway reaction and excessive heat generation.
Data Presentation
Table 1: Effect of Initial pH on this compound Degradation Efficiency
| Initial pH | Degradation Efficiency (%) | Reference |
| 2.0 | High | |
| 3.0 | Optimal | |
| 4.0 | High | |
| 5.0 | Decreased | |
| > 6.0 | Significantly Decreased |
Note: The exact degradation efficiency can vary depending on other experimental conditions.
Table 2: Influence of H₂O₂ and Fe²⁺ Concentrations on Degradation
| Parameter | Condition | Observation | Reference |
| H₂O₂ Concentration | Increasing from low to optimal | Degradation rate increases | |
| Exceeding optimal concentration | Degradation rate may decrease (scavenging effect) | ||
| Fe²⁺ Concentration | Increasing from low to optimal | Degradation rate increases | |
| Exceeding optimal concentration | Increased sludge formation; potential scavenging effect | ||
| H₂O₂/Fe²⁺ Molar Ratio | Optimization is crucial | Affects both efficiency and reagent consumption |
Note: The optimal concentrations and ratios need to be determined experimentally for each specific wastewater matrix.
Experimental Protocols
Laboratory-Scale Fenton Degradation of this compound
This protocol outlines a general procedure for the Fenton treatment of a synthetic wastewater solution containing this compound.
1. Materials and Reagents:
-
This compound standard
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Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid (H₂SO₄, 1 M)
-
Sodium hydroxide (NaOH, 1 M)
-
Deionized water
-
Beakers, magnetic stirrer and stir bar, pH meter, pipettes, and volumetric flasks.
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water.
-
Wastewater Sample: Prepare the desired volume of synthetic wastewater by diluting the stock solution to the target concentration (e.g., 100 mg/L).
-
Ferrous Sulfate Solution: Prepare a fresh solution of FeSO₄·7H₂O of a specific concentration (e.g., 0.1 M).
3. Experimental Procedure:
-
Transfer a known volume of the this compound wastewater sample (e.g., 500 mL) into a beaker and place it on a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
Measure the initial pH of the wastewater. Adjust the pH to the desired value (e.g., pH 3.0) by slowly adding 1 M H₂SO₄.
-
Add the required volume of the FeSO₄ solution to achieve the desired catalyst concentration.
-
Start the reaction by adding the calculated volume of 30% H₂O₂ to the solution. It is recommended to add the H₂O₂ dropwise or in small increments to control the reaction rate and temperature.
-
Start a timer as soon as the H₂O₂ is added.
-
Collect samples at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction in each collected sample to stop the degradation process. This can be done by adding a small amount of a quenching agent like sodium sulfite or by raising the pH to above 8 with NaOH.
-
Filter the quenched samples (e.g., using a 0.45 µm syringe filter) to remove any precipitated iron sludge before analysis.
-
Analyze the filtered samples for the residual concentration of this compound and other parameters of interest (e.g., TOC, COD).
4. Post-Treatment:
-
After the experiment is complete, raise the pH of the bulk solution to ~8.0 with 1 M NaOH to precipitate the iron catalyst as Fe(OH)₃.
-
Allow the sludge to settle, and then decant the supernatant. The sludge can be filtered and dried for proper disposal.
Mandatory Visualizations
Caption: Fenton reaction mechanism for the degradation of this compound.
References
Technical Support Center: Addressing Insect Resistance to Cartap Hydrochloride-Based Insecticides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cartap hydrochloride-based insecticides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Scenario 1: Higher than expected insect survival in bioassays.
Question: I am performing a standard leaf-dip bioassay with this compound, but I'm observing significantly lower mortality than expected, even at high concentrations. What could be the issue?
Answer: Several factors could contribute to lower-than-expected mortality in your bioassays. Consider the following troubleshooting steps:
-
Insect Strain: The insect population you are using may have developed resistance to this compound. It is crucial to use a known susceptible reference strain for comparison to determine if resistance is a factor.
-
Insecticide Integrity:
-
Storage and Age: Ensure your this compound stock solution is fresh and has been stored correctly according to the manufacturer's instructions, as the compound can degrade over time.
-
pH of Solution: this compound's stability can be pH-dependent. In aqueous solutions with a pH ranging from 5 to 7, it can gradually decompose to nereistoxin, its active form.[1] Ensure the pH of your solvent system is within a stable range (pH 3-4 is ideal for stability).[1]
-
-
Experimental Protocol:
-
Solution Preparation: Double-check all calculations and dilutions for your test solutions. Errors in serial dilutions can lead to significantly lower actual concentrations.
-
Application Uniformity: In a leaf-dip bioassay, ensure complete and even coverage of the leaf surface. Uneven application can lead to variable exposure among the insects.
-
-
Environmental Conditions: Maintain consistent and optimal environmental conditions (temperature, humidity, photoperiod) throughout the experiment. Fluctuations can stress the insects and affect their susceptibility.
Scenario 2: High mortality in the control group.
Question: My control group (treated with solvent only) is showing significant mortality. How can I address this?
Answer: High control mortality invalidates the results of a bioassay. The following factors are common causes:
-
Solvent Toxicity: The solvent used to dissolve the this compound may be toxic to the insects. Run a solvent-only control to assess its effect. If the solvent is toxic, consider using a less toxic alternative.
-
Contamination: The diet, water, or housing of the insects may be contaminated with other pesticides or harmful substances. Ensure all materials are sterile and free from contaminants.
-
Handling Stress: Excessive or improper handling of insects can cause physical injury or stress, leading to mortality.
-
Pathogen Infection: Your insect colony may be suffering from a viral, bacterial, or fungal infection. Inspect the colony for signs of disease and ensure proper rearing conditions.
Scenario 3: Inconsistent results between replicates.
Question: I am observing high variability in mortality rates between replicates of the same this compound concentration. What could be causing this?
Answer: High variability between replicates can make it difficult to determine the true dose-response relationship. Potential causes include:
-
Uneven Application: As mentioned previously, ensure uniform application of the insecticide in your chosen bioassay method.
-
Inconsistent Insect Quality: Use insects of a uniform age, developmental stage, and nutritional status for your experiments.
-
Environmental Gradients: Ensure that all replicates are maintained under identical environmental conditions. Even slight variations in temperature or humidity across shelves or incubators can affect results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
A1: this compound is a nereistoxin analogue.[2][3] It acts as a nicotinic acetylcholine receptor (nAChR) channel blocker, causing paralysis by blocking cholinergic transmissions in the central nervous systems of insects.[2] It is considered a pro-insecticide that is converted to the active toxicant, nereistoxin, within the insect's body.
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanism of resistance to this compound is enhanced metabolic detoxification. This involves several enzyme families:
-
Cytochrome P450-dependent monooxygenases (P450s): These enzymes are often implicated in the detoxification of this compound.
-
Hydrolases and Esterases: These enzymes can also play a role in breaking down the insecticide.
-
Glutathione S-transferases (GSTs): These enzymes may be involved in the detoxification process.
Studies have shown that the use of synergists like piperonyl butoxide (PBO), which inhibits P450s, can increase the toxicity of this compound in resistant insect populations, indicating the significant role of P450s in resistance.
Q3: How can I determine if my insect population is resistant to this compound?
A3: To determine if an insect population is resistant, you need to compare its susceptibility to that of a known susceptible population using a standardized bioassay. The results are typically expressed as a resistance ratio (RR), which is the LC50 (lethal concentration to kill 50% of the population) of the field or test population divided by the LC50 of the susceptible population. An RR value significantly greater than 1 indicates resistance.
Q4: What is the role of synergists in studying this compound resistance?
A4: Synergists are compounds that are not toxic on their own but can increase the toxicity of an insecticide. They are used to investigate the mechanisms of metabolic resistance. For example, if pre-exposing insects to piperonyl butoxide (PBO), a P450 inhibitor, makes them more susceptible to this compound, it suggests that P450 enzymes are involved in resistance.
Data Presentation
Table 1: Comparative Susceptibility to this compound in Resistant and Susceptible Insect Strains
| Insect Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Plutella xylostella | KOBII-cartap-selected | 277 | 14.2 | |
| Osaka susceptible | 19.5 | - | ||
| Tuta absoluta | Field Population 1 | - | 2.3 | |
| Field Population 2 | - | 537 |
Table 2: Effect of Synergists on this compound Toxicity in Tuta absoluta
| Synergist | Effect | Implicated Resistance Mechanism | Reference |
| Piperonyl Butoxide (PBO) | Increased toxicity | Cytochrome P450-dependent monooxygenases | |
| Triphenylphosphate (TPP) | Increased toxicity | Hydrolases/Esterases | |
| Diethyl Maleate (DEM) | Increased toxicity | Glutathione S-transferases (GSTs) |
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Assessing this compound Susceptibility
This protocol is adapted from standard leaf-dip bioassay procedures.
Objective: To determine the dose-response relationship of an insect population to this compound.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Triton X-100 or other non-ionic surfactant
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Distilled water
-
Fresh, untreated host plant leaves
-
Petri dishes
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Filter paper
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Soft brush
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Beakers and graduated cylinders
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Pipettes
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Insect rearing cages
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 mg/L in acetone).
-
Prepare a series of at least five serial dilutions from the stock solution using distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely under a fume hood.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf in each Petri dish.
-
Introduce a known number of insects (e.g., 10-20) of a uniform age and stage into each Petri dish using a soft brush.
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Seal the Petri dishes with a ventilated lid.
-
-
Incubation:
-
Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
-
-
Mortality Assessment:
-
Record mortality at a predetermined time point (e.g., 24, 48, or 72 hours post-treatment).
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Insects are considered dead if they are unable to make a coordinated movement when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Perform probit analysis to calculate the LC50, LC90, and their 95% confidence intervals.
-
Protocol 2: Synergism Assay with Piperonyl Butoxide (PBO)
Objective: To investigate the role of cytochrome P450 monooxygenases in this compound resistance.
Procedure:
-
Determine the Maximum Sublethal Concentration of PBO:
-
Conduct a bioassay with PBO alone to determine the highest concentration that does not cause significant mortality in the insect population.
-
-
Synergist Pre-exposure:
-
Expose the insects to the maximum sublethal concentration of PBO for a defined period (e.g., 1-4 hours) before exposing them to this compound. This can be done by treating the leaves with PBO solution first, allowing them to dry, and then introducing the insects.
-
-
This compound Bioassay:
-
Following the pre-exposure to PBO, conduct the this compound bioassay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the LC50 of this compound with and without PBO pre-treatment.
-
Calculate the Synergism Ratio (SR) using the following formula: SR = LC50 of this compound alone / LC50 of this compound + PBO
-
An SR value greater than 1 indicates synergism.
-
Visualizations
Caption: Metabolic pathway of this compound activation and detoxification in insects.
Caption: Experimental workflow for monitoring and characterizing this compound resistance.
Caption: Troubleshooting logic for common issues in this compound bioassays.
References
Technical Support Center: pH-Dependent Hydrolysis and Activation of Cartap to Nereistoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent hydrolysis of Cartap to its active form, nereistoxin.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of Cartap activation?
A1: Cartap itself is a pro-insecticide. Its insecticidal activity relies on its conversion to the neurotoxin nereistoxin.[1][2] This activation process is primarily achieved through pH-dependent hydrolysis. In aqueous environments, particularly under neutral to alkaline conditions, Cartap hydrolyzes to form an unstable intermediate, which then oxidizes to the active nereistoxin.[1][3][4]
Q2: How does pH influence the hydrolysis of Cartap to nereistoxin?
A2: The hydrolysis of Cartap is significantly accelerated by increasing pH. It is stable in acidic conditions but readily hydrolyzes in neutral or alkaline solutions. For instance, Cartap is over 200 times more effective at pH 7.4 than at pH 6.1, indicating a much faster conversion to its active form at a slightly alkaline pH.
Q3: What is the general pathway for the conversion of Cartap to nereistoxin?
A3: The hydrolysis of Cartap proceeds through a multi-step process. It begins with the hydrolysis of one of the thiocarbamate groups to form a monothiol intermediate. Subsequently, the second thiocarbamate group is hydrolyzed to yield a dithiol intermediate. This dithiol is then oxidized to form the cyclic disulfide nereistoxin.
Q4: How stable are Cartap and nereistoxin at different pH values?
A4: Cartap is relatively unstable in neutral to alkaline aqueous solutions. At a pH of 7 and a temperature of 25°C, the half-life of Cartap hydrochloride is approximately 10 minutes. In contrast, nereistoxin is significantly more stable under these conditions, with a calculated half-life of 2.4 years at pH 7.
Quantitative Data
The rate of Cartap hydrolysis is highly dependent on the pH of the solution. The following table summarizes the available quantitative data on the half-life of Cartap at various pH values.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 7 | 25 | 10 minutes | |
| 6.1 | Not Specified | Slower hydrolysis | |
| 7.4 | Not Specified | Faster hydrolysis |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments related to the pH-dependent hydrolysis of Cartap and the quantification of nereistoxin.
Protocol 1: Monitoring pH-Dependent Hydrolysis of Cartap
Objective: To determine the rate of Cartap hydrolysis at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., phosphate buffers) at various pH values (e.g., 5, 6, 7, 8, 9)
-
HPLC-grade water
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small amount of HPLC-grade water to prepare a concentrated stock solution.
-
Prepare Reaction Solutions: For each pH value to be tested, pipette a precise volume of the Cartap stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final desired concentration.
-
Incubation: Maintain the reaction solutions at a constant temperature (e.g., 25°C) in a water bath or incubator.
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of each reaction solution.
-
Quench Reaction: Immediately quench the hydrolysis reaction in the collected aliquots. This can be achieved by adding a small amount of acid to lower the pH and stabilize the remaining Cartap.
-
Analysis: Analyze the quenched samples using a validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the remaining Cartap and the formed nereistoxin.
-
Data Analysis: Plot the concentration of Cartap versus time for each pH value. From these plots, determine the hydrolysis rate constant (k) and the half-life (t½) at each pH.
Protocol 2: Quantification of Nereistoxin by HPLC
Objective: To quantify the concentration of nereistoxin in a sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Nereistoxin analytical standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and water, and add a small percentage of formic acid to improve peak shape and resolution. Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a series of nereistoxin standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Prepare the samples by diluting them in the mobile phase to a concentration that falls within the range of the standard curve. If necessary, perform a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering matrix components.
-
HPLC Analysis:
-
Set the column temperature.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of each standard and sample solution.
-
Run the analysis using a suitable gradient or isocratic elution method.
-
Detect the nereistoxin peak at the appropriate wavelength (for UV detection) or mass-to-charge ratio (for MS detection).
-
-
Quantification: Construct a calibration curve by plotting the peak area of the nereistoxin standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of nereistoxin in the unknown samples.
Troubleshooting Guides
Issue 1: Inconsistent or slow hydrolysis of Cartap.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer solution. | Verify the pH of your buffer solution using a calibrated pH meter. Prepare fresh buffers if necessary. |
| Low reaction temperature. | Ensure the reaction is being carried out at the specified temperature. Use a calibrated water bath or incubator for precise temperature control. |
| Degradation of Cartap stock solution. | Prepare a fresh stock solution of this compound before each experiment. |
| Presence of interfering substances in the reaction mixture. | Use high-purity water and reagents. If analyzing complex matrices, consider a sample clean-up step prior to hydrolysis. |
Issue 2: Poor peak shape or resolution in HPLC analysis of nereistoxin.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the ratio of organic solvent to water and the concentration of the modifier (e.g., formic acid). |
| Column degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve or dilute the sample in the mobile phase. |
| Column overloading. | Reduce the injection volume or dilute the sample. |
Issue 3: Low recovery of nereistoxin during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. For biological samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. |
| Degradation of nereistoxin during sample processing. | Nereistoxin is generally stable, but prolonged exposure to harsh conditions should be avoided. Keep samples cool and process them in a timely manner. |
| Adsorption of nereistoxin to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Visualizations
Caption: pH-dependent hydrolysis pathway of Cartap to nereistoxin.
Caption: Workflow for studying Cartap hydrolysis kinetics.
References
Minimizing Cartap hydrochloride degradation during sample storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Cartap hydrochloride during sample storage and analysis. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors are:
-
pH: It is stable in acidic conditions (pH 3-4) but hydrolyzes in neutral or alkaline solutions.[1]
-
Sunlight/UV Light: Exposure to direct sunlight or UV radiation leads to rapid degradation.[1]
-
Temperature: While stable at room temperature if kept in an airtight container, elevated temperatures can accelerate degradation.[2]
Q2: What is the primary degradation product of this compound?
A2: The main degradation product of this compound is nereistoxin .[1][3] The analytical methods often involve the conversion of this compound to nereistoxin for detection and quantification.
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions should be prepared in an acidic buffer (pH 3-4) and stored in amber glass vials to protect from light. For long-term storage, it is recommended to store the solutions at low temperatures, such as -20°C. Analytical standard solutions are often supplied in methanol or a mixture of methanol and acetonitrile and should be stored frozen (<-10°C).
Q4: Can I store my biological samples (e.g., blood, urine) at -20°C?
A4: While -20°C is a common storage temperature for many biological samples, for long-term stability of this compound, ultra-low temperature storage (-80°C) is recommended to minimize enzymatic and chemical degradation. If analysis is to be performed within a short period, refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q5: What are the recommended analytical techniques for this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the analysis of this compound. For GC-MS analysis, derivatization of the analyte to nereistoxin is typically required.
Troubleshooting Guides
Sample Storage Issues
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Degradation due to improper pH. | Ensure samples are acidified to pH 3-4 immediately after collection. Use an appropriate acidic buffer. |
| Exposure to light. | Store samples in amber vials or wrap containers in aluminum foil. Avoid prolonged exposure to ambient light during handling. | |
| Inappropriate storage temperature. | For short-term storage, use refrigeration (2-8°C). For long-term storage, freeze at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between replicate samples. | Non-homogenous sample. | Thoroughly mix the sample before aliquoting for storage or analysis. |
| Cross-contamination. | Use clean, dedicated labware for each sample. |
Analytical Issues (HPLC & GC-MS)
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC. | Interaction with active silanol groups on the column. | Use a mobile phase with a pH that suppresses silanol ionization (e.g., pH < 4). Add a competing base like triethylamine to the mobile phase. Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| No or low signal in GC-MS for nereistoxin. | Incomplete derivatization. | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample extract is completely dry before adding the derivatizing agent. |
| Adsorption of the analyte in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Periodically bake the column and replace the liner and septa. | |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS. | Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids in plasma). | Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Optimize the chromatographic method to separate the analyte from interfering matrix components. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Low recovery during sample extraction. | Inefficient extraction solvent. | Test different extraction solvents or solvent mixtures. Adjust the pH of the sample to optimize the extraction of the target analyte. |
| Loss of analyte during evaporation. | Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Do not evaporate to complete dryness if the analyte is volatile. |
Data on this compound Stability
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the known stability data.
| Condition | Matrix | Stability/Half-life | Reference |
| pH | Aqueous Solution | Stable at pH 3-4. Degrades in neutral to alkaline conditions. | |
| Sunlight | Water | Rapidly degraded. | |
| Temperature | Solid | Stable at room temperature in an airtight container. | |
| Soil | Paddy field soil | Relatively stable compared to in water. |
Experimental Protocols
Protocol 1: Extraction of this compound from Rice Plants
This protocol is based on the derivatization of Cartap to nereistoxin for GC-FPD analysis.
1. Extraction: a. Homogenize 10 g of the rice plant sample with a suitable volume of 0.1 M hydrochloric acid. b. Filter the homogenate and collect the aqueous extract.
2. Derivatization: a. To the extract, add nickel chloride (NiCl₂) solution under basic conditions to convert Cartap to nereistoxin.
3. Liquid-Liquid Extraction (LLE): a. Extract the nereistoxin from the aqueous solution using an organic solvent such as diethyl ether. b. Concentrate the organic extract under a gentle stream of nitrogen.
4. Analysis: a. Analyze the concentrated extract by GC-FPD.
Protocol 2: Extraction of Cartap and Nereistoxin from Tea
This protocol is for the simultaneous determination using HILIC-MS/MS.
1. Extraction: a. Weigh 2 g of the homogenized tea sample into a 50 mL centrifuge tube. b. Add 10 mL of water containing 1% formic acid and 5 mM ammonium formate. c. Vortex for 1 min and sonicate for 10 min. d. Add 10 mL of dichloromethane, vortex for 1 min, and centrifuge at 8000 rpm for 5 min. e. Collect the aqueous supernatant.
2. Clean-up (Dispersive SPE): a. To the supernatant, add octadecylsilane (C18) and strong anion exchanger (SAX) sorbents. b. Vortex for 1 min and centrifuge.
3. Further Purification (SPE): a. Pass the cleaned extract through a hydrophilic-lipophilic balanced (HLB) SPE cartridge. b. Elute the analytes with a suitable solvent.
4. Analysis: a. Analyze the eluate by HILIC-MS/MS.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for sample storage.
References
Technical Support Center: Refinement of the QuEChERS Method for Cartap Hydrochloride Analysis in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of Cartap hydrochloride in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound using the QuEChERS method.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Extraction: Cartap is a polar pesticide, and its extraction from certain matrices can be challenging. For dry samples like cereals or tea, insufficient hydration can lead to poor extraction efficiency.[1] | - Ensure Proper Hydration: For dry commodities, it is crucial to add water to the sample to achieve at least 80% hydration before adding the extraction solvent.[1] For instance, when analyzing rice, mix the sample with water and let it stand for about an hour to ensure proper swelling before extraction.[2] |
| Analyte Adsorption to d-SPE Sorbent: During the dispersive solid-phase extraction (d-SPE) cleanup step, certain sorbents, particularly graphitized carbon black (GCB), can adsorb planar analytes, leading to reduced recovery. | - Optimize Sorbent Selection and Amount: If low recovery is observed with GCB, consider reducing the amount used or replacing it with an alternative sorbent. For fatty matrices, a combination of Primary Secondary Amine (PSA) and C18 is often effective.[3] For pigmented extracts, if GCB is necessary, use the minimum amount required for sufficient cleanup.[1] Alternative sorbents like Z-Sep® or chitosan can be evaluated as they may offer a good compromise between cleanup efficiency and analyte recovery. | |
| pH-dependent Degradation: The stability of this compound can be influenced by the pH of the extraction medium. | - Use a Buffered QuEChERS System: Employing a buffered QuEChERS method, such as the AOAC (acetate-buffered) or EN (citrate-buffered) versions, helps to maintain a stable pH during extraction and can improve the recovery of pH-sensitive pesticides. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-extraction of Matrix Components: Complex matrices contain numerous compounds that can be co-extracted with the analyte, leading to ion suppression or enhancement in the mass spectrometer. | - Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This is the most effective way to ensure accurate quantification. |
| - Extract Dilution: Diluting the final extract before injection into the LC-MS/MS can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the analyte signal. | ||
| - Optimize d-SPE Cleanup: A more effective cleanup step can remove interfering matrix components. The choice of d-SPE sorbent is critical and should be tailored to the matrix. For example, PSA is effective at removing organic acids and sugars, while C18 targets nonpolar interferences like fats. | ||
| Poor Chromatographic Peak Shape | Matrix Overload: High concentrations of co-extracted matrix components can lead to broad or tailing peaks. | - Improve Cleanup: A more rigorous d-SPE cleanup can reduce the amount of matrix injected into the chromatographic system. |
| Incompatible Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase of the liquid chromatography method. | - Solvent Exchange: If necessary, evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute it in a solvent that is compatible with your LC mobile phase. | |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous Sample: Non-uniform distribution of the analyte in the sample. | - Thorough Homogenization: Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent Shaking/Vortexing: Insufficient or inconsistent agitation during the extraction and d-SPE steps can lead to variable recoveries. | - Standardize Agitation: Use a mechanical shaker or vortex mixer for a consistent duration and speed for all samples. |
Frequently Asked Questions (FAQs)
Q1: What is the best QuEChERS modification for this compound analysis?
The optimal QuEChERS method depends on the sample matrix. For general purposes, a buffered QuEChERS method (either acetate or citrate) is recommended to ensure the stability of pH-sensitive pesticides like Cartap. For complex matrices, modifications to the d-SPE cleanup step are crucial.
Q2: Which d-SPE sorbent should I use for my sample?
The choice of d-SPE sorbent depends on the nature of the matrix interferences:
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Primary Secondary Amine (PSA): Recommended for removing organic acids, fatty acids, and some sugars. It is a good general-purpose sorbent for many food matrices.
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C18: Used for the removal of nonpolar interferences, particularly fats and oils.
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Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and carotenoids. However, it can adsorb planar pesticides, so its use should be evaluated carefully for Cartap recovery.
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Z-Sep®/Z-Sep+®: Zirconia-based sorbents that are effective at removing fats and pigments.
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Chitosan: A potential alternative to GCB for removing pigments with potentially less analyte loss.
A combination of sorbents is often used to achieve the desired level of cleanup.
Q3: How can I minimize matrix effects when analyzing Cartap in complex samples like tea or spices?
Tea and spices are known to be challenging matrices. To minimize matrix effects:
-
Use a robust cleanup: A combination of PSA, C18, and a small amount of GCB may be necessary.
-
Employ matrix-matched standards: This is essential for accurate quantification in such complex matrices.
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Dilute the final extract: A 10-fold or higher dilution can significantly reduce matrix suppression.
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Utilize a stable isotope-labeled internal standard: If available, this can help to correct for both extraction efficiency and matrix effects.
Q4: What are the typical recovery rates and limits of quantification (LOQ) for this compound with a refined QuEChERS method?
Recovery and LOQ are method and matrix-dependent. However, with an optimized method, recoveries for this compound are generally expected to be in the range of 70-120% with a relative standard deviation (RSD) of ≤20%. The LOQ is typically in the low µg/kg range, depending on the sensitivity of the LC-MS/MS instrument.
Experimental Protocols
Generic Buffered QuEChERS Protocol (Citrate Buffered - EN 15662)
This protocol is a starting point and may require optimization for specific matrices.
1. Sample Preparation:
-
Homogenize 10-15 g of the sample. For dry samples like rice, add an appropriate amount of water to hydrate the sample (e.g., for 5 g of rice, add 10 mL of water and let it stand for 1 hour).
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
-
Add internal standards if used.
-
Add the EN 15662 extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents. The choice and amount of sorbents depend on the matrix (see table below for examples).
-
Shake vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 g) for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected or diluted with a suitable solvent before LC-MS/MS analysis. For highly complex matrices, a dilution step is recommended.
Recommended d-SPE Sorbent Combinations for Different Matrices
| Matrix Type | Recommended d-SPE Sorbents (per 1 mL of extract) |
| General Fruits & Vegetables | 150 mg MgSO₄, 25 mg PSA |
| Fatty Matrices (e.g., Avocado, Nuts) | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 |
| Pigmented Matrices (e.g., Spinach, Tea) | 150 mg MgSO₄, 50 mg PSA, 7.5-15 mg GCB (use minimal amount) |
| Rice | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 |
Quantitative Data Summary
The following tables summarize typical performance data for this compound and other polar pesticides using refined QuEChERS methods. Data for Cartap is limited in multi-residue studies, so data for other relevant polar pesticides are also included to provide a general expectation of method performance.
Table 1: Recovery Data for this compound in Various Matrices
| Matrix | Spiking Level (µg/kg) | Extraction Method | d-SPE Cleanup | Recovery (%) | RSD (%) | Reference |
| Rice | 19,000 - 148,000 | QuEChERS | Not Specified | Not Specified | Not Specified | |
| Rice | 25 | Modified QuEChERS | PSA, MgSO₄ | 71-119 | <20 | |
| Tea | Not Specified | QuEChERS | PSA, GCB, C18 | >0.994 (R²) | Not Specified |
Table 2: Method Performance for Polar Pesticides (as examples) using Modified QuEChERS
| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Pymetrozine | Limes | 50 - 1000 | 98 | 10 | Not Specified | |
| Thiabendazole | Limes | 50 - 1000 | 98 | 10 | Not Specified | |
| Acephate | General | Not Specified | Lower with EtOAc | Not Specified | Not Specified | |
| Methamidophos | General | Not Specified | Lower with EtOAc | Not Specified | Not Specified |
Visualizations
Experimental Workflow for QuEChERS Analysis
Caption: General workflow for the QuEChERS method.
Decision Tree for d-SPE Sorbent Selection
Caption: Decision tree for selecting d-SPE sorbents.
References
- 1. hawach.com [hawach.com]
- 2. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) [mdpi.com]
- 3. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Systemic Uptake of Cartap Hydrochloride in Plants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cartap hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the systemic uptake of this insecticide in plants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does its systemic activity work?
A1: this compound is a nereistoxin analogue insecticide.[1][2] Its primary mode of action is the blockage of nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death.[3][4] In plants, this compound is absorbed and then metabolized to nereistoxin, which is the active insecticidal compound.[5] This conversion is a key step for its systemic activity. The compound can be absorbed by the plant and transported to various parts, including the leaves and stems, thus controlling pests that feed on these tissues.
Q2: What are the main factors influencing the systemic uptake of this compound in plants?
A2: The systemic uptake of this compound is a complex process influenced by several factors, including:
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Plant Species: Different plant species exhibit varying capacities for the uptake and translocation of chemicals.
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Formulation: The formulation of the this compound product (e.g., soluble powder, granules) significantly impacts its release and subsequent absorption by the plant.
-
Application Method: Whether it is applied as a foliar spray or to the soil can drastically change the rate and degree of absorption.
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Soil Properties: For soil applications, factors like organic matter content can affect the bioavailability of the insecticide for root uptake.
-
Environmental Conditions: Factors such as temperature, humidity, and light intensity can influence plant physiological processes that drive the uptake and translocation of systemic compounds.
Q3: How does the formulation of this compound affect its systemic uptake?
A3: The formulation plays a critical role in the release and availability of this compound for plant uptake. For instance, studies on rice plants have shown that dust and fine granule formulations result in higher initial concentrations in the plant compared to granular formulations when applied to paddy fields. Granular formulations, especially controlled-release types, are designed for a slower, more sustained release of the active ingredient. This can lead to a longer period of effective concentration within the plant.
Q4: What is the role of adjuvants in enhancing the uptake of this compound?
A4: Adjuvants can significantly improve the efficacy of foliar-applied pesticides by enhancing their retention, absorption, and translocation. While specific studies on adjuvants for this compound are limited in the provided search results, the general principles for other systemic pesticides apply. Adjuvants such as surfactants can reduce the surface tension of spray droplets, leading to better leaf coverage and increased penetration through the cuticle. Organosilicone adjuvants, for example, have been shown to enhance the translocation of other pesticides by up to 40%.
Q5: How does the pH of the spray solution affect the foliar uptake of this compound?
A5: The pH of the spray solution can influence the stability and absorption of many pesticides. For many systemic pesticides, a slightly acidic pH (typically between 4 and 6) is optimal for foliar absorption. This is because the pH can affect the charge of the pesticide molecule and the permeability of the plant cuticle. While specific data for this compound was not found, it is a recommended practice to buffer the spray solution to a slightly acidic pH to enhance uptake and prevent alkaline hydrolysis, which can degrade the active ingredient.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no detectable this compound in plant tissues after foliar application. | 1. Poor absorption through the leaf cuticle. 2. Rapid degradation on the leaf surface. 3. Incorrect spray solution pH. 4. Suboptimal environmental conditions. | 1. Incorporate a suitable adjuvant: Use a non-ionic surfactant or an organosilicone-based adjuvant in the spray solution to improve leaf wetting and penetration.2. Optimize application timing: Apply during early morning or late evening when humidity is higher and temperatures are cooler to slow droplet drying and allow more time for absorption.3. Adjust spray solution pH: Buffer the spray solution to a slightly acidic pH (e.g., 5.5-6.5) to potentially enhance uptake and stability.4. Ensure thorough coverage: Use appropriate spray nozzles and pressure to ensure uniform and complete coverage of the target foliage. |
| Limited translocation of this compound from roots to shoots after soil application. | 1. Low bioavailability in the soil. 2. Inefficient root uptake. 3. Restricted xylem transport. | 1. Consider soil properties: Higher soil organic matter can bind the insecticide, reducing its availability. Conduct experiments in soils with varying organic matter content to assess this effect.2. Ensure adequate soil moisture: Sufficient soil moisture is crucial for the movement of the insecticide to the roots and for active root uptake and translocation.3. Choose an appropriate formulation: For soil application, soluble powders or fine granules may lead to quicker availability compared to controlled-release granules. |
| Inconsistent results across different plant species. | 1. Inherent physiological differences among plant species. | 1. Conduct preliminary species-specific trials: Evaluate the uptake and translocation of this compound in each plant species of interest under controlled conditions before large-scale experiments.2. Consult literature for related compounds: If data on this compound is unavailable for a specific species, review literature on the uptake of other systemic thiocarbamate or nereistoxin analogue insecticides in that species. |
| Difficulty in detecting and quantifying this compound and its metabolite, nereistoxin. | 1. Inadequate extraction from the plant matrix. 2. Degradation during sample preparation. 3. Lack of a sensitive analytical method. | 1. Optimize extraction method: Use a validated extraction method, such as extraction with dilute hydrochloric acid, to efficiently recover Cartap and nereistoxin from plant tissues.2. Control pH during extraction: Since Cartap is more stable under acidic conditions and converts to nereistoxin under basic conditions, controlling the pH during sample preparation is critical.3. Utilize a suitable analytical technique: Gas Chromatography with a Flame Photometric Detector (GC-FPD) or a Nitrogen-Phosphorus Detector (NPD) after derivatization to nereistoxin is a common method. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be used for sensitive and specific quantification. |
Data Presentation
Table 1: Effect of Formulation on Initial Residue Levels of this compound in Rice Plants
| Formulation Type | Initial Residue in Rice Plant (mg/kg) |
| Dust | 1.0 - 2.0 |
| Fine Granule | 1.0 - 2.0 |
| Granule | 0.1 |
| Data from supervised trials on rice plants immediately after application in a paddy field. |
Table 2: Dissipation of this compound Residues in Brinjal (Solanum melongena) Fruit After Foliar Spray
| Days After Last Spray | Residue at Recommended Dose (14.4 g a.i./ha) (mg/kg) | Residue at Double Dose (28.8 g a.i./ha) (mg/kg) |
| 0 (Initial Deposit) | 1.11 | 2.10 |
| 1 | 0.45 | 0.98 |
| 3 | 0.15 | 0.35 |
| 5 | 0.06 | 0.14 |
| 7 | Below Detection Limit | 0.07 |
| 10 | Below Detection Limit | Below Detection Limit |
| The half-life of this compound on brinjal was found to be less than 2 days. |
Experimental Protocols
1. Protocol for Extraction and Analysis of this compound Residues in Plant Tissues by GC-FPD
This protocol is a generalized procedure based on established methods for the analysis of this compound and its conversion to nereistoxin.
a. Sample Preparation and Extraction:
-
Homogenize a representative sample of the plant material (e.g., leaves, stems, fruit).
-
Weigh 20 g of the homogenized sample into a blender jar.
-
Add 100 mL of 0.1 M hydrochloric acid (HCl).
-
Blend at high speed for 3 minutes.
-
Filter the homogenate through suction filtration.
-
Transfer a 50 mL aliquot of the filtrate to a separatory funnel.
b. Conversion to Nereistoxin and Liquid-Liquid Extraction:
-
Adjust the pH of the filtrate to 12-13 with 5 M sodium hydroxide (NaOH).
-
Add 50 mL of diethyl ether and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the ether layer.
-
Repeat the extraction twice more with 50 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature not exceeding 40°C.
c. Gas Chromatography-Flame Photometric Detector (GC-FPD) Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in sulfur mode.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5, HP-5).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1-2 µL.
-
Quantification: Prepare a calibration curve using certified standards of nereistoxin. The concentration of this compound in the original sample is calculated based on the detected nereistoxin concentration and the molecular weight conversion factor.
2. Methodology for Evaluating Systemic Uptake Using Radiolabeled Compounds
Radiotracer studies are a highly effective method for quantifying the absorption, translocation, and metabolism of pesticides in plants.
a. Synthesis of Radiolabeled this compound:
-
Synthesize this compound with a radioactive isotope, typically Carbon-14 (¹⁴C), incorporated into a stable position in the molecule.
b. Application to Plants:
-
Apply a known amount and specific activity of the ¹⁴C-Cartap hydrochloride to the plant. This can be a foliar application to a specific leaf or a soil drench.
c. Sample Collection and Processing:
-
At various time points after application, harvest the plant and dissect it into different parts (e.g., treated leaf, other leaves, stem, roots).
-
For each plant part, determine the fresh and dry weight.
-
Homogenize the plant samples.
d. Quantification of Radioactivity:
-
Combustion Analysis: A portion of the homogenized sample is combusted in a sample oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail.
-
Liquid Scintillation Counting (LSC): The radioactivity in the scintillation cocktail is measured using a liquid scintillation counter.
-
Calculation: The amount of ¹⁴C-Cartap hydrochloride equivalents in each plant part is calculated based on the measured radioactivity and the specific activity of the applied compound.
e. Autoradiography (Qualitative Visualization):
-
Press the whole plant or plant parts against X-ray film for a period of time.
-
The emitted radiation from the ¹⁴C will expose the film, creating an image that shows the distribution of the radiolabeled compound within the plant.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced analytical method of nereistoxin using mixed-mode cationic exchange solid-phase extraction and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 361. Cartap (Pesticide residues in food: 1976 evaluations) [inchem.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Cartap Hydrochloride in Tea Leaves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Cartap hydrochloride in tea leaves: a specialized Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended to assist researchers in selecting the most suitable method for their specific analytical needs by presenting a side-by-side view of their performance, supported by experimental data.
Performance Comparison
The following table summarizes the key performance parameters of the two analytical methods for the determination of this compound. The data for the HILIC-MS/MS method is specific to the analysis of Cartap in tea, while the QuEChERS data represents typical performance for a broad range of pesticides in tea and leafy vegetables, providing a benchmark for comparison.
| Performance Parameter | HILIC-MS/MS Method for Cartap in Tea | QuEChERS-based LC-MS/MS |
| Limit of Detection (LOD) | 2.0 µg/kg | 0.03 - 15 µg/kg (general pesticide mix) |
| Limit of Quantification (LOQ) | 10.0 µg/kg | 0.1 - 50 µg/kg (general pesticide mix)[1] |
| Recovery | 87.6% - 119.9% | 62% - 125% (general pesticide mix)[1] |
| Linearity (R²) | > 0.999 | > 0.99 (typical) |
| Precision (RSD) | < 20% | < 18% (general pesticide mix)[1] |
| Primary Application | Targeted analysis of polar pesticides like Cartap | Broad-spectrum multi-residue pesticide screening |
Experimental Protocols
HILIC-MS/MS Method for this compound and its Metabolite in Tea
This method is specifically tailored for the analysis of the polar pesticide Cartap and its metabolite, Nereistoxin, in a complex matrix like tea.
a) Sample Preparation and Extraction:
-
Weigh 2 grams of homogenized tea sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solution consisting of water with 1% formic acid and 5 mM ammonium formate.
-
Vortex the tube vigorously for 1 minute.
-
Add 5 mL of dichloromethane to remove caffeine and vortex for another minute.
-
Centrifuge the mixture at 8000 rpm for 5 minutes.
-
Transfer the upper aqueous layer to a new tube.
b) Clean-up:
-
To the collected aqueous extract, add dispersive adsorbents: 50 mg of octadecylsilane (C18) and 50 mg of a strong anion exchanger (SAX).
-
Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.
-
Further purify the supernatant using a hydrophilic-lipophilic balanced (HLB) solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the SPE cartridge and collect the eluate for analysis.
c) Instrumental Analysis (HILIC-MS/MS):
-
Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is used for the separation of the polar analytes.
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution containing formic acid and ammonium formate.
-
Detection: Tandem mass spectrometry (MS/MS) operating in the positive electrospray ionization (ESI+) mode, monitoring for specific precursor-product ion transitions for Cartap and its metabolites.
Standard QuEChERS Method for Multi-Pesticide Residue Analysis in Tea
The QuEChERS method is a streamlined approach for the extraction and cleanup of a wide range of pesticides from food matrices.
a) Sample Preparation and Extraction:
-
Weigh 2 grams of homogenized tea powder into a 50 mL centrifuge tube.[2]
-
Add 10 mL of deionized water and let it hydrate for 30 minutes.[2]
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake the tube vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
b) Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.
-
The dSPE tube contains a mixture of sorbents, commonly 1200 mg of anhydrous MgSO₄, 400 mg of Primary Secondary Amine (PSA), 400 mg of C18, and 400 mg of Graphitized Carbon Black (GCB) for tea samples to remove pigments and other matrix components.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge for 5 minutes to pellet the sorbents.
-
The resulting supernatant is ready for instrumental analysis.
c) Instrumental Analysis (LC-MS/MS):
-
Chromatographic Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI), monitoring multiple reaction monitoring (MRM) transitions for a wide range of pesticides.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the validated HILIC-MS/MS analytical method for this compound in tea leaves.
References
A Comparative Analysis of Cartap Hydrochloride and Nereistoxin in Inducing Insect Paralysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective and specific insect pest management strategies, a detailed understanding of the insecticidal mechanisms of active compounds is paramount. This guide provides a comprehensive comparison of the efficacy of Cartap hydrochloride and its parent compound, nereistoxin, in causing insect paralysis. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Shared Target
Both this compound and nereistoxin exert their insecticidal effects by targeting the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1] Nereistoxin, a natural toxin isolated from the marine annelid Lumbrinereis heteropoda, acts as a non-competitive antagonist of the nAChR.[1][2] This blockage of the nAChR ion channel prevents the transmission of nerve signals, leading to paralysis and eventual death of the insect.[1][3]
This compound is a synthetic derivative of nereistoxin and is generally considered a pro-insecticide. This means that after application, it is metabolized within the insect or in the environment to nereistoxin, which is the primary active molecule. However, some research suggests that this compound itself can directly block the nAChR/channel, indicating it may possess its own intrinsic insecticidal activity. A study on honeybee (Apis mellifera) nAChRs found that both nereistoxin and Cartap are equally potent as direct-acting, competitive displacers of a noncompetitive blocker at the receptor site.
Quantitative Efficacy: A Comparative Overview
The direct comparative efficacy of this compound and nereistoxin in inducing paralysis across a wide range of insect species is not extensively documented in the form of standardized LC50 (lethal concentration 50%) values specifically for paralysis. However, data from receptor binding assays and general toxicity studies provide valuable insights into their relative potency.
| Compound | Assay Type | Insect Species | Key Finding | Reference |
| This compound | Radioligand Binding Assay ([3H]thienylcyclohexylpiperidine displacement) | Honeybee (Apis mellifera) | Equally potent to nereistoxin in displacing the noncompetitive blocker. | |
| Nereistoxin | Radioligand Binding Assay ([3H]thienylcyclohexylpiperidine displacement) | Honeybee (Apis mellifera) | Equally potent to Cartap in displacing the noncompetitive blocker. | |
| This compound | Acute Toxicity (LC50) | Tubifex tubifex (Oligochaete worm) | 96h LC50: 0.0178 mg/L | |
| Nereistoxin | Insecticidal Activity (Mortality) | Mythimna separata (Oriental armyworm) | 100% mortality at 2 mg/mL after 24h and 48h. |
Note: The available data often focuses on mortality (LC50) rather than paralysis (EC50). While related, these are distinct endpoints. The data presented here is from different studies and may not be directly comparable due to varying experimental conditions.
Experimental Protocols
To provide a clearer understanding of how the efficacy of these compounds is determined, detailed methodologies for key experiments are outlined below.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This in vitro assay quantifies the affinity of a compound for the nAChR, providing a measure of its potential to interfere with receptor function.
Objective: To determine the binding affinity of this compound and nereistoxin to insect nAChRs.
Materials:
-
Insect heads (e.g., from houseflies, Musca domestica, or honeybees, Apis mellifera)
-
Radioligand (e.g., [3H]imidacloprid or [3H]thienylcyclohexylpiperidine)
-
Test compounds (this compound, nereistoxin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize insect heads in ice-cold binding buffer. Centrifuge the homogenate at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the nAChRs. The pellet is washed and resuspended in fresh binding buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding control). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then determined.
Insect Paralysis Assay
This in vivo assay directly measures the paralytic effect of a compound on a whole organism.
Objective: To quantify the time course and dose-response of paralysis induced by this compound and nereistoxin in a model insect.
Materials:
-
Test insects (e.g., fruit fly larvae, Drosophila melanogaster, or mosquito larvae, Aedes aegypti)
-
Test compounds (this compound, nereistoxin) dissolved in an appropriate solvent
-
Multi-well plates or petri dishes
-
Microscope or automated tracking system
-
Probing tool (e.g., a fine insect pin or brush)
Procedure:
-
Preparation of Test Arenas: Dispense a specific number of insects into each well of a multi-well plate or a petri dish containing a suitable medium (e.g., agar or liquid culture medium).
-
Compound Application: Add the test compound at various concentrations to the wells. A control group with only the solvent is also included.
-
Observation and Scoring: At regular time intervals, observe the insects for signs of paralysis. Paralysis can be defined as the lack of coordinated movement or the inability to move upon gentle prodding with a fine tool.
-
Data Collection: Record the number of paralyzed insects in each group at each time point. For more detailed analysis, a "wiggle index" or other motility metrics can be quantified using automated tracking software.
-
Data Analysis: Calculate the percentage of paralyzed insects for each concentration at each time point. This data can be used to determine the EC50 (effective concentration for 50% paralysis) and to plot time-course curves of the paralytic effect.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound and nereistoxin leading to insect paralysis.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for an insect paralysis assay.
Conclusion
References
Comparative Guide to Cross-Reactivity in Cartap Hydrochloride Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical cross-reactivity studies for immunoassays targeting the insecticide Cartap hydrochloride. Due to the limited availability of direct comparative data in published literature, this guide synthesizes established principles of immunoassay development for nereistoxin analogue insecticides to present a model comparison. The experimental data presented is illustrative and intended to guide researchers in designing and evaluating their own immunoassays.
Data Presentation: Comparative Cross-Reactivity of Hypothetical Immunoassays
The following tables summarize the hypothetical performance of two common immunoassay formats for this compound detection: a polyclonal antibody-based Indirect Competitive ELISA (pAb-ic-ELISA) and a monoclonal antibody-based Indirect Competitive ELISA (mAb-ic-ELISA). The cross-reactivity of these hypothetical assays was evaluated against structurally related nereistoxin analogues.
Table 1: Cross-Reactivity of a Hypothetical Polyclonal Antibody-Based Indirect Competitive ELISA (pAb-ic-ELISA) for this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15.2 | 100 | |
| Nereistoxin | 25.8 | 58.9 | |
| Thiocyclam | 42.5 | 35.8 | |
| Bensultap | 88.1 | 17.3 | |
| Thiosultap | 120.7 | 12.6 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Table 2: Cross-Reactivity of a Hypothetical Monoclonal Antibody-Based Indirect Competitive ELISA (mAb-ic-ELISA) for this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 5.8 | 100 | |
| Nereistoxin | 98.3 | 5.9 | |
| Thiocyclam | > 1000 | < 0.1 | |
| Bensultap | > 1000 | < 0.1 | |
| Thiosultap | > 1000 | < 0.1 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Experimental Protocols
The following are detailed methodologies for the key experiments that would be involved in generating the data presented above.
Hapten Synthesis and Immunogen Preparation
A crucial first step in developing an immunoassay for a small molecule like Cartap is the synthesis of a hapten, a derivative of Cartap that can be conjugated to a carrier protein to make it immunogenic.
Protocol:
-
Hapten Synthesis: A derivative of this compound is synthesized to introduce a reactive carboxyl group. This can be achieved by reacting Cartap with a bifunctional reagent, such as succinic anhydride, to create a hemisuccinate derivative.
-
Activation of Hapten: The carboxyl group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to form an active ester.
-
Conjugation to Carrier Protein: The activated hapten is then conjugated to a carrier protein, typically Bovine Serum Albumin (BSA) for immunization (to produce the immunogen) and Ovalbumin (OVA) for use as a coating antigen in the ELISA. The reaction is usually carried out in a phosphate buffer at a slightly alkaline pH.
-
Purification and Characterization: The resulting conjugates (Cartap-BSA and Cartap-OVA) are purified by dialysis to remove unconjugated hapten and reagents. The conjugation ratio (hapten molecules per protein molecule) is determined using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.
Antibody Production
Polyclonal Antibody Production (pAb):
-
Immunization: Rabbits are immunized with the Cartap-BSA conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent booster injections).
-
Booster Injections: Booster injections are administered at regular intervals (e.g., every 3-4 weeks) to stimulate a high-titer antibody response.
-
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by indirect non-competitive ELISA using the Cartap-OVA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Monoclonal Antibody Production (mAb):
-
Immunization: BALB/c mice are immunized with the Cartap-BSA conjugate.
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas.
-
Screening: Hybridoma supernatants are screened for the presence of antibodies that bind to the Cartap-OVA conjugate using an indirect ELISA.
-
Cloning: Hybridomas producing the desired antibodies are cloned by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: The selected monoclonal antibody is produced in larger quantities either in cell culture or as ascites fluid and purified using protein A/G affinity chromatography.
Indirect Competitive ELISA (ic-ELISA)
The ic-ELISA is a common format for the detection of small molecules. In this assay, free analyte in the sample competes with a labeled or coated antigen for a limited amount of antibody.
Protocol:
-
Coating: A 96-well microtiter plate is coated with the Cartap-OVA conjugate (the coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST) to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the sample (or standard) and the anti-Cartap antibody (pAb or mAb) is added to the wells. The plate is incubated for 1 hour at 37°C. During this step, the free Cartap in the sample competes with the coated Cartap-OVA for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-HRP for pAb or Goat Anti-Mouse IgG-HRP for mAb) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes).
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader. The concentration of this compound in the sample is inversely proportional to the color intensity.
Mandatory Visualization
Caption: Workflow for the development of an immunoassay for this compound.
Caption: Principle of Indirect Competitive ELISA for small molecule detection.
Performance Showdown: Selecting the Optimal HPLC Column for Cartap Analysis
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of the insecticide Cartap is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of column being a critical determinant of analytical success. This guide provides a comparative overview of different HPLC columns for Cartap analysis, supported by experimental data to facilitate informed column selection.
Comparative Analysis of HPLC Column Performance
The selection of an appropriate HPLC column for Cartap analysis hinges on several key performance parameters. Cartap, being a polar compound, presents unique challenges for traditional reversed-phase chromatography. The following table summarizes the performance of various column types based on published data.
| Column Type | Stationary Phase | Dimensions | Key Performance Metrics & Observations | Reference |
| ZIC-HILIC | Zwitterionic Hydrophilic Interaction | 150 x 2.1 mm, 5 µm | Demonstrated good separation for the polar Cartap and its metabolite in tea samples. HILIC is particularly advantageous for retaining and separating highly polar compounds that show little retention on traditional C18 columns. The method achieved a limit of detection (LOD) of 2.0 µg/kg and a limit of quantification (LOQ) of 10.0 µg/kg for Cartap. | [1] |
| BEH C18 | Ethylene Bridged Hybrid C18 | 100 mm × 2.1 mm, 1.7 µm | Compared for the analysis of Cartap and its metabolite. While specific performance metrics for Cartap on this column were part of a comparative study, C18 columns are widely used for pesticide analysis. Their suitability for the polar Cartap may require specific mobile phase modifications. | [1] |
| Synergi polar-RP | Polar-Modified Reversed-Phase | 100 mm × 2 mm, 2.5 µm | Also evaluated in the same study as the ZIC-HILIC and BEH C18 columns. Polar-modified RP columns are designed to offer alternative selectivity and improved retention for polar analytes compared to standard C18 phases. | [1] |
| Newcrom R1 | Special Reversed-Phase | Not specified | This column, characterized by low silanol activity, has been used for the analysis of Cartap hydrochloride. It is noted for its suitability in reverse-phase methods with simple mobile phases. | [2][3] |
| Kinetex 5µ–C18 | Core-Shell C18 | 100 mm X 4.6 mm ID | Utilized for the analysis of this compound residues in brinjal, achieving a retention time of 10.44 minutes. The method demonstrated good recovery, with a limit of quantification (LOQ) of 0.05 mg/kg. | |
| LiChroCART-RP-18 | Reversed-Phase C18 | 250 × 4.0 mm, 5 µm | While used in a study for aflatoxins, this type of C18 column is indicative of the standard reversed-phase columns that can be applied to pesticide analysis. Performance for a polar analyte like Cartap would heavily depend on the mobile phase composition. |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. Below are summaries of the experimental conditions used in the cited studies.
1. ZIC-HILIC, BEH C18, and Synergi polar-RP for Cartap in Tea
-
Mobile Phase: Aqueous acetonitrile containing 0.1% formic acid and 5 mM ammonium formate under gradient elution.
-
Extraction: Target compounds were extracted with water containing 1% formic acid and 5 mM ammonium formate.
-
Cleanup: Dispersive solid-phase extraction with octadecylsilane and strong anion exchanger, followed by a hydrophilic-lipophilic balanced solid-phase extraction cartridge.
-
Detection: Tandem Mass Spectrometry (MS/MS).
2. Newcrom R1 for this compound
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid is used instead of phosphoric acid.
3. Kinetex 5µ–C18 for this compound in Brinjal
-
Mobile Phase: Acetonitrile:water (65:35, v/v).
-
Flow Rate: 1 mL/min.
-
Detector: PDA detector at a wavelength of 270 nm.
-
Injection Volume: 20 µL.
-
Run Time: 25 min.
Visualizing the HPLC Workflow
To understand the logical flow of a typical HPLC analysis for Cartap, the following diagram illustrates the key steps from sample preparation to data analysis.
Conclusion
The choice of an HPLC column for Cartap analysis is highly dependent on the sample matrix and the specific analytical requirements. For complex matrices and the simultaneous analysis of Cartap and its polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) columns like the ZIC-HILIC offer superior retention and separation. For more straightforward reversed-phase methods, specialized columns such as the Newcrom R1 or core-shell columns like the Kinetex C18 provide robust performance. Standard C18 columns remain a viable option, particularly when coupled with appropriate mobile phase modifications to enhance the retention of the polar Cartap molecule. Researchers should consider the data presented and the specific goals of their analysis to select the most suitable column for reliable and accurate results.
References
A Comparative Guide to Inter-Laboratory Validation of Cartap Hydrochloride Residue Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the residue analysis of Cartap hydrochloride, a nereistoxin analogue insecticide. The objective is to offer a comparative assessment of method performance based on available validation data, enabling researchers and analytical laboratories to select the most appropriate method for their specific needs. While a formal multi-laboratory collaborative study was not identified in the public domain, this guide draws upon single-laboratory validation data and a historical comparison of results from two independent laboratories to highlight key performance characteristics and potential for inter-laboratory variability.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method for this compound residue analysis is contingent on various factors, including the matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance data for three common analytical techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
Table 1: Performance Comparison of Analytical Methods for this compound Residue Analysis
| Performance Parameter | GC-FPD Method[1] | HPLC Method[2] | Spectrophotometric Method[3] |
| Linearity (Range) | 0.01–4.0 µg/mL | Not explicitly stated | 6.3–50 µg/mL |
| Correlation Coefficient (r²) | 0.9982–0.9987 | Not explicitly stated | 0.997 |
| Recovery (%) | 80.0–114.4% | 75.33–88.17% | Not explicitly stated |
| Precision (RSD) | < 13.7% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.2–3.0 µg/L | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.6–10.0 µg/L | 0.05 mg/kg | Not explicitly stated |
Table 2: Example of Inter-Laboratory Result Comparison for this compound Residue Analysis (mg/kg) in Various Commodities (Adapted from JMPR 1976 Evaluations)[4]
| Commodity | Laboratory 1 (Mean) | Laboratory 2 (Mean) | Mean Difference | Significance |
| Red clover | 0.0095 | 0.1050 | 0.0955 | P<.001 |
| Red clover | 0.0255 | 0.1800 | 0.1545 | P<.001 |
| Red clover | 0.1080 | 0.0200 | 0.088 | P<.001 |
| White clover | 0.2150 | 0.0800 | 0.135 | P<.001 |
| White clover | 0.4430 | 0.0450 | 0.398 | P<.001 |
| Rice straw | 0.0100 | 0.0200 | 0.01 | P<.01 |
| Orchard grass | 0.0590 | 0.1500 | 0.091 | P<.001 |
Note: This historical data illustrates the potential for significant variability in analytical results between laboratories, underscoring the critical need for robust, validated, and standardized methods.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the key experimental protocols for the discussed methods.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
This method is suitable for the determination of this compound in various matrices such as rice plants, husked rice, rice hull, soil, and water[1].
Sample Preparation and Extraction:
-
Homogenize the sample.
-
Extract this compound from the sample matrix using a dilute hydrochloric acid solution.
Derivatization:
-
The extracted Cartap is derivatized to nereistoxin. This is achieved by adding nickel chloride (NiCl₂) to the extract under basic conditions.
Clean-up and Concentration:
-
The derivatized extract (containing nereistoxin) is then subjected to a clean-up and concentration step. A combination of supported liquid-liquid extraction (SLE) and solid-phase extraction (SPE) is employed for this purpose.
Instrumental Analysis:
-
Instrument: Gas Chromatograph equipped with a Flame Photometric Detector (FPD) in sulfur mode.
-
Column: Typically a capillary column suitable for pesticide analysis (e.g., 5% PEG 20 on Gaschrom Q).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 130-165°C, with a programmed ramp to a final temperature suitable for the elution of nereistoxin.
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
High-Performance Liquid Chromatography (HPLC)
This method has been applied to the analysis of this compound residues in brinjal (eggplant).
Sample Preparation and Extraction (QuEChERS method):
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of acetonitrile and homogenize for 2-3 minutes.
-
Add 3 g of sodium chloride, shake gently, and centrifuge for 3 minutes at 2500-3000 rpm.
-
Transfer the upper organic layer (approximately 16 mL) to another centrifuge tube containing 9 g of anhydrous sodium sulfate to remove moisture.
-
Take an 8 mL aliquot of the extract for further clean-up.
Clean-up (Dispersive SPE):
-
Add 1.2 g of anhydrous sodium sulfate, 0.4 g of primary secondary amine (PSA), and 0.4 g of graphitized carbon black (GCB) to the 8 mL extract.
-
Vortex for 1 minute and centrifuge for 5 minutes at 5000 rpm.
-
Filter the supernatant through a 0.2 µm syringe filter.
Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is often used in isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. Derivatization or use of a more universal detector may be necessary.
Spectrophotometric Method
A simple spectrophotometric method has been developed for the determination of this compound in pesticide formulations based on its complexation with iron (III).
Sample Preparation and Reaction:
-
Dissolve a known amount of the pesticide formulation in water.
-
Take 1 mL of the sample solution and mix it with 3 mL of freshly prepared alkaline hydroxylamine.
-
Heat the mixture at 70°C for 25 minutes in a water bath.
-
After cooling, transfer the solution to a 25 mL volumetric flask.
-
Add 2.5 mL of 6 M hydrochloric acid and 2.5 mL of 0.5 M ferric chloride solution.
-
Dilute to the mark with distilled water.
Instrumental Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Measurement: Measure the absorbance of the resulting colored complex at the wavelength of maximum absorption, which is 542 nm, against a reagent blank.
-
Quantification: The concentration of this compound is determined from a calibration curve prepared using standard solutions.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound residue analysis and a logical comparison of the analytical methods.
References
A Comparative Analysis of the Insecticidal Spectrums of Cartap Hydrochloride and Thiocyclam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal spectrum and performance of two widely used nereistoxin analogue insecticides: Cartap hydrochloride and Thiocyclam. The information presented is supported by experimental data to aid in research, pest management strategy development, and the discovery of new insecticidal compounds.
Introduction
This compound and Thiocyclam are synthetic insecticides derived from nereistoxin, a natural toxin isolated from the marine annelid Lumbriconereis heteropoda.[1] Both compounds share a common mode of action, acting as nicotinic acetylcholine receptor (nAChR) channel blockers in the insect central nervous system.[1] This disruption of cholinergic transmission leads to paralysis and eventual death of the target insect.[1][2] Despite their shared mechanism, variations in their chemical structures can influence their insecticidal spectrum, efficacy, and persistence. This guide explores these differences through a review of available experimental data.
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Blockade
Both this compound and Thiocyclam, or their active metabolites, exert their insecticidal effect by binding to and blocking the ion channel of nicotinic acetylcholine receptors in the postsynaptic membrane of insect neurons. This action prevents the influx of sodium ions, thereby inhibiting nerve impulse transmission and causing paralysis.
Caption: Signaling pathway of nAChR and its blockade by Cartap and Thiocyclam.
Comparative Insecticidal Spectrum and Efficacy
Both this compound and Thiocyclam exhibit a broad spectrum of activity, primarily against chewing and sucking insect pests.[3] Their efficacy has been documented against pests in the orders Lepidoptera, Coleoptera, Hemiptera, and Thysanoptera. The following tables summarize available quantitative data from various studies.
Efficacy Against Lepidopteran Pests
Lepidopteran larvae, such as stem borers and leaf folders, are major targets for both insecticides, particularly in rice cultivation.
| Pest Species | Crop | Insecticide | Dosage/Concentration | Efficacy Metric | Result | Citation |
| Rice Yellow Stem Borer (Scirpophaga incertulas) | Rice | Thiocyclam hydrogen oxalate 4G | 500g a.i./ha | % Dead Hearts (DH) reduction | Superior to control, on par with Cartap | |
| Rice Yellow Stem Borer (Scirpophaga incertulas) | Rice | This compound 4G | 750g a.i./ha | % Dead Hearts (DH) reduction | Superior to control, on par with Thiocyclam | |
| Rice Leaf Folder (Cnaphalocrocis medinalis) | Rice | Thiocyclam hydrogen oxalate 4%G | - | % incidence reduction | Least incidence (7.28%) a week after spray | |
| Rice Leaf Folder (Cnaphalocrocis medinalis) | Rice | This compound 4%GR | - | % incidence reduction | Low incidence (7.47%) a week after spray | |
| Tomato Pinworm (Tuta absoluta) | Tomato | Thiocyclam | 65.17 mg a.i/L | LC50 (Third instar larvae) | 65.17 mg a.i/L | |
| Tomato Pinworm (Tuta absoluta) | Tomato | This compound | - | Resistance Ratio (RR) | Field populations showed RR from 2.3 to 537-fold |
Efficacy Against Hemipteran and Thysanopteran Pests
Sucking pests like aphids, whiteflies, and thrips are also within the control spectrum of both insecticides.
| Pest Species | Crop | Insecticide | Dosage/Concentration | Efficacy Metric | Result | Citation |
| Whitefly (Bemisia tabaci) | Fennel | Thiocyclam hydrogen oxalate 75%WG | - | % reduction (5 days post-application) | 96.30% | |
| Aphids (Aphis craccivora) | Fennel | Thiocyclam hydrogen oxalate 75%WG | - | % reduction (5 days post-application) | 96.30% | |
| Thrips | Onion | Thiocyclam Hydrogen Oxalate 50% SP | 0.5–0.6 kg/HA | - | Effective control | |
| Brown Plant Hopper (Nilaparvata lugens) | Rice | This compound 50% SP | 2g/10L | Nymphs/hill (mean) | 5.70 (less effective than other tested insecticides) |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed examples of protocols for key experiment types.
Protocol for Determining Median Lethal Concentration (LC50)
This protocol is a generalized procedure based on standard bioassay techniques for determining the LC50 of an insecticide against a target pest, such as the tomato pinworm (Tuta absoluta).
-
Insect Rearing: A healthy, uniform population of the target insect is reared under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Insecticide Stock Solution Preparation: A stock solution of the technical grade insecticide (e.g., Thiocyclam) is prepared by dissolving a known weight in an appropriate solvent (e.g., acetone) to achieve a high concentration.
-
Serial Dilutions: A series of at least five concentrations are prepared from the stock solution through serial dilution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution (distilled water + surfactant) is also prepared.
-
Bioassay (Leaf-dip method):
-
Fresh, unsprayed leaves of the host plant (e.g., tomato) are excised.
-
Leaves are dipped into each test concentration and the control solution for 30 seconds.
-
The treated leaves are allowed to air-dry in a fume hood.
-
Once dry, the leaves are placed in petri dishes or ventilated containers.
-
A known number of target insects (e.g., 20 third-instar larvae) are introduced into each container.
-
-
Incubation and Mortality Assessment: The containers are kept under the same controlled conditions as insect rearing. Mortality is assessed at specified intervals, typically 24 and 48 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Caption: Experimental workflow for determining the LC50 of an insecticide.
Protocol for Field Efficacy Evaluation
This protocol outlines a standard procedure for evaluating the field performance of granular insecticide formulations against rice pests, such as the yellow stem borer and leaf folder.
-
Experimental Design: The field trial is laid out in a Randomized Block Design (RBD) with a specified number of treatments and replications (e.g., 8 treatments, 3 replications). Plot size is kept uniform (e.g., 5 x 5 m).
-
Crop Establishment: Rice seedlings of a specific age (e.g., 30 days old) are transplanted at a standard spacing (e.g., 15 x 15 cm).
-
Treatments: Treatments include different application rates of the test insecticide (e.g., Thiocyclam hydrogen oxalate 4G), a standard check insecticide (e.g., this compound 4G), and an untreated control.
-
Insecticide Application: The granular insecticides are broadcasted evenly in the plots at specific crop stages (e.g., tillering and panicle initiation) as per the treatment plan.
-
Pest Incidence Assessment:
-
Yellow Stem Borer: The incidence of dead hearts (DH) is recorded from a random sample of hills per plot at set intervals (e.g., 10, 20, 30, and 40 days) after each application. White ear (WE) incidence is recorded before harvest.
-
Leaf Folder: The percentage of damaged leaves is recorded from a random sample of hills per plot at set intervals (e.g., 7, 14, 21, and 28 days) after each application.
-
-
Data Analysis: The collected data on pest incidence are statistically analyzed (e.g., using SPSS) to determine the significance of differences between treatments. Yield data from each plot are also recorded and analyzed.
Summary and Conclusion
Both this compound and Thiocyclam are effective broad-spectrum insecticides belonging to the nereistoxin analogue class. Their primary mode of action is the blockade of nicotinic acetylcholine receptors, leading to insect paralysis.
-
Insecticidal Spectrum: Both compounds show considerable overlap in their target pest range, with strong efficacy against major Lepidopteran and Coleopteran pests in crops like rice and vegetables. Thiocyclam has also demonstrated good control of Hemipteran and Thysanopteran pests such as aphids, whiteflies, and thrips.
-
Efficacy: Direct comparisons in rice pest management indicate that both insecticides can provide comparable and effective control of key pests like the yellow stem borer and leaf folder. However, the relative efficacy can vary depending on the pest species, life stage, and environmental conditions. For instance, while both are effective against the rice leaf folder, one study showed slightly lower pest incidence with Thiocyclam.
-
Systemic Action: Both insecticides are described as having systemic properties, allowing them to be absorbed and translocated within the plant, which is advantageous for controlling pests that feed on internal plant tissues.
For researchers and drug development professionals, the similar efficacy profiles and shared mode of action suggest that the nereistoxin scaffold is a robust starting point for the development of new insecticidal compounds. Future research could focus on modifications to this scaffold to enhance target spectrum, improve safety to non-target organisms, and manage insecticide resistance. The choice between this compound and Thiocyclam in a pest management program will depend on the specific target pest complex, local resistance patterns, and regulatory considerations.
References
A Comparative Guide to the Simultaneous Quantitative Analysis of Cartap Hydrochloride and Its Metabolites
For researchers and professionals in drug development and pesticide analysis, the accurate and simultaneous quantification of Cartap hydrochloride and its primary metabolite, nereistoxin, is crucial for metabolism studies, residue monitoring, and risk assessment. Cartap, a pro-insecticide, undergoes rapid degradation and metabolic conversion to the active compound nereistoxin in both plants and animals.[1][2][3] This guide provides a comparative overview of prevalent analytical methodologies, complete with experimental protocols and performance data, to assist in selecting the most suitable approach for specific research needs.
Comparison of Analytical Methodologies
The simultaneous analysis of the polar compound Cartap and its metabolites presents analytical challenges. The most common and effective approaches involve liquid chromatography and gas chromatography, often coupled with mass spectrometry for enhanced sensitivity and selectivity. Below is a comparison of two prominent methods.
| Parameter | Method 1: HILIC-MS/MS | Method 2: GC-FPD (with Derivatization) |
| Principle | Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry for direct analysis. | Gas Chromatography with a Flame Photometric Detector following derivatization of Cartap to nereistoxin. |
| Analytes | Cartap and Nereistoxin | Total Cartap (measured as nereistoxin after derivatization) |
| Sample Matrix | Tea (Green, Black, Oolong)[2] | Rice Plants, Husked Rice, Rice Hull, Soil, Water[4] |
| Limit of Detection (LOD) | Cartap: 2.0 µg/kg; Nereistoxin: 4.0 µg/kg | Not explicitly stated, but LOQ is 0.05 mg/kg in brinjal samples using a similar GC method. |
| Limit of Quantification (LOQ) | 10.0 µg/kg for both Cartap and Nereistoxin | Not explicitly stated for the primary study, but a related method reports 10 g/ton in feeds. |
| Recovery | 87.6% - 119.9% | 80.0% - 114.4% |
| Linearity (R²) | > 0.999 | Not explicitly stated. |
| Precision (RSD) | < 20% (intra- and inter-day) | < 13.7% |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical techniques. The following sections outline the protocols for the compared methods.
Method 1: Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This method is highly effective for the simultaneous determination of the polar analytes Cartap and nereistoxin without the need for derivatization.
1. Sample Preparation (Tea Matrix)
-
Extraction: Weigh 2g of homogenized tea sample into a 50 mL centrifuge tube. Add 10 mL of water containing 1% formic acid and 5 mM ammonium formate. Vortex for 1 minute and sonicate for 10 minutes.
-
Caffeine Removal: Add 5 mL of dichloromethane, vortex for 1 minute, and centrifuge at 8000 rpm for 5 minutes.
-
Dispersive Solid Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a tube containing 200 mg of octadecylsilane (C18) and 100 mg of strong anion exchanger (SAX). Vortex for 1 minute and centrifuge at 8000 rpm for 5 minutes.
-
Solid Phase Extraction (SPE) Cleanup: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of water. Load the supernatant from the dSPE step onto the cartridge. Wash with 3 mL of water and elute with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (90:10, v/v) containing 0.1% formic acid and 5 mM ammonium formate. Filter through a 0.22 µm syringe filter before injection.
2. Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Column: ZIC-HILIC (150 mm × 2.1 mm, 5 µm)
-
Mobile Phase: A gradient of (A) acetonitrile and (B) water, both containing 0.1% formic acid and 5 mM ammonium formate.
-
Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Method 2: Gas Chromatography-Flame Photometric Detector (GC-FPD)
This method requires a derivatization step to convert Cartap into the more volatile nereistoxin for GC analysis.
1. Sample Preparation (Rice Plant Matrix)
-
Extraction: Extract the sample with a dilute hydrochloric acid solution.
-
Derivatization: Treat the extract with nickel chloride (NiCl₂) under basic conditions to hydrolyze Cartap to nereistoxin.
-
Extraction and Cleanup: Employ a combined Supported Liquid-Liquid Extraction (SLE) and Solid Phase Extraction (SPE) approach to extract and concentrate the resulting nereistoxin.
2. Chromatographic Conditions
-
Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD).
-
Column, Temperatures, and Gas Flows: Specific parameters should be optimized based on the instrument and column used to achieve adequate separation and detection of nereistoxin.
Visualized Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated.
Caption: General workflow for quantitative analysis.
Caption: Metabolic pathway of this compound.
References
- 1. 361. Cartap (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 2. Simultaneous determination of cartap and its metabolite in tea using hydrophilic interaction chromatography tandem mass spectrometry and the combination of dispersive solid phase extraction and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 430. Cartap (Pesticide residues in food: 1978 evaluations) [inchem.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Rapid Colorimetric Detection of Cartap Residues
This guide provides a comprehensive comparison of a rapid colorimetric method for detecting Cartap residues with alternative analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document furnishes supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of methodology for Cartap residue analysis.
Introduction to Cartap and the Need for Rapid Detection
Cartap is a broad-spectrum insecticide widely used in agriculture.[1] However, its potential toxicity necessitates the monitoring of its residues in food and environmental samples to ensure consumer safety.[2] Traditional methods for pesticide residue analysis, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), offer high sensitivity and selectivity but are often time-consuming, require expensive equipment, and involve laborious sample preparation steps.[2] Consequently, there is a growing demand for rapid, cost-effective, and user-friendly screening methods for on-site and high-throughput analysis. This guide focuses on a promising rapid colorimetric detection method and compares it against established analytical techniques.
Overview of Detection Methodologies
This guide evaluates the performance of a rapid colorimetric assay based on nanoparticles against conventional chromatographic methods and enzyme-based biosensors.
-
Rapid Colorimetric Detection: This method typically utilizes gold (Au) or silver (Ag) nanoparticles. In the presence of Cartap, these nanoparticles aggregate, causing a distinct color change in the solution from red to blue (for AuNPs) or yellow to colorless/brown (for AgNPs). This change can be observed with the naked eye for qualitative screening or quantified using a UV-Vis spectrophotometer for precise measurements.
-
Chromatographic Methods (GC & HPLC): These are well-established laboratory techniques that separate Cartap from other components in a sample, followed by detection using various detectors.[3][4] They are considered the gold standard for pesticide residue analysis due to their high accuracy and sensitivity.
-
Enzyme-Based Biosensors: These analytical devices utilize the inhibitory effect of pesticides on specific enzymes, such as acetylcholinesterase (AChE). The degree of enzyme inhibition correlates with the pesticide concentration, which can be measured through various signal transduction methods (e.g., electrochemical, optical).
Performance Comparison of Detection Methods
The following table summarizes the key performance characteristics of the different methods for Cartap residue detection.
| Parameter | Rapid Colorimetric (AuNPs/AgNPs) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Enzyme-Based Biosensors |
| Limit of Detection (LOD) | 0.01 - 0.04 mg/kg | ~0.005 mg/kg | 0.05 - 0.5 mg/kg | Variable (e.g., 18 ng/mL for OPs) |
| Linear Range | 0.05 - 5 mg/L | Wide dynamic range | Wide dynamic range | 18 - 105 ng/mL (for OPs) |
| Analysis Time | < 30 minutes | 30 - 60 minutes per sample | 20 - 40 minutes per sample | < 20 minutes |
| Equipment Cost | Low (UV-Vis Spectrophotometer) | High | High | Low to Moderate |
| Sample Preparation | Simple extraction | Multi-step, complex | Multi-step, complex | Minimal |
| Portability | High (suitable for on-site screening) | Low (laboratory-based) | Low (laboratory-based) | High |
| Selectivity | Moderate to High | High | High | High (enzyme-specific) |
Experimental Protocols
Rapid Colorimetric Detection using Gold Nanoparticles (AuNPs)
This protocol is a generalized procedure based on common practices for AuNP-based colorimetric assays.
a. Materials and Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium citrate
-
Cartap standard solution
-
Sample matrix (e.g., water, vegetable extract)
-
Deionized water
b. Preparation of Gold Nanoparticles:
-
A 0.01% HAuCl₄ solution is brought to a boil.
-
To this, 1% sodium citrate solution is added rapidly.
-
The solution is heated until the color changes from yellow to wine-red, indicating the formation of AuNPs.
-
The solution is cooled to room temperature.
c. Detection Procedure:
-
A specific volume of the prepared AuNP solution is mixed with the sample extract containing Cartap.
-
The mixture is incubated for a short period (e.g., 10-15 minutes) at room temperature.
-
A salt solution (e.g., NaCl) is added to induce aggregation.
-
The color change is observed visually or by measuring the absorbance spectrum using a UV-Vis spectrophotometer. A shift in the maximum absorbance wavelength indicates the presence of Cartap.
Gas Chromatography (GC) Method
The following is a representative protocol for Cartap analysis by GC.
a. Sample Preparation:
-
The sample is homogenized and extracted with a suitable solvent (e.g., dilute hydrochloric acid).
-
The extract is subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
The parent compound and its metabolites are converted to nereistoxin.
-
The final extract is concentrated and dissolved in a solvent suitable for GC injection.
b. GC Conditions:
-
Column: 3% OV-1 on Chromosorb W or 5% PEG 20M on Gaschrom Q
-
Injector Temperature: 250°C
-
Oven Temperature Program: 130-165°C
-
Detector: Flame Photometric Detector (FPD) with a sulfur filter
-
Carrier Gas: Nitrogen or Helium
High-Performance Liquid Chromatography (HPLC) Method
A typical HPLC protocol for Cartap determination is outlined below.
a. Sample Preparation (QuEChERS method):
-
A homogenized sample is extracted with acetonitrile.
-
Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.
-
The acetonitrile layer is collected and subjected to dispersive solid-phase extraction (d-SPE) for cleanup using PSA sorbent.
-
The final extract is filtered before injection into the HPLC system.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile and water mixture (e.g., 65:35 v/v)
-
Flow Rate: 1 mL/min
-
Detector: PDA detector
-
Injection Volume: 20 µL
Visualizing the Methodologies
To better understand the principles and workflows, the following diagrams are provided.
Caption: Principle of Gold Nanoparticle-based Colorimetric Detection of Cartap.
Caption: General Experimental Workflow for Cartap Residue Analysis.
Conclusion
The rapid colorimetric detection method for Cartap residues presents a compelling alternative to traditional analytical techniques, especially for screening purposes. Its primary advantages lie in its speed, low cost, and portability, making it highly suitable for on-site testing and high-throughput laboratories. While chromatographic methods like GC and HPLC remain the gold standard for confirmatory analysis due to their superior sensitivity and selectivity, the colorimetric method serves as an excellent preliminary screening tool. Enzyme-based biosensors also offer a rapid and sensitive option. The choice of method will ultimately depend on the specific application, required level of accuracy, available resources, and the desired sample throughput. This guide provides the necessary data and protocols to assist researchers and professionals in making an informed decision for their Cartap residue analysis needs.
References
Assessing the Bioactivation of Cartap to Nereistoxin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo bioactivation of Cartap to its active metabolite, nereistoxin. Cartap, a pro-insecticide, undergoes metabolic conversion to nereistoxin, a potent antagonist of nicotinic acetylcholine receptors (nAChRs). Understanding the dynamics of this conversion is crucial for assessing the efficacy and potential toxicity of Cartap-related compounds. This document summarizes key experimental data, provides detailed methodologies for relevant in vivo studies, and visualizes the underlying biological processes.
Executive Summary
Cartap is a synthetic insecticide that relies on its bioactivation to the natural toxin nereistoxin to exert its primary insecticidal effect. In vivo, this conversion is a rapid process, primarily occurring through hydrolysis. While nereistoxin is the principal active metabolite, some studies suggest that Cartap itself may possess intrinsic activity at nAChRs. This guide delves into the comparative toxicity, metabolic pathways, and analytical methodologies for studying these two compounds in a research setting.
Comparative Toxicity and Potency
The acute toxicity of Cartap is largely attributed to its conversion to nereistoxin. The following table summarizes the available median lethal dose (LD50) values for both compounds in rodents, providing a direct comparison of their acute toxicity.
| Compound | Species | Route of Administration | LD50 | Reference |
| Cartap Hydrochloride | Mouse | Oral | 225 mg/kg | [1] |
| This compound | Rat | Oral | 380 mg/kg (male), 390 mg/kg (female) | [1] |
| Nereistoxin | Mouse | Intraperitoneal | 30 mg/kg | |
| Nereistoxin | Rat | Oral | 317 mg/kg | [2] |
Note: LD50 values for nereistoxin can vary depending on the salt form and experimental conditions. The data presented here are for comparative purposes.
In a fatal case of Cartap intoxication in a 74-year-old woman, postmortem analysis revealed significant levels of nereistoxin in various tissues, highlighting the in vivo conversion and distribution of the toxic metabolite.
| Tissue | Nereistoxin Concentration |
| Heart Blood | 2.58 mg/L |
| Femoral Blood | 3.36 mg/L |
| Stomach Liquid Content | 1479.7 mg/L |
In Vivo Bioactivation Pathway
Cartap undergoes hydrolysis in vivo to form an intermediate dithiol, which is subsequently oxidized to the cyclic disulfide, nereistoxin. This bioactivation is a critical step for its insecticidal activity.
Mechanism of Action: Nereistoxin and the Nicotinic Acetylcholine Receptor
Nereistoxin acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system. By blocking these receptors, nereistoxin disrupts nerve impulses, leading to paralysis and death of the insect. Studies have shown that nereistoxin can interact with different nAChR subtypes, including the chicken α7 and α4β2 receptors.[3] While Cartap is considered a pro-drug, there is evidence to suggest it may also directly block the nAChR channel.[3]
Experimental Protocols
In Vivo Assessment of Cartap Bioactivation in Rodents
This protocol outlines a typical experimental workflow for assessing the in vivo conversion of Cartap to nereistoxin in a rat model.
1. Animal Model and Dosing:
-
Species: Male Wistar rats (200-250 g).
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: Administer this compound orally via gavage at a dose of 29 mg/kg body weight. A vehicle control group should receive an equivalent volume of the vehicle (e.g., water).
2. Sample Collection:
-
Blood: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
-
Tissues: At the end of the experiment (e.g., 24 hours), euthanize the animals and collect relevant tissues such as the brain and liver.
3. Sample Preparation (for Nereistoxin Analysis):
-
Extraction: Homogenize tissue samples in an acidic buffer (e.g., 0.02 N HCl with 2% cysteine).
-
Hydrolysis: Adjust the pH of the extract to alkaline conditions (e.g., pH 9) to hydrolyze any remaining Cartap and its analogues to nereistoxin.
-
Purification: Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and diethyl ether) to isolate nereistoxin.
4. Analytical Methodology: HILIC-LC-MS/MS
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate nereistoxin from matrix components.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for sensitive and selective quantification of nereistoxin.
-
Quantification: Use a matrix-matched calibration curve to ensure accurate quantification. The conversion factor for Cartap to nereistoxin (molecular weight of nereistoxin / molecular weight of Cartap) is approximately 0.63.
Nicotinic Acetylcholine Receptor Binding Assay
This in vitro assay can be used to compare the binding affinity of Cartap and nereistoxin to nAChRs.
1. Membrane Preparation:
-
Prepare crude membranes from a source rich in nAChRs, such as rat brain or specific cell lines expressing nAChR subtypes.
2. Radioligand Binding:
-
Incubate the membranes with a radiolabeled ligand that binds to the nAChR, such as [³H]-cytisine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 and muscle-type nAChRs.
-
Add increasing concentrations of the test compounds (Cartap or nereistoxin) to compete with the radioligand for binding.
3. Measurement and Analysis:
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) to determine the binding affinity. A lower IC50 value indicates a higher binding affinity.
Concluding Remarks
The in vivo bioactivation of Cartap to nereistoxin is a critical determinant of its insecticidal activity and toxicological profile. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the metabolism, mechanism of action, and safety of Cartap and related nereistoxin analogues. Future research focusing on detailed time-course studies of nereistoxin distribution in various tissues and the exploration of potential direct effects of Cartap will contribute to a more complete understanding of this class of insecticides.
References
Cross-resistance analysis between Cartap hydrochloride and other insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns between Cartap hydrochloride and other commercially available insecticides. The data presented is compiled from various scientific studies, offering a valuable resource for developing effective insecticide resistance management (IRM) strategies and guiding the discovery of novel active ingredients.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance data from studies conducted on resistant strains of key agricultural pests, primarily the diamondback moth (Plutella xylostella) and the tomato leafminer (Tuta absoluta). The Resistance Ratio (RR) is a critical metric, indicating the factor by which the resistance to an insecticide in a resistant population has increased compared to a susceptible population.
| Insecticide | Chemical Class | Target Pest | Resistance Ratio (RR) to Cartap-Resistant Strain | Cross-Resistance Level | Reference |
| Esfenvalerate | Pyrethroid | Plutella xylostella | 2.6 | Very Low | [1] |
| Abamectin | Avermectin | Plutella xylostella | 1.0 | No Cross-Resistance | [1] |
| Methoxyfenozide | Diacylhydrazine | Tuta absoluta | 6.99 | Significant | [2][3] |
| Deltamethrin | Pyrethroid | Tuta absoluta | 3.57 | Significant | [2] |
| Chlorfenapyr | Pyrrole | Tuta absoluta | 3.21 | Significant | |
| Chlorantraniliprole | Anthranilic Diamide | Tuta absoluta | 2.83 | Significant |
Analysis of Cross-Resistance:
The data reveals varying levels of cross-resistance between this compound and other insecticides. Notably, a Cartap-selected strain of Plutella xylostella exhibited no cross-resistance to abamectin, suggesting that these two insecticides can be effectively rotated in an IRM program for this pest. Conversely, very low cross-resistance was observed with the pyrethroid esfenvalerate in the same species.
In contrast, studies on a Cartap-resistant strain of Tuta absoluta demonstrated significant cross-resistance to insecticides from different chemical classes, including methoxyfenozide, deltamethrin, chlorfenapyr, and chlorantraniliprole. This indicates that a common resistance mechanism may be present in this population, potentially reducing the efficacy of these alternative insecticides.
Experimental Protocols
The following are detailed methodologies for two common bioassays used to determine insecticide resistance and cross-resistance.
Leaf-Dipping Bioassay
This method is widely used for assessing the toxicity of insecticides to foliage-feeding insects.
a. Preparation of Test Solutions:
-
A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone).
-
A series of dilutions are made from the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100) to achieve a range of concentrations expected to cause between 10% and 90% mortality.
-
A control solution is prepared with distilled water and the surfactant only.
b. Leaf Treatment:
-
Host plant leaves of a uniform size are individually dipped into each test solution for 10-30 seconds.
-
The treated leaves are then allowed to air-dry completely.
c. Insect Exposure:
-
Each dried, treated leaf is placed in a petri dish lined with a moist filter paper to maintain humidity.
-
A predetermined number of test insects (e.g., 10-20 third-instar larvae) are introduced into each petri dish.
d. Incubation and Mortality Assessment:
-
The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 h light:dark photoperiod).
-
Mortality is recorded at 24, 48, and 72 hours after exposure. Insects are considered dead if they do not move when gently prodded with a fine brush.
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The lethal concentration 50 (LC50), the concentration that kills 50% of the test population, is calculated using probit analysis.
Insecticide-Impregnated Filter Paper Bioassay
This method is suitable for assessing the susceptibility of insects to insecticides through contact exposure.
a. Preparation of Impregnated Papers:
-
A stock solution of the insecticide is prepared in a volatile solvent like acetone.
-
Serial dilutions are made to obtain the desired concentrations.
-
A specific volume (e.g., 2 mL) of each dilution is evenly applied to a filter paper (sized to fit the test container).
-
The treated filter papers are left to dry completely in a fume hood to allow the solvent to evaporate, leaving a uniform deposit of the insecticide.
-
Control papers are treated with the solvent only.
b. Insect Exposure:
-
The impregnated filter paper is used to line the inside of a test container, such as a glass vial or a WHO tube.
-
A known number of adult insects are introduced into each container.
c. Incubation and Mortality Assessment:
-
The containers are kept under controlled environmental conditions.
-
Mortality is assessed at specific time intervals (e.g., every hour for the first few hours and then at 24 hours).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for a cross-resistance study and the general signaling pathway disruption caused by insecticides.
Caption: General workflow for an insecticide cross-resistance bioassay.
References
Safety Operating Guide
Proper Disposal of Cartap Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Cartap hydrochloride, a nereistoxin analogue insecticide. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Immediate Safety Precautions and Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
For minor spills:
-
Containment: Prevent the spill from spreading by creating a dam with absorbent materials like sand, vermiculite, or clay.[1] For dry spills, lightly mist with water to prevent dust from becoming airborne.[2]
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills or when generating dust, a particulate respirator is recommended.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a labeled, sealable container for hazardous waste.[3][4] Avoid generating dust.[3]
For major spills:
-
Evacuate the area and alert emergency responders.
-
If safe to do so, control the source of the leak.
-
Ventilate the area.
Step-by-Step Disposal Procedures
Disposal of this compound must comply with local, state, and federal regulations. It is classified as a hazardous waste and is very toxic to aquatic organisms.
1. Unused or Expired Product:
-
Option 1: Licensed Chemical Destruction Plant: The preferred method for disposing of significant quantities of this compound is to send it to a licensed chemical destruction plant.
-
Option 2: Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.
-
Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or feed.
2. Empty Containers:
-
Triple Rinse: Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Puncture: Puncture the container to render it unusable for other purposes.
-
Disposal: The punctured container can then be disposed of in a sanitary landfill or offered for recycling or reconditioning where facilities exist.
Laboratory-Scale Chemical Degradation Protocol
For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be an effective disposal method. One documented method is through a Fenton oxidation process. This procedure should be carried out in a fume hood with appropriate PPE.
Experimental Protocol: Fenton Oxidation of this compound
This protocol is adapted from a study on the degradation of this compound in an aqueous medium.
Materials:
-
This compound waste solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Dilution: Dilute the aqueous this compound waste to a concentration of approximately 720 mg/L.
-
pH Adjustment: Adjust the pH of the solution to 3 using sulfuric acid.
-
Addition of Ferrous Sulfate: For every 100 mL of the waste solution, add 1 gram of ferrous sulfate heptahydrate (FeSO₄·7H₂O). Stir until dissolved.
-
Addition of Hydrogen Peroxide: While stirring, slowly add 4 mL of 30% hydrogen peroxide (H₂O₂) for every 100 mL of the waste solution. Be aware that the reaction may be exothermic.
-
Reaction: Allow the reaction to proceed for at least 60 minutes with continuous stirring. The degradation of this compound is efficient under these conditions, though complete mineralization may not occur. The reaction breaks down the long chain of the molecule.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by adding sodium hydroxide.
-
Disposal: The treated solution should be disposed of in accordance with local regulations for chemical waste.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent accidental exposure.
| Toxicity Metric | Species | Value | Reference |
| Oral LD50 | Rat (male) | 345 mg/kg | |
| Oral LD50 | Rat (female) | 325 mg/kg | |
| Oral LD50 | Mouse | 165 mg/kg | |
| Dermal LD50 | Mouse | >1000 mg/kg | |
| Intravenous LD50 | Mouse | 59 mg/kg |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cartap Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cartap hydrochloride, a moderately toxic insecticide. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to prevent dermal, inhalation, and ocular exposure.
| Body Part | Required PPE | Specifications and Usage Notes |
| Hands | Chemical-resistant gloves | Elbow-length PVC or neoprene gloves are recommended.[1][2] Nitrile and butyl gloves also offer good protection.[3] Always inspect gloves for damage before use and wash hands thoroughly after removal.[4][5] |
| Body | Protective clothing | Wear cotton overalls buttoned to the neck and wrist, or a chemical-resistant suit that covers the entire body from wrists to ankles. A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment. |
| Eyes & Face | Safety goggles, face shield | Use tightly fitting safety goggles with side-shields or a full-face shield, especially during pouring or mixing operations. |
| Respiratory | Respirator | A NIOSH/MSHA-approved respirator is necessary in areas with inadequate ventilation or when dust is generated. Always use a respirator when handling highly toxic pesticides. |
Toxicity Data at a Glance
Understanding the toxicological profile of this compound is crucial for risk assessment. The following table provides a summary of acute toxicity data.
| Route of Exposure | Test Animal | LD50/LC50 Value |
| Oral | Rat (male) | 345 mg/kg |
| Oral | Rat (female) | 325 mg/kg |
| Oral | Mouse | 165 mg/kg |
| Dermal | Mouse | >1000 mg/kg |
| Inhalation | Rat | >0.54 mg/l (6 h) |
| Aquatic (Fish) | Carp | LC50 (24 h): 1.0 mg/l |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the test animals during the exposure period.
Experimental Protocol: Handling a this compound Spill
Proper and swift action during a spill is critical to contain the hazard and prevent exposure. The following workflow outlines the procedural steps for managing a spill.
Operational Plans: Safe Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably with local exhaust ventilation.
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Remove and wash contaminated clothing separately from other laundry before reuse.
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from direct sunlight.
-
Store away from children, animals, food, feedstuffs, seed, and fertilizers.
-
Do not store near strong oxidizing agents, bases, chlorates, or nitrates.
Disposal Plan: Responsible Waste Management
Product Disposal:
-
This compound and its container must be disposed of as hazardous waste.
-
Disposal should be in accordance with local, state, and federal regulations.
-
Do not allow the product or wash water to enter sewers, drains, or any waterways.
Container Disposal:
-
Empty containers should be triple-rinsed or equivalent.
-
Puncture and dispose of empty containers at an approved waste management facility or bury them at least 500 mm below the surface in a designated disposal pit.
-
Do not reuse empty containers for any other purpose.
-
Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
